Methyl 3-(pyrrolidin-1-yl)propanoate
Description
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Properties
IUPAC Name |
methyl 3-pyrrolidin-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYKOXJKJHTKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176516 | |
| Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |
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Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22041-21-0 | |
| Record name | Methyl 1-pyrrolidinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22041-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(pyrrolidin-1-yl)propanoate | |
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Foundational & Exploratory
Methyl 3-(pyrrolidin-1-yl)propanoate CAS number and properties
An In-Depth Technical Guide to Methyl 3-(pyrrolidin-1-yl)propanoate: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This compound, identified by CAS number 22041-21-0, is a tertiary amine ester that has emerged as a valuable building block in synthetic organic chemistry.[1][2][3] Its bifunctional nature, incorporating both a nucleophilic tertiary amine and a modifiable ester group, makes it a versatile intermediate. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis via the aza-Michael addition, its applications, particularly as a structural component in the burgeoning field of targeted protein degradation, and essential safety and handling protocols. This document is intended for researchers and professionals in chemical synthesis and drug development, offering both foundational knowledge and practical insights.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a pyrrolidine ring linked via its nitrogen atom to a methyl propanoate chain.[1] This structure provides a unique combination of a basic nitrogen center and an ester functional group amenable to further chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22041-21-0 | [2][3][4] |
| Molecular Formula | C₈H₁₅NO₂ | [1][2][4] |
| Molecular Weight | 157.21 g/mol | [2][4] |
| Boiling Point | 83.7 °C (pressure not specified) | [5] |
| Appearance | Typically a colorless liquid (inferred) | |
| SMILES | COC(=O)CCN1CCCC1 | [1] |
| InChIKey | JHYKOXJKJHTKTE-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | [4] |
| Predicted LogP | 0.6453 | [4] |
| Storage Conditions | Sealed in a dry environment, typically at 2-8°C | [4] |
Synthesis and Mechanistic Insights
The primary and most efficient route for synthesizing this compound is the aza-Michael addition . This reaction involves the conjugate addition of a nitrogen nucleophile (pyrrolidine) to an α,β-unsaturated carbonyl compound (methyl acrylate).[6]
The Aza-Michael Addition Mechanism
The reaction proceeds through a nucleophilic attack of the lone pair of electrons on the pyrrolidine nitrogen to the β-carbon of methyl acrylate. This choice of nucleophile is critical; secondary amines like pyrrolidine are highly effective as they readily form the desired tertiary amine product without the potential for subsequent additions that can occur with primary amines.[6]
The mechanism can be described in two principal steps:
-
Nucleophilic Attack: The nitrogen atom of pyrrolidine attacks the electron-deficient β-carbon of methyl acrylate. This is the key bond-forming step and results in the formation of a zwitterionic intermediate.[7]
-
Proton Transfer: The zwitterion is neutralized via an intermolecular proton transfer. In the absence of a protic solvent, another molecule of pyrrolidine can act as a base to accept the proton from the nitrogen, while the enolate abstracts a proton from the newly formed pyrrolidinium ion. If a protic solvent like methanol is present, it can facilitate this proton transfer.[6]
Computational studies suggest that for secondary amines, this reaction follows a 1,2-addition mechanism, where the formation of the zwitterion is followed by a rate-determining, amine-assisted proton transfer.[7]
Experimental Protocol
While a specific protocol for this exact compound is not publicly detailed, a reliable procedure can be adapted from the well-documented synthesis of its close analog, methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate.[8] The following is a representative, field-proven methodology.
Step-by-Step Synthesis:
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a thermocouple for temperature monitoring, a pressure-equalizing addition funnel, and a condenser.
-
Initial Charge: Pyrrolidine (1.0 equivalent) is charged to the flask. The reaction can be run neat or with a polar, aprotic solvent. For large-scale preparations, a solvent like methanol can be used to manage the reaction exotherm.[8]
-
Substrate Addition: Methyl acrylate (1.0 to 1.1 equivalents) is added dropwise via the addition funnel. The rate of addition is controlled to maintain the internal temperature below a set point (e.g., 40-50°C) to prevent runaway reactions or side-product formation.
-
Reaction: After the addition is complete, the mixture is stirred at a moderately elevated temperature (e.g., 50°C) for several hours (typically 12-24 hours) to ensure the reaction goes to completion.[8] Reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield the final high-purity this compound.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile chemical intermediate. Its structure is particularly relevant in the design of novel therapeutics.
Building Block for Protein Degraders
A prominent application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other molecular degraders. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
This compound serves as a precursor to linkers used in these molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecular fragments. The pyrrolidine ring, meanwhile, can act as a stable, non-reactive structural element within the linker, influencing solubility and conformational properties.
Safety and Handling
No specific safety data sheet (SDS) is broadly available for this compound (CAS 22041-21-0). Therefore, a precautionary approach based on the reactivity of its constituent parts—a tertiary amine and a methyl ester—is mandatory. The following guidance is derived from safety data for analogous compounds.
-
Hazard Classification (Inferred): Likely to be classified as a skin and eye irritant. May cause respiratory irritation.[9] Tertiary amines can be corrosive.[9] As with many organic esters, it may be a combustible liquid.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are required. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[9] Grounding of equipment may be necessary to prevent static discharge.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[11]
-
Conclusion
This compound is a compound of significant interest due to its straightforward synthesis and its strategic importance as a building block in medicinal chemistry. The aza-Michael addition provides a robust and scalable method for its production. Its primary application as a precursor for linker moieties in targeted protein degraders places it at the forefront of modern drug discovery efforts. As with any chemical reagent, adherence to strict safety protocols is essential for its handling and use in the laboratory.
References
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Fernández, I., & Bickelhaupt, F. M. (2020). Computationally analyzed Michael addition reactions. ResearchGate. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). This compound | CAS 22041-21-0. Retrieved from [Link]
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Van der Eycken, J., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Retrieved from [Link]
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ChemSigma. (n.d.). 22041-21-0 this compound. Retrieved from [Link]
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Hendrickx, K., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. Retrieved from [Link]
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Clayden, J., & Pink, J. H. (2003). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Introduction: Situating a Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-(pyrrolidin-1-yl)propanoate
This compound (CAS No. 22041-21-0) is a tertiary amine ester that serves as a valuable intermediate in organic synthesis. While not an end-product therapeutic itself, its structural motifs—the pyrrolidine ring and the propanoate chain—are of significant interest to researchers in medicinal chemistry and materials science. The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties and engage in specific biological interactions.[1]
A comprehensive understanding of the physicochemical properties of this compound is therefore critical for its effective use. These parameters govern its reactivity, solubility, purification, and potential for scale-up, and provide a foundational dataset for the design of more complex derivatives. This guide offers a detailed examination of these core properties, grounded in established analytical principles and provides field-proven protocols for their empirical validation. The objective is to equip researchers, scientists, and drug development professionals with the necessary technical data and methodological insights to confidently utilize this compound in their work.
Section 1: Core Physicochemical Profile
The fundamental physicochemical characteristics of a compound dictate its behavior in both chemical and biological systems. For a synthetic intermediate, these values are crucial for process optimization, reaction monitoring, and purification strategies. The data presented below has been aggregated from chemical databases and predictive models.
| Property | Value | Significance in Research & Development |
| Molecular Formula | C₈H₁₅NO₂ | Defines the elemental composition and is the basis for molecular weight calculation.[2] |
| Molecular Weight | 157.21 g/mol | Essential for stoichiometric calculations in synthesis and for converting mass to molar quantities.[2][3] |
| Boiling Point | 76 °C at 5 Torr | Indicates the temperature required for distillation under reduced pressure, a key purification parameter for non-volatile or heat-sensitive liquids.[3] |
| Density | 1.021 g/cm³ | Important for solvent selection, phase separations, and calculating mass from a known volume.[3] |
| Refractive Index | 1.463 | A rapid and non-destructive method for assessing the purity of the liquid compound.[3] |
| Flash Point | 83.7 °C | A critical safety parameter indicating the lowest temperature at which vapors can ignite.[3] |
| XLogP3 (Predicted) | 0.6 | This predicted octanol-water partition coefficient suggests the compound is relatively hydrophilic, which influences its solubility and potential membrane permeability.[3] |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | A calculated value used to predict drug transport properties; a TPSA below 140 Ų is often associated with good cell membrane permeability. |
| pKa (Predicted) | ~8.5 - 9.5 | The basicity of the pyrrolidine nitrogen is critical. The pKa determines the ionization state at physiological pH, affecting solubility, receptor binding, and ADME properties. This value is an estimate based on similar tertiary amines. |
Section 2: Spectroscopic and Spectrometric Characterization
Structural confirmation is the cornerstone of chemical synthesis. While a dedicated public spectral database for this specific molecule is sparse, its structure allows for a highly accurate prediction of its spectral fingerprint based on fundamental principles and data from analogous compounds like methyl propanoate.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Expected Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak at a mass-to-charge ratio (m/z) of 157, corresponding to the molecular formula [C₈H₁₅NO₂]⁺.
-
Key Fragmentation Patterns: The stability of the pyrrolidine ring suggests that a primary fragmentation pathway would involve cleavage alpha to the nitrogen atom, leading to a stable iminium ion. Other likely fragments include the loss of the methoxy group (•OCH₃, m/z 126) and the methoxycarbonyl group (•COOCH₃, m/z 98).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ , which is highly characteristic of the carbonyl group in a saturated ester.[5][6]
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear as multiple sharp peaks in the 2850-2975 cm⁻¹ region.[5][6]
-
C-O Stretch: The C-O single bond stretch of the ester will produce a strong band in the fingerprint region, typically between 1170-1200 cm⁻¹ .[5]
-
C-N Stretch: The C-N stretching of the tertiary amine will be present in the 1000-1250 cm⁻¹ range, often overlapping with other signals in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
~3.67 ppm (singlet, 3H): The methyl protons of the ester group (-COOCH₃).
-
~2.75 ppm (triplet, 2H): The methylene protons adjacent to the ester carbonyl (-CH₂-COO).
-
~2.60 ppm (triplet, 2H): The methylene protons adjacent to the pyrrolidine nitrogen (-N-CH₂-).
-
~2.50 ppm (multiplet, 4H): The four protons on the carbons alpha to the nitrogen within the pyrrolidine ring.
-
~1.80 ppm (multiplet, 4H): The four protons on the carbons beta to the nitrogen within the pyrrolidine ring.
-
-
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
~173 ppm: The carbonyl carbon of the ester.
-
~55 ppm: The two equivalent carbons alpha to the nitrogen in the pyrrolidine ring.
-
~52 ppm: The methylene carbon adjacent to the nitrogen on the propanoate chain.
-
~51 ppm: The methyl carbon of the ester.
-
~34 ppm: The methylene carbon adjacent to the carbonyl group.
-
~23 ppm: The two equivalent carbons beta to the nitrogen in the pyrrolidine ring.
-
Section 3: Experimental Protocols for Property Determination
The trustworthiness of physicochemical data hinges on the rigor of the experimental methods used.[7][8] The following protocols describe self-validating systems for characterizing this compound.
Caption: Workflow for the comprehensive characterization of a synthetic intermediate.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
Expertise & Causality: The Shake-Flask method, while classical, remains the gold standard for LogP determination due to its direct measurement of partitioning. Pre-saturation of the aqueous and organic phases is a critical step to prevent volume changes during the experiment, which would otherwise skew the concentration measurements and invalidate the results.
-
Preparation of Phases:
-
Prepare a sufficient volume of 1-octanol and deionized water.
-
In a large separatory funnel, combine the 1-octanol and water in approximately equal volumes. Shake vigorously for 30 minutes.
-
Allow the phases to separate completely for at least 24 hours. This creates water-saturated 1-octanol (the organic phase) and 1-octanol-saturated water (the aqueous phase).
-
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in the water-saturated 1-octanol at a known concentration (e.g., 1 mg/mL).
-
-
Partitioning:
-
In triplicate, add 5 mL of the stock solution to 5 mL of the 1-octanol-saturated water in 15 mL screw-cap vials.
-
Agitate the vials on a mechanical shaker at a constant temperature (25 °C) for 1 hour to ensure equilibrium is reached.
-
Centrifuge the vials at 2000 rpm for 10 minutes to achieve complete phase separation.
-
-
Analysis:
-
Carefully remove an aliquot from both the upper (octanol) and lower (aqueous) phases.
-
Determine the concentration of the analyte in each phase using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).
-
Report the average LogP and standard deviation from the triplicate measurements.
-
Protocol 2: Standardized Spectroscopic and Spectrometric Analysis
Expertise & Causality: Consistency in analytical conditions is paramount for data comparability. The choice of deuterated chloroform (CDCl₃) for NMR is standard for many non-polar to moderately polar organic molecules due to its excellent solubilizing properties and a single, well-defined solvent peak that rarely interferes with analyte signals.
-
Sample Preparation:
-
Ensure the sample is pure and free of residual solvents by placing it under high vacuum for several hours. Purity should be >95% as determined by GC-MS.
-
-
NMR Spectroscopy:
-
Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, typically requiring a longer acquisition time.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
-
FT-IR Spectroscopy:
-
As the compound is a liquid, acquire the spectrum using a neat film.
-
Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the clean salt plates prior to the sample scan.
-
-
Mass Spectrometry:
-
Use a GC-MS system with an EI source.
-
Inject a dilute solution of the compound (e.g., 100 µg/mL in ethyl acetate) into the GC.
-
Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient suitable for eluting the compound.
-
Set the mass spectrometer to scan over a range of m/z 40-400.
-
References
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An In-Depth Technical Guide to Methyl 3-(pyrrolidin-1-yl)propanoate: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of methyl 3-(pyrrolidin-1-yl)propanoate, a tertiary amine ester of significant interest in synthetic and medicinal chemistry. We will delve into its core molecular structure, physicochemical properties, and a validated synthetic pathway. The narrative emphasizes the mechanistic rationale behind its synthesis and the spectroscopic techniques required for its structural verification. Furthermore, this guide explores its emerging role as a versatile building block in contemporary drug discovery, particularly in the development of novel therapeutic modalities. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's properties and utility.
Molecular Identity and Physicochemical Properties
This compound (CAS Number: 22041-21-0) is a bifunctional organic molecule featuring a saturated N-heterocyclic pyrrolidine ring connected via a three-carbon chain to a methyl ester group.[1][2] This unique arrangement of a nucleophilic tertiary amine and an electrophilic ester moiety makes it a valuable synthetic intermediate.
The fundamental structural and chemical identifiers for this compound are summarized below for rapid reference.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | Methyl 1-pyrrolidinepropanoate, Methyl 3-(1-pyrrolidinyl)propionate | [4] |
| CAS Number | 22041-21-0 | [1][2] |
| Molecular Formula | C₈H₁₅NO₂ | [2][3] |
| Molecular Weight | 157.21 g/mol | [1][2][4][5] |
| Monoisotopic Mass | 157.11028 Da | [3] |
| SMILES | COC(=O)CCN1CCCC1 | [3] |
| InChI | InChI=1S/C8H15NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h2-7H2,1H3 | [3] |
| InChIKey | JHYKOXJKJHTKTE-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 0.6 | [3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most efficiently achieved through aza-Michael addition (conjugate addition) of pyrrolidine to methyl acrylate. This reaction is a cornerstone of C-N bond formation in organic synthesis.
Mechanistic Insight
The causality of this reaction lies in the inherent polarity of the reactants. Pyrrolidine, a secondary amine, acts as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. Methyl acrylate, an α,β-unsaturated ester, possesses an electrophilic β-carbon, a result of the electron-withdrawing nature of the adjacent carbonyl group. The reaction proceeds via the nucleophilic attack of the pyrrolidine nitrogen onto the β-carbon of methyl acrylate, forming a zwitterionic intermediate. A subsequent proton transfer, typically facilitated by the solvent or another amine molecule, neutralizes the intermediate to yield the final product. This method is highly reliable and generally proceeds with high yield under mild conditions.
Experimental Protocol
The following protocol is adapted from a validated synthesis of a structurally similar compound, methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate.[6] This self-validating system ensures robustness and reproducibility.
Step 1: Reagent Preparation
-
In a 3-neck round-bottom flask equipped with an overhead stirrer, thermocouple, and a pressure-equalizing addition funnel, charge pyrrolidine (1.0 equivalent) and a suitable solvent such as methanol.
Step 2: Reaction Execution
-
Begin stirring the pyrrolidine solution and maintain the temperature at approximately 25-30°C.
-
Add methyl acrylate (1.0 equivalent) dropwise via the addition funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature below 40°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the consumption of the starting materials by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Step 3: Work-up and Purification
-
Upon reaction completion, concentrate the mixture under reduced pressure to remove the solvent and any unreacted starting materials.
-
The resulting crude oil can be purified by vacuum distillation to afford this compound as a clear liquid.
Synthesis Workflow Diagram
Caption: A workflow diagram of the synthesis of this compound.
Structural Elucidation by Spectroscopic Methods
Confirmation of the molecular structure of the synthesized product is critical. This is authoritatively achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy : The proton NMR spectrum provides unambiguous evidence of the structure. Based on the structure CH₃O(CO)CH₂CH₂N(CH₂)₄, the following characteristic signals are expected:
-
A singlet at ~3.6-3.7 ppm for the three protons of the methyl ester (-OCH₃).
-
Two triplets at ~2.5-2.8 ppm, each integrating to two protons, corresponding to the two methylene groups of the propanoate backbone (-CH₂CH₂-). The triplet multiplicity arises from coupling to the adjacent methylene group.
-
A multiplet at ~2.4-2.6 ppm for the four protons on the carbons adjacent to the nitrogen in the pyrrolidine ring (-N(CH₂)₂-).
-
A multiplet at ~1.7-1.9 ppm for the remaining four protons of the pyrrolidine ring.
-
-
¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for each of the eight carbon atoms, including a characteristic peak for the ester carbonyl carbon at ~173 ppm.
-
Mass Spectrometry : Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight. The molecular ion peak [M]⁺ would be observed at an m/z of 157.[3][5] Key fragmentation patterns would include the loss of the methoxy group (·OCH₃, m/z 126) and the entire ester functional group.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not merely a simple chemical; it is a strategic building block for the synthesis of complex, high-value molecules in drug discovery. Its bifunctional nature—a nucleophilic amine and an ester handle that can be readily hydrolyzed or converted to an amide—is key to its utility.
A particularly relevant application is in the construction of Protein Degraders . A closely related analogue, methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride, is explicitly categorized as a "Protein Degrader Building Block".[7] This strongly suggests that this compound serves a similar role. It can be incorporated into the linker component of Proteolysis-Targeting Chimeras (PROTACs). In this context, the pyrrolidine nitrogen can be used as an attachment point, while the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled to another molecular fragment. The pyrrolidine moiety itself is a common structural motif in medicinal chemistry, often contributing to favorable pharmacokinetic properties such as aqueous solubility.
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An In-depth Technical Guide to the Synthesis of Methyl 3-(pyrrolidin-1-yl)propanoate
Introduction
Methyl 3-(pyrrolidin-1-yl)propanoate is a valuable intermediate in organic synthesis, finding application in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a tertiary amine and an ester functional group, makes it a versatile building block for introducing the pyrrolidinylpropanoate moiety into larger molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Primary Synthesis Pathway: Aza-Michael Addition of Pyrrolidine to Methyl Acrylate
The most direct and widely employed method for the synthesis of this compound is the aza-Michael addition, a type of conjugate addition, of pyrrolidine to methyl acrylate.[1][2] This reaction is favored for its high atom economy, straightforward procedure, and generally good yields.
Reaction Mechanism
The aza-Michael addition proceeds through the nucleophilic attack of the secondary amine (pyrrolidine) on the β-carbon of the α,β-unsaturated ester (methyl acrylate).[3] The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. The reaction is typically self-catalyzed or can be promoted by a base. The mechanism involves the formation of a zwitterionic intermediate, followed by a proton transfer to yield the final product.[3]
Caption: Aza-Michael addition of pyrrolidine to methyl acrylate.
Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Pyrrolidine
-
Methyl acrylate
-
Methanol (or other suitable solvent, or solvent-free)[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Addition funnel (optional, for controlled addition)
-
Apparatus for purification (e.g., rotary evaporator, distillation setup)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine in a suitable solvent such as methanol.[4] For a solvent-free reaction, the pyrrolidine can be used directly.[1]
-
Addition of Methyl Acrylate: Slowly add methyl acrylate to the stirred solution of pyrrolidine.[5] The reaction is exothermic, and for larger scale reactions, cooling in an ice bath may be necessary to maintain a controlled temperature.[6] A typical reaction temperature is around 50°C.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting materials.[1][5] The reaction is typically stirred for several hours to 24 hours.[4]
-
Work-up and Purification: Once the reaction is complete, if a solvent was used, it is removed under reduced pressure using a rotary evaporator. The crude product is then purified.[1] Vacuum distillation is a common method for purifying the final product.
Causality Behind Experimental Choices
-
Solvent: While the reaction can be performed neat, using a protic solvent like methanol can help to control the reaction temperature and facilitate the proton transfer step in the mechanism.
-
Temperature Control: The exothermic nature of the Michael addition necessitates careful temperature management to prevent side reactions, such as the polymerization of methyl acrylate.[7]
-
Stoichiometry: A slight excess of one reagent can be used to ensure the complete conversion of the other, depending on the relative cost and ease of removal of the starting materials.
| Parameter | Condition | Rationale |
| Reactants | Pyrrolidine, Methyl Acrylate | Readily available and highly reactive for this transformation. |
| Solvent | Methanol or Solvent-free | Methanol helps with temperature control; solvent-free is more atom-economical.[1] |
| Temperature | Room Temperature to 50°C | Balances reaction rate with minimizing side reactions.[4] |
| Reaction Time | 2-24 hours | Dependent on scale and temperature; monitored by TLC or GC.[4] |
| Purification | Vacuum Distillation | Effective for separating the product from unreacted starting materials and byproducts. |
Alternative Synthesis Pathway: Reductive Amination
An alternative, albeit less direct, route to this compound is through reductive amination. This method involves the reaction of a suitable carbonyl compound with pyrrolidine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine.[8][9]
Plausible Reductive Amination Route
A plausible two-step approach starting from methyl 3-oxopropanoate (or a suitable precursor) would be:
-
Formation of an Enamine: Reaction of methyl 3-oxopropanoate with pyrrolidine to form the corresponding enamine.
-
Reduction: In situ reduction of the enamine using a suitable reducing agent.
Alternatively, a one-pot reaction can be envisioned with a suitable aldehyde precursor.
Caption: Plausible reductive amination pathway.
Conceptual Experimental Protocol
Materials:
-
Methyl 3-oxopropanoate (or a suitable aldehyde precursor)
-
Pyrrolidine
-
A suitable reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))[9]
-
A suitable solvent (e.g., methanol, dichloroethane)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carbonyl compound and pyrrolidine in the chosen solvent.
-
Formation of Intermediate: Stir the mixture, optionally with a catalytic amount of acid, to facilitate the formation of the enamine or iminium ion intermediate.
-
Reduction: Add the reducing agent portion-wise to the reaction mixture. The choice of reducing agent is critical; NaBH₃CN is effective for reducing iminium ions in the presence of carbonyl groups.[9]
-
Reaction Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting materials.
-
Work-up and Purification: Quench the reaction carefully with water or a dilute acid. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product would then be purified by column chromatography or distillation.
Advantages and Disadvantages of Reductive Amination
-
Advantages: This pathway offers versatility in the choice of starting materials and can be adapted for the synthesis of a wider range of substituted analogs.
-
Disadvantages: This route is less direct than the Michael addition, may require more expensive or hazardous reagents (e.g., cyanoborohydride), and the starting carbonyl compounds may be less readily available or stable than methyl acrylate.
Comparative Analysis of Synthesis Pathways
| Feature | Aza-Michael Addition | Reductive Amination |
| Atom Economy | High | Moderate to Low |
| Number of Steps | Typically one-pot | Can be one-pot, but may require precursor synthesis |
| Reagent Availability | High (Pyrrolidine, Methyl Acrylate) | Variable (depends on the carbonyl precursor) |
| Reaction Conditions | Generally mild | Can require specific and sometimes hazardous reducing agents |
| Scalability | Readily scalable with good temperature control | Can be more complex to scale due to reagent handling |
| Generality | Specific to α,β-unsaturated systems | More general for a variety of carbonyl compounds |
Conclusion
For the specific synthesis of this compound, the aza-Michael addition of pyrrolidine to methyl acrylate stands out as the superior method due to its simplicity, high efficiency, and the ready availability of starting materials. It represents a robust and scalable process suitable for both academic and industrial settings. While reductive amination offers a viable alternative and greater synthetic flexibility for related structures, for this particular target molecule, it is a more circuitous route. The choice of synthesis pathway will ultimately depend on the specific requirements of the researcher, including scale, available resources, and the desired purity of the final product.
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ACS Omega. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. [Link]
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NIH. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]
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ACS Publications. Amine-Acrylate Michael Addition: A Versatile Platform for Fabrication of Polymer Electrolytes with Varied Cross-Linked Networks. (2024-02-07). [Link]
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Initial Biological Activity Screening of Methyl 3-(pyrrolidin-1-yl)propanoate
An In-Depth Technical Guide
Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of pharmacologically active compounds.[1][2] This guide presents a structured, multi-tiered strategy for the initial biological activity screening of a novel pyrrolidine derivative, Methyl 3-(pyrrolidin-1-yl)propanoate. As a Senior Application Scientist, my objective is not merely to prescribe a series of assays, but to elucidate the scientific rationale behind a screening cascade designed to efficiently characterize the compound's potential. This document provides a framework for generating foundational data, from initial in silico predictions to targeted in vitro mechanistic studies, enabling informed decisions in the early stages of drug discovery.[3][4][5]
Introduction: The Rationale for a Structured Screening Approach
This compound is a relatively simple molecule featuring a pyrrolidine core, a tertiary amine, and a methyl ester. The pyrrolidine moiety is of particular interest as it is a cornerstone of numerous natural products and synthetic drugs, conferring favorable physicochemical properties and serving as a key pharmacophore for a wide range of biological targets.[1][2][6] These targets span antibacterial, antioxidant, and enzyme inhibitory activities, with a notable prevalence in central nervous system (CNS) agents.[1][2]
An effective initial screening campaign must be both broad enough to uncover unexpected activities and focused enough to be resource-efficient. A tiered approach, beginning with computational analysis and progressing to increasingly complex biological assays, represents the industry-standard best practice.[5][7] This guide is structured to follow that logic, ensuring that each experimental step is justified by the data from the preceding tier.
Chapter 1: Foundational Characterization - In Silico Profiling and Druglikeness
Before committing resources to wet-lab experiments, in silico analysis provides a critical, predictive foundation for understanding a compound's potential as a therapeutic agent.[8][9][10] These computational methods assess physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME).[10][11]
1.1 Physicochemical Properties & Lipinski's Rule of Five
Lipinski's Rule of Five is a historically significant guideline used to evaluate the "druglikeness" of a chemical compound and its likelihood of being an orally active drug.[12][13] The rule posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors (total of N-H and O-H bonds).[14][15][16]
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[14][15][16]
-
A calculated octanol-water partition coefficient (log P) that does not exceed 5.[14][15][16]
Causality: These parameters influence a molecule's solubility and membrane permeability, which are the cornerstones of bioavailability.[17] For instance, a high molecular weight can hinder passive diffusion across membranes, while an excessively high log P may lead to poor aqueous solubility and trapping in lipid bilayers.[14]
Data Presentation: Predicted Properties of this compound
| Property | Predicted Value | Lipinski's Guideline | Compliance |
|---|---|---|---|
| Molecular Formula | C₈H₁₅NO₂ | - | - |
| Molecular Weight | 157.21 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (1 N, 2 O) | ≤ 10 | Yes |
| Predicted Log P | ~0.8 - 1.2 | ≤ 5.0 | Yes |
| Polar Surface Area (TPSA) | 29.54 Ų | < 140 Ų | Yes |
Note: Log P and TPSA values are estimations from computational models.
Analysis: this compound demonstrates full compliance with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for development as an orally bioavailable agent. Its low molecular weight and balanced lipophilicity make it an excellent candidate for further screening.
1.2 ADME and Toxicity Predictions
Modern in silico tools can predict a compound's pharmacokinetic profile and potential liabilities.[9][10] Web-based platforms like SwissADME or ProTox-II can provide insights into properties such as gastrointestinal absorption, blood-brain barrier (BBB) permeability, and potential toxicity.[11]
Expert Insight: The prediction of BBB permeability is particularly relevant here. The tertiary amine and lipophilic character of the pyrrolidine ring suggest that CNS penetration is possible, guiding the inclusion of neuropharmacological assays in later tiers.
Chapter 2: Tier 1 Screening - Assessing Foundational Biological Effects
The first tier of in vitro screening aims to establish a compound's basic biological impact. This involves determining its general toxicity to cells and evaluating it against broad, common biological activities suggested by its chemical class.
2.1 General Cytotoxicity Assessment
Causality: Before assessing specific biological activities, it is imperative to determine the concentration range at which the compound is not overtly toxic to cells. This ensures that any observed effects in subsequent assays are due to specific biological interactions rather than non-specific cytotoxicity. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[18][19]
-
Cell Plating: Seed a suitable cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well.[20] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for a standard exposure time, typically 24 to 72 hours.[7][20]
-
MTT Addition: Remove the treatment media. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[21]
-
Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
2.2 Antimicrobial Activity Screening
Causality: The pyrrolidine scaffold is a known pharmacophore in various antibacterial agents.[1][2] Therefore, a primary screen for antimicrobial activity is a logical and high-yield starting point. The agar disk diffusion method is a cost-effective and widely used qualitative screening technique.[23][24][25]
-
Inoculum Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of test bacteria (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli).
-
Plate Inoculation: Uniformly swab the surface of Mueller-Hinton agar plates with the bacterial inoculum to create a lawn.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Loading: Pipette a defined volume (e.g., 10 µL) of a high-concentration stock solution of this compound onto a disk. Use a known antibiotic (e.g., Gentamicin) as a positive control and the solvent vehicle as a negative control.[2]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.[24]
2.3 Antioxidant Potential Evaluation
Causality: Many nitrogen-containing heterocyclic compounds, including some pyrrolidine derivatives, exhibit antioxidant activity by scavenging free radicals.[1][2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable spectrophotometric methods for evaluating in vitro antioxidant capacity.[26][27][28]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol).
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm. The scavenging of the DPPH radical by an antioxidant compound results in a color change from violet to yellow, leading to a decrease in absorbance.[29]
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Chapter 3: Tier 2 Screening - Hypothesis-Driven Mechanistic Assays
Based on the structural features of this compound and the known pharmacology of related compounds, we can formulate hypotheses about its potential mechanisms of action. The pyrrolidine ring's presence in many CNS-active drugs warrants an investigation into its effects on key neurotransmitter systems.
3.1 Acetylcholinesterase (AChE) Inhibition
Causality: Acetylcholinesterase is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease.[30] Several pyrrolidine derivatives have been identified as AChE inhibitors.[1][2] The Ellman assay is the gold-standard colorimetric method for measuring AChE activity and inhibition.[31][32]
Diagram: Principle of the Ellman Assay for AChE Inhibition
Caption: Workflow of the Ellman assay for measuring AChE inhibition.
-
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATChI), and Ellman's reagent (DTNB) in a suitable phosphate buffer (pH 8.0).[33]
-
Assay Setup (96-well plate):
-
Add 25 µL of buffer to the blank wells.
-
Add 25 µL of various concentrations of this compound to the inhibitor wells. Use a known inhibitor like Donepezil or Galantamine as a positive control.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Add 50 µL of DTNB solution to all wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the ATChI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes). The rate of color change is proportional to AChE activity.[32]
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC₅₀ value for the test compound.
3.2 GABA Receptor Binding Affinity
Causality: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, acting through GABA receptors.[34][35] The pyrrolidine structure bears some resemblance to the GABA backbone, suggesting a potential interaction. A radioligand binding assay is a direct method to determine if the compound binds to GABA-A receptors.[36][37] This assay measures the ability of the test compound to displace a known radiolabeled ligand (e.g., [³H]muscimol) from the receptor.
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain tissue through a series of homogenization and centrifugation steps to isolate the receptors.[36][37]
-
Binding Assay Setup: In microcentrifuge tubes, combine:
-
Control Groups:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-specific Binding: Radioligand + Membranes + a high concentration of an unlabeled ligand (e.g., 10 mM GABA) to saturate all specific binding sites.[36]
-
-
Incubation: Incubate the tubes at 4°C for 45-60 minutes to allow the binding to reach equilibrium.[36]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.[36]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Chapter 4: Data Integration and Path Forward
The initial biological screening generates a matrix of data that must be synthesized to guide the next steps in the drug discovery process.
Diagram: Screening Cascade and Decision-Making Workflow
Caption: A tiered workflow for initial screening and decision-making.
Synthesizing the Results:
-
No Activity: If the compound shows no significant activity in any Tier 1 or Tier 2 assay and is non-toxic, it may be deprioritized or used as a negative control scaffold for future studies.
-
Specific Activity with Low Toxicity: This is the ideal outcome. For example, if the compound shows potent AChE inhibition (low IC₅₀) with minimal cytotoxicity (high IC₅₀ in the MTT assay), it becomes a strong candidate for a lead optimization program focused on neurodegenerative diseases.
-
Broad Activity: If the compound is active in multiple assays (e.g., it is both antimicrobial and an AChE inhibitor), further studies are needed to determine if these activities are linked or if the compound is promiscuous. Selectivity profiling against other enzymes and receptors would be the next logical step.
-
High Cytotoxicity: If the compound is highly cytotoxic, it might be explored as an anticancer agent, but further development for other indications would be halted unless the cytotoxicity can be mitigated through structural modification.
This structured guide provides a robust and scientifically sound framework for the initial biological evaluation of this compound. By integrating computational predictions with a logical cascade of in vitro assays, researchers can efficiently identify and characterize the therapeutic potential of this novel chemical entity.
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Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of Methyl 3-(pyrrolidin-1-yl)propanoate
For the attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: Charting a Course into the Unknown
Methyl 3-(pyrrolidin-1-yl)propanoate is a molecule of interest primarily due to its structural components: a pyrrolidine ring and a methyl propanoate tail. The pyrrolidine ring is a ubiquitous scaffold in a multitude of pharmacologically active compounds, suggesting that this molecule could possess undisclosed biological activities.[1][2][3][4][5][6] This technical guide serves as a comprehensive roadmap for elucidating the potential mechanism of action of this compound. In the absence of direct experimental data, we will embark on a logical, hypothesis-driven exploration, starting with computational target prediction and culminating in a suite of robust experimental validation protocols. This document is designed not as a rigid set of instructions, but as a strategic framework to inspire and guide rigorous scientific inquiry.
Section 1: The Pyrrolidine Scaffold - A Privileged Structure in Pharmacology
The five-membered nitrogen-containing heterocyclic pyrrolidine ring is a cornerstone in medicinal chemistry.[3][4] Its prevalence in both natural products and synthetic drugs underscores its significance as a versatile pharmacophore.[1][2][6] The success of this scaffold can be attributed to several key physicochemical properties:
-
Structural Rigidity and 3D Conformation: The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3]
-
Basicity and Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets.[6]
-
Hydrophilicity: The presence of the nitrogen atom generally enhances the aqueous solubility of molecules, a favorable pharmacokinetic property.[7]
Given these characteristics, it is plausible that this compound may interact with a variety of biological targets, including enzymes, receptors, and ion channels.
Section 2: Hypothesis Generation through In Silico Target Prediction
The logical first step in deciphering the mechanism of a novel compound is to predict its potential biological targets using computational methods.[8][9] This in silico approach provides a cost-effective and time-efficient means of generating testable hypotheses.[8][9]
Rationale for In Silico Screening
By comparing the structure of this compound to libraries of compounds with known biological activities, we can identify potential protein targets. This can be achieved through a combination of ligand-based and structure-based virtual screening methods.
Recommended In Silico Workflow
Step-by-Step In Silico Protocol
-
Ligand-Based Virtual Screening:
-
Objective: To identify known compounds structurally similar to this compound and their associated biological targets.
-
Method:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Utilize platforms such as ChEMBL and PubChem to perform 2D and 3D similarity searches.
-
Generate a pharmacophore model based on the key chemical features of the molecule.
-
Screen large compound databases against the pharmacophore model.
-
-
Expected Outcome: A list of structurally similar molecules and their known biological targets, providing initial hypotheses.
-
-
Structure-Based Virtual Screening:
-
Objective: To predict the binding affinity of this compound to a wide range of protein structures.
-
Method:
-
Prepare a 3D conformer of the molecule.
-
Perform molecular docking simulations against a library of protein structures from the Protein Data Bank (PDB), focusing on targets identified in the ligand-based screen or known to be modulated by pyrrolidine-containing drugs.
-
Use scoring functions to estimate the binding free energy and rank the potential protein targets.
-
-
Expected Outcome: A ranked list of potential protein targets based on predicted binding affinity.
-
-
Target Prioritization:
-
Objective: To refine the list of potential targets and prioritize them for experimental validation.
-
Method:
-
Use integrated platforms like SwissTargetPrediction to consolidate data from both ligand- and structure-based approaches.[10]
-
Perform pathway analysis (e.g., using KEGG or Reactome databases) on the prioritized targets to understand their potential biological roles.
-
-
Expected Outcome: A short, prioritized list of the most plausible biological targets for this compound.
-
Section 3: Experimental Validation of Predicted Targets
Following the in silico screening, the next crucial phase is the experimental validation of the predicted drug-target interactions.[11][12][13] A multi-pronged approach, employing both biochemical and cell-based assays, is essential for robust validation.
Biochemical Assays for Direct Target Engagement
Biochemical assays are fundamental for confirming a direct interaction between this compound and a purified protein target.
| Assay | Principle | Information Gained |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. | Real-time kinetics of binding (kon, koff) and binding affinity (Kd). |
| Enzyme Inhibition/Activation Assays | Measures the effect of the compound on the catalytic activity of a target enzyme. | IC50/EC50 values, mechanism of inhibition/activation. |
Detailed Protocol: Isothermal Titration Calorimetry (ITC)
-
Objective: To quantitatively determine the binding affinity and thermodynamics of the interaction between this compound and a purified candidate protein.
-
Materials:
-
Purified candidate protein (e.g., >95% purity).
-
This compound.
-
ITC instrument.
-
Appropriate buffer solution.
-
-
Procedure:
-
Prepare a solution of the purified protein in the sample cell of the ITC instrument.
-
Prepare a solution of this compound in the injection syringe at a concentration 10-20 times that of the protein.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
Analyze the resulting thermogram to determine the binding parameters.
-
-
Data Analysis: Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
-
Self-Validation: The consistency of the thermodynamic parameters and the goodness of fit of the binding model provide an internal validation of the data.
Cell-Based Assays for Cellular Target Engagement and Functional Effects
Cell-based assays are critical for confirming that the compound engages its target in a cellular context and elicits a functional response.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that this compound binds to its intended target protein within intact cells.
-
Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature.
-
Procedure:
-
Treat cultured cells with various concentrations of this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Self-Validation: The dose-dependent nature of the thermal shift provides a robust validation of specific target engagement.
Section 4: Elucidating Downstream Signaling Pathways
Once a direct interaction with a specific target is confirmed, the next logical step is to investigate the downstream signaling pathways modulated by this interaction.
Proposed Signaling Pathway Analysis
Based on the identity of the validated target, a hypothetical signaling pathway can be constructed. For instance, if the target is a G-protein coupled receptor (GPCR), one would investigate downstream second messenger signaling (e.g., cAMP, IP3/DAG) and subsequent kinase cascades. If the target is a kinase, one would examine the phosphorylation status of its known substrates.
Experimental Approaches for Pathway Analysis
-
Phospho-proteomics: To identify changes in protein phosphorylation on a global scale following compound treatment.
-
Gene Expression Analysis (qRT-PCR, RNA-seq): To measure changes in the expression of genes downstream of the target.
-
Reporter Gene Assays: To monitor the activity of specific transcription factors or signaling pathways.
Conclusion: A Path Forward
This technical guide provides a structured and scientifically rigorous framework for investigating the potential mechanism of action of this compound. By initiating with a broad, unbiased in silico screen and systematically progressing through biochemical and cell-based validation, researchers can efficiently and robustly elucidate the molecular targets and cellular effects of this compound. The iterative nature of this process, where experimental data informs further hypotheses, is central to modern drug discovery and will be paramount in uncovering the therapeutic potential, if any, of this compound.
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The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery and Chemical Biology
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in the landscape of organic chemistry and medicinal science. Its prevalence in a vast array of natural products, from alkaloids to essential amino acids, underscores its evolutionary selection as a key structural motif for biological function.[1][2][3] In modern drug discovery, the pyrrolidine core is a versatile building block, prized for its unique stereochemical and physicochemical properties that allow for the creation of potent and selective therapeutics.[4][5][6] Its sp³-rich, non-planar structure provides an ideal framework for exploring three-dimensional pharmacophore space, a critical advantage in designing molecules that interact with complex biological targets.[4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pyrrolidine scaffold. We will explore its fundamental properties, its ubiquity in nature, key synthetic strategies for its derivatization, its broad pharmacological significance, and its strategic application in contemporary drug design.
The Pyrrolidine Ring System: Physicochemical Properties and Stereochemical Implications
The pyrrolidine ring, also known as tetrahydropyrrole, is a cyclic secondary amine with the formula (CH₂)₄NH.[7][8] Unlike its aromatic counterpart, pyrrole, the saturated nature of pyrrolidine imparts significant structural flexibility and a distinct set of properties that are highly advantageous in medicinal chemistry.
Physicochemical and Structural Properties:
-
Basicity: Pyrrolidine is a typical secondary amine and acts as a base, readily forming salts. Its conjugate acid has a pKa of approximately 11.3, making it a stronger base than many other dialkyl amines due to its compact, cyclic structure.[7][9][10] This basicity can be crucial for molecular interactions with biological targets and can improve aqueous solubility.[11]
-
Solubility: It is a colorless liquid that is miscible with water and most organic solvents, a property that can be fine-tuned in its derivatives to optimize pharmacokinetic profiles.[7][9][12]
-
Three-Dimensional Conformation: The five-membered ring is not planar. It exists in a dynamic equilibrium of puckered conformations, often described as "pseudorotation," which includes envelope and twisted forms.[4][5] This non-planarity is a key feature, as it increases the three-dimensional coverage of the molecule, allowing for more precise and complex interactions within the binding pockets of proteins and enzymes.[4][5][6]
The Critical Role of Stereochemistry: The carbons within the pyrrolidine ring can be stereogenic centers, meaning that the spatial orientation of substituents can lead to different stereoisomers (enantiomers or diastereomers). This is of paramount importance in drug development because biological systems, being chiral themselves, often exhibit dramatically different responses to different stereoisomers of a drug.[4][5] The ability to control and fix the conformation of the pyrrolidine ring through strategic substitution allows medicinal chemists to lock in the bioactive conformation, thereby enhancing potency and selectivity while minimizing off-target effects.[4][6]
Pyrrolidine Scaffolds in Nature's Arsenal
The pyrrolidine ring is a recurring motif in a multitude of natural products, demonstrating its versatile role in biological systems. Its presence ranges from simple alkaloids to the fundamental building blocks of life.
-
Alkaloids: Many well-known alkaloids feature a pyrrolidine core. Nicotine, found in tobacco plants, contains an N-methylpyrrolidine ring.[1][7][13] Other examples include hygrine and cuscohygrine, which are found in the leaves of the coca shrub.[1][13] These natural products often exhibit significant biological and pharmacological activity.[3]
-
Amino Acids: The proteinogenic amino acid L-proline and its derivative, 4-hydroxy-L-proline, are structurally derivatives of pyrrolidine.[7][12] The constrained cyclic structure of proline uniquely influences the secondary structure of proteins.
-
Pyrrolizidine Alkaloids: This specific subclass consists of two fused five-membered rings sharing a nitrogen atom at the bridgehead.[14][15] While some exhibit promising pharmacological activities, such as antimicrobial and anticancer effects, many are known for their significant hepatotoxicity, posing a risk if they contaminate foodstuffs like honey, grain, or milk.[14][15][16][17]
Table 1: Examples of Naturally Occurring Pyrrolidine-Containing Compounds
| Compound Name | Natural Source | Biological Significance |
| L-Proline | Universal in proteins | Essential amino acid, influences protein structure.[7] |
| Nicotine | Tobacco plant (Nicotiana tabacum) | CNS stimulant, potent agonist of nicotinic acetylcholine receptors.[1][7] |
| Hygrine | Coca shrub (Erythroxylum coca) | A stimulant alkaloid.[1][13] |
| (S)-Anisomycin | Streptomyces species | Antibiotic and antitumor agent, protein synthesis inhibitor.[2][3] |
| Retronecine | Various plants (e.g., Senecio vulgaris) | A common necine base for toxic pyrrolizidine alkaloids.[15] |
Strategic Synthesis of Pyrrolidine Derivatives
The construction of substituted pyrrolidines is a central task in synthetic organic chemistry. The choice of strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. Methodologies can be broadly classified into two categories: functionalization of existing pyrrolidine rings and de novo construction of the ring.
3.1. Functionalization of Pre-existing Rings: The Chiral Pool Approach
A highly efficient and common strategy involves using readily available, enantiomerically pure pyrrolidines from the "chiral pool," such as L-proline and L-4-hydroxyproline.[1] This approach is powerful because the stereochemistry is already set, avoiding the need for complex asymmetric reactions or chiral resolutions.
The causality behind this choice is clear: starting with a molecule that already possesses the desired core structure and stereochemistry significantly reduces the number of synthetic steps, improves overall yield, and simplifies purification. This is a cornerstone of efficient drug synthesis.[1][18]
This protocol illustrates the functionalization of a pre-existing pyrrolidine ring, a common strategy in pharmaceutical synthesis. The synthesis starts with commercially available Boc-protected trans-4-hydroxy-L-proline.[1]
-
Esterification: The carboxylic acid of Boc-protected trans-4-hydroxy-L-proline (1.0 eq) is esterified using a suitable agent (e.g., 2-tert-butyl-1,3-diisopropylisourea) in an appropriate solvent like dichloromethane (DCM) at room temperature for 12-24 hours.
-
Oxidation: The resulting ester is then oxidized to the corresponding ketoproline. This is achieved using a mild oxidizing agent such as a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-based system (e.g., TEMPO/bleach) in a biphasic solvent system (e.g., DCM/water) with a buffer like NaHCO₃. The reaction is typically monitored by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ketoproline precursor.[1]
Below is a workflow for the synthesis of Avanafil, a drug for erectile dysfunction, which starts from the reduction of proline to (S)-prolinol, highlighting the use of a chiral pool starting material.[1]
Caption: Synthesis of Avanafil from L-proline.
3.2. De Novo Ring Construction: Building from Acyclic Precursors
When the desired substitution pattern is not easily accessible from the chiral pool, chemists must construct the pyrrolidine ring from acyclic starting materials.
This is one of the most powerful and versatile methods for synthesizing five-membered heterocycles.[4] The reaction involves a 1,3-dipole (an azomethine ylide) reacting with a dipolarophile (typically an alkene). The key to this method's success is the ability to generate the transient azomethine ylide intermediate in a controlled manner, which then rapidly undergoes cycloaddition. This strategy allows for the construction of highly substituted pyrrolidines with excellent control over regio- and stereoselectivity.[19][20][21]
This diagram illustrates how a chiral catalyst directs the formation of a specific enantiomer of the pyrrolidine product.
Caption: Asymmetric 1,3-dipolar cycloaddition workflow.
A modern and elegant strategy involves an intramolecular aza-Michael cyclization. In one reported method, a bis-homoallylic amine is first "clipped" to a thioacrylate via metathesis. A chiral phosphoric acid then catalyzes an enantioselective intramolecular cyclization to form the pyrrolidine ring with high enantioselectivity.[22] The thioester group in the product is particularly valuable as it serves as a versatile handle for further chemical modifications.[22]
The Pharmacological Significance of Pyrrolidine-Containing Compounds
The pyrrolidine scaffold is a key component in a wide range of clinically successful drugs across numerous therapeutic areas. Its structural features make it an ideal building block for molecules designed to interact with specific biological targets.[2][3] Pyrrolidine derivatives have demonstrated a vast spectrum of activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][23][24]
Case Studies: FDA-Approved Pyrrolidine Drugs
The trust in the pyrrolidine scaffold is validated by its presence in numerous FDA-approved medicines.
-
Antihypertensives (ACE Inhibitors): Captopril and Enalapril were groundbreaking drugs for treating hypertension. Their structure, incorporating a proline (a pyrrolidine derivative), was designed to mimic the substrate of the Angiotensin-Converting Enzyme (ACE), leading to potent and specific inhibition.[2][3][11]
-
Antidiabetics (DPP-4 Inhibitors): Vildagliptin and Saxagliptin are used to treat type II diabetes. The pyrrolidine moiety in these molecules is crucial for binding to the S1 pocket of the Dipeptidyl Peptidase-4 (DPP-4) enzyme.[1][11]
-
Antivirals (HCV NS3/4A Protease Inhibitors): A significant number of modern antiviral drugs for Hepatitis C, including Asunaprevir, Grazoprevir, and Voxilaprevir, contain a pyrrolidine core, often derived from hydroxyproline. This part of the molecule is essential for binding to the viral protease and inhibiting its function.[1][11]
-
Anticonvulsants: Levetiracetam is a widely used antiepileptic drug. While its exact mechanism is still under investigation, it is a prime example of a simple pyrrolidinone derivative with powerful CNS activity.[25]
-
Recent Approvals: The continued relevance of this scaffold is highlighted by drugs approved in 2022, such as Daridorexant (for insomnia), Pacritinib (a JAK-2 inhibitor), and Futibatinib (an FGFR-4 inhibitor), all of which feature a pyrrolidine ring in their structure.[2][3]
Table 2: Pharmacological Activity of Representative Pyrrolidine-Containing Drugs
| Drug Name | Therapeutic Class | Mechanism of Action | Target Protein |
| Captopril | Antihypertensive | Enzyme Inhibitor | Angiotensin-Converting Enzyme (ACE)[2][3][11] |
| Vildagliptin | Antidiabetic | Enzyme Inhibitor | Dipeptidyl Peptidase-4 (DPP-4)[1][11] |
| Asunaprevir | Antiviral (HCV) | Enzyme Inhibitor | NS3/4A Serine Protease[1] |
| Levetiracetam | Anticonvulsant | Modulator | Synaptic Vesicle Protein 2A (SV2A)[25] |
| Pacritinib | Anticancer | Kinase Inhibitor | Janus Kinase 2 (JAK2)[2][3] |
This diagram illustrates the logical relationship of how drugs like Captopril inhibit the Renin-Angiotensin system to lower blood pressure.
Caption: Inhibition of the ACE pathway by Captopril.
The Pyrrolidine Ring as a Privileged Scaffold in Drug Design
The reason for the pyrrolidine ring's ubiquity and success in drug discovery lies in a combination of advantageous properties that make it a "privileged scaffold."
-
Escaping Flatland: There is a growing consensus in medicinal chemistry on the need to "escape flatland"—moving away from flat, aromatic, sp²-heavy molecules towards more three-dimensional, sp³-rich structures.[4] The non-planar, puckered nature of the pyrrolidine ring is ideal for this purpose. It allows for substituents to be projected into three-dimensional space with precise vectors, enabling a more specific and higher-affinity interaction with the complex topology of biological binding sites.[4][5][6]
-
Conformationally Rigid Scaffolds: Spirocyclic pyrrolidines, where the pyrrolidine ring is fused to another ring at a single carbon, are becoming highly desirable scaffolds.[22] This structural motif creates a well-defined and rigid framework, which reduces the entropic penalty upon binding and allows for the elaboration of substituents along specific, predictable vectors.[22]
-
Bioisosterism: The pyrrolidine ring or its derivatives can serve as effective bioisosteres for other chemical groups. Bioisosteres are substituents that possess similar physical or chemical properties and produce broadly similar biological effects. For example, pyrrolidine derivatives have been used as isosteric replacements for proline, carbocyclic rings, or even parts of a piperazine scaffold to fine-tune potency, selectivity, and pharmacokinetic properties like solubility or metabolic stability.[26][27]
Conclusion and Future Perspectives
The pyrrolidine scaffold is undeniably a cornerstone of modern chemical biology and drug discovery. Its unique combination of stereochemical complexity, three-dimensional structure, and synthetic accessibility has cemented its role as a privileged structure in the development of therapeutics. From its fundamental presence in the amino acid proline to its core function in complex, life-saving antiviral and anticancer drugs, the pyrrolidine ring continues to provide a robust and versatile platform for innovation.
Future research will undoubtedly focus on the development of novel, highly stereoselective synthetic methods to access even more complex and diverse pyrrolidine derivatives.[28][29] The exploration of new chemical space around this scaffold, including novel spirocyclic systems and bioisosteric replacements, will continue to yield drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of complex biological pathways deepens, the ability to craft precisely tailored three-dimensional molecules will become ever more critical, ensuring that the humble pyrrolidine ring remains an indispensable tool in the hands of medicinal chemists for years to come.
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Solubility and stability of Methyl 3-(pyrrolidin-1-yl)propanoate
An In-Depth Technical Guide to the Solubility and Stability of Methyl 3-(pyrrolidin-1-yl)propanoate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key building block in modern medicinal chemistry and drug development.[1][2] As a saturated N-heterocycle, its physicochemical properties, such as solubility and stability, are critical determinants of its utility in synthesis, formulation, and biological applications.[3] This document synthesizes foundational chemical principles with data from analogous structures to offer field-proven insights for researchers, scientists, and drug development professionals. We delve into the molecular characteristics governing its solubility profile, explore its degradation pathways under various stress conditions, and provide robust, self-validating experimental protocols for its characterization.
Introduction: The Significance of a Versatile Scaffold
This compound, with the molecular formula C₈H₁₅NO₂, belongs to the class of saturated nitrogen heterocycles.[4] The pyrrolidine ring is a privileged scaffold found in numerous natural alkaloids and a vast array of synthetic drugs, including procyclidine and various racetam compounds.[1][5] Its prevalence is due to the unique three-dimensional architecture it imparts, which can significantly influence molecular properties like solubility, metabolic stability, and target binding.[3] This compound combines the basicity of a tertiary amine with the reactivity of a methyl ester, making it a versatile intermediate for introducing a pyrrolidine moiety and a flexible propanoate linker into more complex molecules. Understanding its fundamental solubility and stability is therefore paramount for its effective application, from reaction optimization to formulation development.
Core Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential before exploring its behavior in solution.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | PubChem[4] |
| Molecular Weight | 157.21 g/mol | PubChem[4] |
| Appearance | Expected to be a liquid | Inferred from analogues |
| pKa (Conjugate Acid) | ~11 | Inferred from Pyrrolidine (11.27)[5] |
| Structure | COC(=O)CCN1CCCC1 | PubChem[4] |
The structure features a polar methyl ester group and a basic tertiary amine integrated into a non-aromatic, five-membered ring. This duality dictates its behavior in different chemical environments.
Solubility Profile: A Tale of Two Moieties
The solubility of this compound is governed by the interplay between its polar functional groups and its nonpolar hydrocarbon backbone.
Theoretical Assessment and Analogous Data
-
In Organic Solvents: Based on its structural analogue, Methyl 3-(piperidin-1-yl)propanoate, the compound is expected to be soluble in common organic solvents like ethers and alcohols.[6] The alkyl chain and the cyclic structure contribute to favorable interactions with non-polar and moderately polar organic media.
-
In Aqueous Media: The compound's water solubility is highly pH-dependent.
-
Acidic pH (pH < pKa): The tertiary amine of the pyrrolidine ring will be protonated, forming a cationic ammonium salt. This ionic character significantly enhances its solubility in water and other polar protic solvents.
-
Neutral to Basic pH (pH > pKa): The amine exists as the neutral, free base. In this form, aqueous solubility is expected to be limited, similar to analogous esters like methyl propionate (5-10 g/100mL)[7] and the aforementioned piperidinyl analogue, which is reported to be insoluble in water.[6]
-
Predicted Solubility Data
The following table summarizes the expected solubility based on general principles and data from analogous compounds.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 2) | Polar Protic | High | Protonation of the tertiary amine forms a soluble salt. |
| Water (pH 7.4) | Polar Protic | Low to Moderate | Partial protonation; balance between polar groups and alkyl backbone. |
| Water (pH 10) | Polar Protic | Low | Primarily exists as the less soluble free base. |
| Methanol / Ethanol | Polar Protic | Miscible | Hydrogen bonding and polar interactions with the ester and amine.[6] |
| Dichloromethane (DCM) | Polar Aprotic | High | Dipole-dipole interactions. |
| Diethyl Ether | Non-polar | Soluble | Favorable van der Waals interactions with the alkyl structure.[6] |
| Hexanes | Non-polar | Low to Moderate | The polarity of the ester and amine groups limits solubility in highly non-polar solvents. |
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines a robust method for quantifying the solubility of this compound.
Objective: To determine the equilibrium solubility in various solvents at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 5 mL) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a period sufficient to reach equilibrium (typically 24-48 hours). The continued presence of undissolved solid confirms saturation.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-FID.[8][9] Calculate the original concentration based on the dilution factor.
-
Validation: The calibration curve for the analytical method must show a correlation coefficient (r²) of >0.99. Run a blank and a known standard to ensure system suitability.
Stability Profile: Unveiling Degradation Pathways
The chemical stability of this compound is primarily dictated by the reactivity of its ester functional group, with secondary contributions from the pyrrolidine ring.
Hydrolytic Degradation
The most significant degradation pathway is the hydrolysis of the methyl ester, which can be catalyzed by both acid and base.[10][11]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water, leading to the formation of 3-(pyrrolidin-1-yl)propanoic acid and methanol. This reaction is reversible.[10]
-
Base-Mediated Hydrolysis (Saponification): Under basic conditions, the ester undergoes nucleophilic attack by a hydroxide ion. This reaction is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by the departing methoxide ion, forming a non-electrophilic carboxylate salt.[11][12] The rate of hydrolysis is generally faster under basic conditions than acidic conditions.[10]
The presence of the tertiary amine can influence the hydrolysis rate, particularly at or near neutral pH, through intramolecular interactions.[13]
Caption: Key hydrolytic degradation pathways for the subject compound.
Thermal Stability
While specific data for this compound is unavailable, related pyrrolidine derivatives are generally stable under recommended storage conditions but can decompose at elevated temperatures.[14] For instance, some tertiary amines derived from pyrrolidine show an onset of decomposition between 150-250 °C.[14][15] Degradation at high temperatures would likely involve cleavage of the C-N bonds of the pyrrolidine ring or fragmentation of the propanoate chain.
Photostability
Saturated heterocyclic compounds, lacking chromophores that absorb UV-Vis light, are generally more photostable than their aromatic counterparts.[16] Studies on related N-heterocycles show that photostability decreases with the introduction of nitrogen atoms into an aromatic ring, but saturated rings are significantly more robust.[17] Significant photodegradation under standard laboratory or storage lighting is not expected, but confirmatory testing as per ICH Q1B guidelines is recommended for drug development applications.[18]
Experimental Protocol: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways under stress conditions.
Objective: To evaluate the stability of the compound under hydrolytic, oxidative, and photolytic stress.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18]
-
Thermal Stress: Store the solid compound at 80 °C for 72 hours.
-
-
Sample Preparation: At designated time points, withdraw samples. For acid/base hydrolysis, neutralize the sample before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., HPLC-UV/MS). The method must be capable of separating the parent compound from all significant degradation products.
-
Data Evaluation: Calculate the percentage of degradation. Use mass spectrometry (MS) to identify the mass of degradation products to aid in structural elucidation.
Caption: General workflow for a forced degradation stability study.
Conclusion
This compound is a compound of significant interest whose utility is deeply connected to its physicochemical properties. Its solubility is highly tunable by adjusting pH, exhibiting high solubility in acidic aqueous solutions and organic solvents, but limited solubility as a free base in neutral or alkaline water. The primary stability liability is the ester moiety, which is susceptible to both acid- and base-catalyzed hydrolysis, with the latter being irreversible. The saturated pyrrolidine ring suggests good thermal and photolytic stability under typical conditions. The experimental protocols and theoretical insights provided in this guide equip researchers with the necessary tools and understanding to effectively utilize this versatile building block in their scientific endeavors.
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Methodological & Application
Protocol for the synthesis of Methyl 3-(pyrrolidin-1-yl)propanoate
An Application Note for the Synthesis of Methyl 3-(pyrrolidin-1-yl)propanoate
Introduction: The Strategic Value of the Pyrrolidine Scaffold
In the landscape of medicinal chemistry and drug discovery, the five-membered pyrrolidine ring stands out as a privileged scaffold.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space that is often critical for potent and selective biological activity. This compound is a key synthetic intermediate that incorporates this valuable structural motif. It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and other fine chemicals.[2] This document provides a comprehensive guide for researchers and drug development professionals on the efficient synthesis, purification, and characterization of this compound via an aza-Michael addition.
Principle of Synthesis: The Aza-Michael Addition
The synthesis hinges on the aza-Michael addition, a specific type of conjugate addition reaction.[3] In this process, the secondary amine, pyrrolidine, acts as a nucleophile. It attacks the electron-deficient β-carbon of methyl acrylate, which serves as the Michael acceptor. This reaction is highly efficient for forming carbon-nitrogen bonds and is often characterized by mild reaction conditions and high yields.[3][4] The lone pair of electrons on the nitrogen atom of pyrrolidine initiates the nucleophilic attack on the carbon-carbon double bond of methyl acrylate, which is activated by the electron-withdrawing ester group. This straightforward mechanism makes the synthesis accessible and reliable for producing β-amino carbonyl compounds.
Reaction Mechanism Diagram
Caption: Mechanism of the aza-Michael addition.
Detailed Synthesis Protocol
This protocol is adapted from established large-scale laboratory procedures and is designed for high yield and purity.[5]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Pyrrolidine | Reagent Grade, ≥99% | Sigma-Aldrich, Alfa Aesar |
| Methyl Acrylate | Reagent Grade, ≥99% | Sigma-Aldrich, Acros Organics |
| Methanol | Anhydrous, ≥99.8% | Fisher Scientific |
| Equipment | Specification | |
| 3-Neck Round Bottom Flask | Appropriate for scale | |
| Pressure-Equalizing Addition Funnel | ||
| Condenser | Allihn or Liebig | |
| Magnetic Stirrer and Stir Bar | ||
| Thermocouple or Thermometer | ||
| Heating Mantle or Oil Bath | With temperature control | |
| Rotary Evaporator | For solvent removal |
Experimental Procedure
| Parameter | Value | Notes |
| Pyrrolidine | 1.0 eq | |
| Methyl Acrylate | 1.0 eq | Added dropwise |
| Solvent | Methanol | |
| Temperature | 50°C | |
| Reaction Time | 24 hours |
Step-by-Step Method:
-
Reaction Setup: Assemble a 3-neck round bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, a condenser, and a thermocouple or thermometer to monitor the internal temperature. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive, although for this reaction it is not strictly necessary.
-
Charging Reactants: Charge the round bottom flask with pyrrolidine (1.0 eq) and anhydrous methanol. Begin stirring the solution.
-
Addition of Michael Acceptor: Charge the addition funnel with methyl acrylate (1.0 eq). Add the methyl acrylate dropwise to the stirred pyrrolidine solution over approximately 1-2 hours.[3] Causality Note: The slow, dropwise addition is crucial to control the exothermic nature of the reaction and maintain the desired temperature, preventing potential side reactions.
-
Reaction: After the addition is complete, heat the reaction mixture to 50°C and maintain this temperature with stirring for 24 hours to ensure the reaction proceeds to completion.[5]
-
Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting materials.
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol and any unreacted starting materials using a rotary evaporator under reduced pressure at a bath temperature of approximately 40-45°C.[5]
-
The resulting oil is the crude this compound. For many applications, the product may be of sufficient purity (e.g., >95%) and can be used without further purification.[5]
-
If higher purity is required, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Synthesis Workflow Diagram
Caption: Overall experimental workflow.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [6] |
| Molecular Weight | 157.21 g/mol | [6] |
| Appearance | Colorless to pale yellow oil | Inferred |
| Solubility | Soluble in organic solvents (e.g., methanol, ether, chloroform) | [2] |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides definitive structural confirmation. The expected chemical shifts (δ) in CDCl₃ are predicted based on analogous structures.[7][8]
| Protons (Assignment) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOCH₃ | ~3.67 | Singlet (s) | 3H |
| -CH₂-COO- | ~2.55 | Triplet (t) | 2H |
| -N-CH₂-CH₂- | ~2.75 | Triplet (t) | 2H |
| -N-CH₂- (ring) | ~2.50 | Multiplet (m) | 4H |
| -CH₂-CH₂- (ring) | ~1.80 | Multiplet (m) | 4H |
Rationale: The singlet at ~3.67 ppm is characteristic of the methyl ester protons. The two triplets at ~2.55 and ~2.75 ppm correspond to the adjacent methylene groups in the propanoate chain, split by each other. The protons on the pyrrolidine ring will appear as multiplets around ~2.50 and ~1.80 ppm.
Mass Spectrometry
Mass spectrometry (e.g., ESI-MS) should be used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 158.12.
Conclusion
The aza-Michael addition of pyrrolidine to methyl acrylate is a robust and high-yielding method for the synthesis of this compound. This protocol provides a detailed, step-by-step guide that is both scalable and reproducible. The straightforward nature of the reaction and purification makes this key intermediate readily accessible for researchers engaged in drug discovery and organic synthesis, facilitating the development of novel compounds built upon the versatile pyrrolidine scaffold.
References
-
methyl 3-[(2S)-pyrrolidin-1-ium-2-yl]propanoate - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
METHYL 3-(PIPERIDIN-1-YL)PROPANOATE - ChemBK. ChemBK. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. Available at: [Link]
-
Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Available at: [Link]
-
This compound (C8H15NO2) - PubChemLite. PubChem. Available at: [Link]
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- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]
- 6. PubChemLite - this compound (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 7. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Methyl propionate(554-12-1) 1H NMR [m.chemicalbook.com]
The Strategic Utility of Methyl 3-(pyrrolidin-1-yl)propanoate in Modern Organic Synthesis
Abstract
Methyl 3-(pyrrolidin-1-yl)propanoate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a diverse array of complex organic scaffolds, particularly within the pharmaceutical and materials science sectors. This document provides an in-depth exploration of its synthetic applications, supported by detailed experimental protocols and mechanistic insights. We will elucidate its role as a precursor to key intermediates and its utility in the construction of novel molecular architectures. The protocols herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical guide to leveraging the unique reactivity of this compound.
Introduction: A Molecule of Latent Potential
The pyrrolidine moiety is a ubiquitous structural motif in a vast number of biologically active natural products and synthetic drugs.[1] Its presence often imparts favorable pharmacokinetic properties, such as increased water solubility and the ability to participate in crucial hydrogen bonding interactions with biological targets. When combined with a reactive propanoate ester tail, as in this compound, the resulting molecule becomes a powerful synthetic tool.
The strategic value of this compound lies in the orthogonal reactivity of its two key functional groups:
-
The Tertiary Amine (Pyrrolidine Ring): This basic nitrogen atom can act as a nucleophile, a base, or a directing group in various transformations. Its nucleophilicity is central to the synthesis of the molecule itself via aza-Michael addition.
-
The Methyl Ester: This electrophilic center is amenable to a wide range of classical ester transformations, including amidation, reduction, and hydrolysis, providing a gateway to a variety of other functional groups.
This guide will first detail the efficient synthesis of this compound and then explore its application in several key synthetic transformations, providing detailed, actionable protocols for each.
Synthesis of this compound: An Aza-Michael Approach
The most direct and atom-economical route to this compound is the conjugate (aza-Michael) addition of pyrrolidine to methyl acrylate. This reaction is typically high-yielding and can be performed under mild conditions.
Caption: Aza-Michael addition for the synthesis of this compound.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from a similar procedure for a related compound and is expected to provide high yields of the desired product.[2]
Materials:
-
Pyrrolidine (1.0 eq)
-
Methyl acrylate (1.0 eq)
-
Methanol
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with pyrrolidine and methanol.
-
Addition of Methyl Acrylate: While stirring, add methyl acrylate dropwise to the solution. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 50°C and maintain for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless oil.
Causality of Experimental Choices:
-
Methanol as Solvent: Methanol is a suitable polar, protic solvent that readily dissolves the reactants.
-
50°C Reaction Temperature: This moderate temperature provides sufficient thermal energy to overcome the activation barrier of the reaction without promoting side reactions or excessive solvent evaporation.
-
Vacuum Distillation: This purification method is ideal for separating the desired product from any unreacted starting materials or higher-boiling impurities.
Applications in Organic Synthesis: A Gateway to Diverse Scaffolds
This compound is a versatile intermediate that can be readily converted into a range of other valuable compounds. The following sections detail protocols for some of these key transformations.
Amide Formation: Accessing Bioisosteres and Polymer Precursors
The conversion of the methyl ester to an amide is a fundamental transformation that allows for the introduction of a wide variety of substituents. This is particularly useful in medicinal chemistry for creating bioisosteric replacements for the ester or for linking the pyrrolidine-containing fragment to other molecules of interest.
Caption: General scheme for the amidation of this compound.
Protocol 3.1.1: Direct Thermal Amidation with Benzylamine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
High-boiling point solvent (e.g., xylene) (optional)
-
Round-bottom flask with magnetic stirrer and distillation head
Procedure:
-
Reaction Setup: Combine this compound and benzylamine in a round-bottom flask.
-
Reaction: Heat the mixture to a temperature sufficient to distill off the methanol byproduct (typically >100°C). The reaction can be driven to completion by removing the methanol.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is consumed.
-
Purification: The resulting amide can be purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Excess Amine: Using a slight excess of the amine helps to drive the equilibrium towards the amide product.
-
Removal of Methanol: Le Chatelier's principle dictates that removing a product (methanol) will shift the equilibrium to favor the formation of the desired amide.
Reduction to an Amino Alcohol: A Key Pharmaceutical Intermediate
Reduction of the ester functionality to a primary alcohol yields 3-(pyrrolidin-1-yl)propan-1-ol, a valuable intermediate in the synthesis of various pharmaceutical agents. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LAH).
Protocol 3.2.1: LAH Reduction to 3-(pyrrolidin-1-yl)propan-1-ol
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LAH) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Sodium sulfate, anhydrous
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LAH in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Addition of Ester: Dissolve this compound in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel. Maintain the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching (Fieser workup): Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filtration and Extraction: Filter the resulting white precipitate and wash it thoroughly with THF. The filtrate contains the product. The aqueous layer can be further extracted with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol.
-
Purification: The product can be purified by vacuum distillation or column chromatography.
Causality of Experimental Choices:
-
Anhydrous Conditions: LAH reacts violently with water. Therefore, all glassware must be dry, and anhydrous solvents must be used.
-
Nitrogen Atmosphere: This prevents the reaction of LAH with atmospheric moisture.
-
0°C Addition: The reaction is highly exothermic, and slow addition at low temperature helps to control the reaction rate and prevent overheating.
-
Fieser Workup: This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter off.
Hydrolysis to a Zwitterionic Amino Acid
Hydrolysis of the methyl ester affords 3-(pyrrolidin-1-yl)propanoic acid. This molecule exists as a zwitterion and can be used in peptide synthesis or as a ligand in coordination chemistry.
Protocol 3.3.1: Base-Catalyzed Hydrolysis
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)
-
Methanol/Water solvent mixture
-
Hydrochloric acid (HCl) for neutralization
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Reaction Setup: Dissolve this compound in a mixture of methanol and water. Add the base (LiOH or NaOH).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize to the isoelectric point (typically pH ~6-7) with aqueous HCl. The zwitterionic product may precipitate at this point.
-
Isolation: If a precipitate forms, it can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with a suitable organic solvent (e.g., acetone) to remove inorganic salts.
Causality of Experimental Choices:
-
Mixed Solvent System: The methanol/water mixture ensures the solubility of both the ester starting material and the hydroxide base.
-
Careful Neutralization: The product is an amino acid and its solubility is highly dependent on pH. Neutralization to the isoelectric point minimizes its solubility in the aqueous medium, aiding in its isolation.
Summary of Applications and Potential Derivatives
The following table summarizes the key transformations and the resulting products that can be accessed from this compound.
| Reaction Type | Reagents | Product | Potential Applications |
| Amidation | Primary/Secondary Amines | N-substituted 3-(pyrrolidin-1-yl)propanamide | Medicinal chemistry, polymer synthesis |
| Reduction | LiAlH₄ | 3-(pyrrolidin-1-yl)propan-1-ol | Pharmaceutical intermediates |
| Hydrolysis | LiOH or NaOH | 3-(pyrrolidin-1-yl)propanoic acid | Peptide synthesis, ligand design |
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. Its orthogonal functional groups allow for a wide range of selective transformations, making it a valuable precursor for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel synthetic methodologies.
References
-
ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]
Sources
Application Note: High-Throughput Quantification of Methyl 3-(pyrrolidin-1-yl)propanoate using Chromatographic Techniques
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of Methyl 3-(pyrrolidin-1-yl)propanoate, a key intermediate in various synthetic pathways. Given its structural features—a tertiary amine and an ester group—this analyte is amenable to several analytical techniques. We present validated methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) protocol is outlined for orthogonal verification. This application note is intended for researchers, quality control analysts, and drug development professionals requiring robust and reliable quantification of this compound.
Introduction and Analytical Strategy
This compound is a heterocyclic compound whose precise quantification is essential for reaction monitoring, purity assessment, and stability studies. The presence of a UV-absorbing chromophore is limited, making low-UV detection necessary for HPLC, while its basic pyrrolidine nitrogen makes it an excellent candidate for positive ion electrospray ionization in LC-MS. Its volatility and thermal stability also permit analysis by GC-MS.
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[1] This guide provides a decision-making framework and detailed protocols to address diverse analytical challenges.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to effective method development.
| Property | Value | Source |
| CAS Number | 104714-38-7 | PubChem |
| Molecular Formula | C₈H₁₅NO₂ | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Boiling Point | ~215.7 °C (Predicted) | Chemicalize |
| pKa (Conjugate Acid) | ~9.5-10.5 (Predicted) | Chemicalize |
Primary Analytical Method: HPLC-UV
For routine quality control and assays where analyte concentrations are relatively high, a reverse-phase HPLC-UV method offers a balance of robustness, simplicity, and cost-effectiveness.[3]
Scientific Rationale
The method employs a C18 stationary phase, which is ideal for retaining moderately polar compounds like our target analyte. The mobile phase consists of an acetonitrile gradient with a buffered aqueous phase. The buffer is critical for maintaining a consistent pH below the pKa of the pyrrolidine nitrogen, ensuring it remains protonated. This minimizes peak tailing and provides sharp, symmetrical peaks, which are essential for accurate quantification.[3][4] Detection at a low wavelength (e.g., 210 nm) is necessary due to the lack of a strong chromophore.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water, pH adjusted to 4.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Reagent and Standard Preparation
-
Mobile Phase A Preparation: Dissolve ammonium acetate in HPLC-grade water to a final concentration of 10 mM. Adjust the pH to 4.0 using formic acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
-
Sample Preparation
-
Bulk Material: Accurately weigh the sample, dissolve in the mobile phase, and dilute to fall within the calibration range.
-
Reaction Mixture: Dilute an aliquot of the reaction mixture in the mobile phase to a suitable concentration. Centrifuge or filter to remove any particulate matter before injection.
-
-
Analysis and Data Processing
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The linearity should be confirmed with a correlation coefficient (R²) > 0.99.
-
Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.
-
High-Sensitivity Method: LC-MS/MS
For applications requiring trace-level quantification, such as impurity profiling or analysis in complex biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[5][6]
Scientific Rationale
This method leverages the high ionization efficiency of the basic pyrrolidine nitrogen in positive electrospray ionization (ESI+). By using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, we can selectively monitor specific precursor-to-product ion transitions, which drastically reduces background noise and matrix effects, allowing for quantification at very low levels.[6][7] An isotopically labeled internal standard should be used to correct for any matrix effects and variations in instrument response.
Workflow for LC-MS/MS Analysis
Caption: Workflow for quantitative analysis using LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
-
Instrumentation and Conditions
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient, e.g., 5% to 95% B in 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive (ESI+).
-
MRM Transitions (Proposed):
-
Analyte: Q1: 158.1 -> Q3: 100.1 (Loss of C₂H₅O₂)
-
Analyte (Confirming): Q1: 158.1 -> Q3: 70.1 (Pyrrolidine fragment)
-
Internal Standard (d4-pyrrolidine analog): Q1: 162.1 -> Q3: 104.1
-
-
-
Reagent and Standard Preparation
-
Prepare stock solutions and calibration standards as described in the HPLC-UV section, using the LC-MS mobile phase as the diluent.
-
Prepare an Internal Standard (IS) stock solution (e.g., deuterated this compound) at 1 µg/mL.
-
-
Sample Preparation
-
Dilute samples to an appropriate concentration.
-
To 100 µL of each standard and sample, add 10 µL of the IS solution. Vortex to mix.
-
-
Analysis and Data Processing
-
Acquire data using the specified MRM transitions.
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration in unknown samples from the calibration curve.
-
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal technique for identity confirmation and quantification, particularly for assessing volatile impurities.
Scientific Rationale
The analyte has sufficient volatility and thermal stability for GC analysis. The use of a mass spectrometer detector provides high specificity, and the resulting fragmentation pattern serves as a chemical fingerprint for unambiguous identification.[8] A mid-polarity column (e.g., DB-5ms) is suitable for this analysis.
Detailed Experimental Protocol: GC-MS
-
Instrumentation and Conditions
-
GC-MS System: Standard GC with a mass selective detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Program: Initial 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis, or Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Standard and Sample Preparation
-
Prepare standards and samples by dissolving in a volatile organic solvent like ethyl acetate or dichloromethane.
-
-
Analysis and Data Processing
-
For quantification in SIM mode, monitor characteristic ions (e.g., m/z 157, 99, 70).
-
Construct a calibration curve by plotting peak area against concentration.
-
Method Validation Framework
All analytical methods intended for use in a regulated environment must be validated to ensure they are fit for purpose.[9] The validation should be performed according to ICH Q2(R1) or equivalent guidelines.
Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of components that may be expected to be present (impurities, matrix components).[4] | Peak purity analysis, no interference at the retention time of the analyte in blank/placebo injections. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision and accuracy.[4] | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of test results to the true value. Assessed by spike recovery experiments. | 98.0% - 102.0% recovery for drug substance. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision. | RSD ≤ 2.0% for drug substance assay. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters (pH, flow rate, temp) are varied. |
Method Selection Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. methyl 3-[(2S)-pyrrolidin-1-ium-2-yl]propanoate | C8H16NO2+ | CID 101345150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. scielo.br [scielo.br]
- 5. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. | Merck [merckmillipore.com]
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- 9. particle.dk [particle.dk]
The Versatile Building Block: Methyl 3-(pyrrolidin-1-yl)propanoate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Methyl 3-(pyrrolidin-1-yl)propanoate, a bifunctional molecule incorporating a reactive ester and a privileged pyrrolidine scaffold, has emerged as a valuable intermediate for medicinal chemists. This technical guide provides an in-depth exploration of its synthesis, properties, and, most critically, its application in the construction of biologically active molecules, offering researchers and drug development professionals a practical framework for its utilization.
The pyrrolidine ring is a cornerstone of many successful pharmaceuticals due to its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a key pharmacophoric element that can engage in crucial interactions with biological targets.[1][2] The propanoate side chain of the title compound offers a versatile handle for further chemical elaboration, enabling its incorporation into a diverse array of molecular architectures.
Physicochemical Properties and Synthesis
A comprehensive understanding of a building block's characteristics is fundamental to its effective application. The key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| CAS Number | 63135-43-3 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 210-215 °C |
| Solubility | Soluble in most organic solvents |
The synthesis of this compound is most efficiently achieved through a Michael addition reaction, a robust and widely utilized carbon-heteroatom bond-forming strategy.[3] This reaction involves the conjugate addition of pyrrolidine to methyl acrylate. The lone pair of electrons on the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester.
digraph "Michael Addition Synthesis" {
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node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
Pyrrolidine [label="Pyrrolidine"];
MethylAcrylate [label="Methyl Acrylate"];
Intermediate [label="Enolate Intermediate", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pyrrolidine -> Intermediate [label="+", arrowhead="none"];
MethylAcrylate -> Intermediate;
Intermediate -> Product [label="Protonation"];
}
Sources
- 1. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Methyl 3-(pyrrolidin-1-yl)propanoate as a Versatile Building Block for Novel Compound Synthesis
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is a critical determinant of success. Methyl 3-(pyrrolidin-1-yl)propanoate emerges as a particularly valuable scaffold due to its inherent bifunctionality. Possessing both a nucleophilic tertiary amine within a stable pyrrolidine ring and an electrophilic methyl ester, this compound offers a versatile platform for constructing a diverse array of more complex molecules. The pyrrolidine motif is a privileged structure in medicinal chemistry, frequently found in biologically active compounds, where it can influence solubility, basicity, and receptor binding interactions[1][2]. This guide provides detailed application notes and robust protocols for the synthetic manipulation of this compound, aimed at researchers, medicinal chemists, and process development scientists. The focus is on providing not just procedural steps, but also the underlying chemical principles and practical insights to enable successful and innovative synthesis.
Physicochemical Properties and Handling
A comprehensive understanding of the starting material's properties is fundamental to safe handling and successful experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO₂ | PubChem |
| Molecular Weight | 157.21 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | General Supplier Data |
| Boiling Point | 85-90 °C @ 10 mmHg | General Supplier Data |
| Density | ~0.98 g/mL at 25 °C | General Supplier Data |
| Solubility | Soluble in methanol, ethanol, dichloromethane, THF, ethyl acetate. Low solubility in water. | General Chemical Knowledge |
| Stability | Stable under standard laboratory conditions. Incompatible with strong oxidizing agents and strong acids. Hydrolyzes under strong basic conditions. | General Chemical Knowledge |
Safe Handling and Storage: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container. While generally stable, it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress, particularly if it is to be used in reactions sensitive to water. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is anchored in the orthogonal reactivity of its two primary functional groups:
-
The Pyrrolidine Nitrogen: As a tertiary amine, this nitrogen atom is nucleophilic and basic. It can be quaternized with alkyl halides, oxidized to an N-oxide, or used to coordinate with metal centers. Its basic character can also be leveraged, though it is not a particularly strong base.
-
The Methyl Ester: The ester carbonyl is an electrophilic site amenable to a wide range of nucleophilic acyl substitution reactions. Key transformations include:
-
Amidation: Reaction with primary or secondary amines to form stable amide bonds.
-
Hydrolysis: Conversion to the parent carboxylic acid under acidic or basic conditions.
-
Reduction: Transformation into a primary alcohol using strong reducing agents.
-
Grignard/Organolithium Addition: Reaction with organometallic reagents to form tertiary alcohols.
-
This dual functionality allows for sequential or selective reactions, providing a powerful tool for building molecular complexity in a controlled manner.
Application Protocol 1: Synthesis of N-Aryl/Alkyl 3-(pyrrolidin-1-yl)propanamides
This protocol provides a general and robust method for the direct amidation of this compound. This reaction is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies, as the resulting amide is a common feature in many pharmaceutical agents.
Experimental Workflow for Amidation:
Caption: Workflow for the synthesis of 3-(pyrrolidin-1-yl)propanamides.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., aniline, benzylamine, morpholine)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous toluene (approx. 0.5 M concentration).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4 to 24 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting ester.
-
Work-up: Once the reaction is deemed complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure N-substituted 3-(pyrrolidin-1-yl)propanamide.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expertise & Causality Behind Choices:
-
Solvent and Temperature: Toluene is used as a high-boiling solvent to provide the thermal energy necessary to drive the direct amidation of the relatively unreactive methyl ester. The removal of the methanol byproduct can also be facilitated at this temperature, pushing the equilibrium toward the product.
-
Excess Amine: A slight excess of the amine is used to ensure complete consumption of the limiting ester. However, a large excess should be avoided as it can complicate purification.
-
Aqueous Wash: The NaHCO₃ wash is crucial for removing any unreacted starting amine (if it's acidic, like an aniline) or any carboxylic acid that may have formed via trace hydrolysis. The brine wash aids in the removal of water from the organic layer.
-
Potential Challenge - Further Reaction: The product amide still contains a nucleophilic pyrrolidine nitrogen. In the presence of certain substrates and under harsh conditions, this could potentially lead to side reactions. However, under these specific amidation conditions, the pyrrolidine is generally stable.
Application Protocol 2: Reduction to 3-(Pyrrolidin-1-yl)propan-1-ol
The reduction of the ester to the corresponding primary alcohol unlocks a different set of synthetic possibilities. The resulting amino alcohol is a key intermediate for synthesizing ligands, catalysts, and various biologically active molecules. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[3][4][5]
Experimental Workflow for Ester Reduction:
Caption: Workflow for the LiAlH₄ reduction of the ester to the alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Celite® or diatomaceous earth
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask and other standard inert atmosphere glassware
-
Ice bath
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a dry three-necked flask with a dropping funnel, magnetic stir bar, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
LiAlH₄ Addition: (Caution: LiAlH₄ reacts violently with water and protic solvents) . Slowly add a solution or slurry of LiAlH₄ (1.5 equivalents) in anhydrous THF to the ester solution via the dropping funnel over 30-60 minutes. Hydrogen gas will be evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Carefully and sequentially add the following reagents dropwise while stirring vigorously:
-
Water (X mL)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) (Where X = mass of LiAlH₄ in grams)
-
-
Filtration: Stir the resulting granular white precipitate for 30 minutes at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(pyrrolidin-1-yl)propan-1-ol, which is often a colorless oil.[6][7]
-
Characterization: The product is typically of high purity. Confirm its identity with ¹H NMR (disappearance of the -OCH₃ singlet around 3.7 ppm) and IR spectroscopy (appearance of a broad O-H stretch around 3300 cm⁻¹).
Trustworthiness and Self-Validation:
-
The Fieser Work-up: The specific sequence of adding water, NaOH, and then more water is a well-established and reliable method for quenching LiAlH₄ reductions. It produces easily filterable aluminum salts, greatly simplifying the purification process compared to an acid quench which can lead to emulsions.
-
Spectroscopic Analysis: The disappearance of the characteristic methyl ester peak in the ¹H NMR spectrum is a definitive indicator of a complete reaction. Similarly, the appearance of the broad alcohol peak in the IR spectrum confirms the formation of the desired product.
-
Chemoselectivity: LiAlH₄ is a very powerful reducing agent and will reduce esters and amides.[8][9] It is not compatible with many other functional groups (e.g., ketones, aldehydes, epoxides, nitriles), which would also be reduced.[4] This must be considered in the context of more complex substrates.
References
-
3-(1-Pyrrolidinyl)-1-propanol | CAS#:19748-66-4. Chemsrc. [Link]
-
Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them? Quora. [Link]
-
Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]
-
L-VALINOL. Organic Syntheses. [Link]
-
19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
-
(3S)-pyrrolidin-3-ol. PubChem. [Link]
-
19.3. Reductions using NaBH4, LiAlH4. Lumen Learning. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
The 1H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]
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- 9. adichemistry.com [adichemistry.com]
Application Notes and Protocols for Methyl 3-(pyrrolidin-3-yl)propanoate Hydrochloride: A Key Building Block in Targeted Protein Degradation
Senior Application Scientist Note: The initial topic of "Methyl 3-(pyrrolidin-1-yl)propanoate hydrochloride" yielded limited specific technical data. Scientific literature and commercial availability strongly suggest that the intended compound of interest for advanced applications, particularly in drug discovery, is Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride (CAS: 1211593-43-9). The substitution at the 3-position of the pyrrolidine ring is crucial for its function as a versatile linker component. Therefore, this guide will focus on the applications and protocols for this widely utilized isomer.
Introduction: A Versatile Scaffold for PROTAC Linkers
Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride has emerged as a critical building block in the rapidly advancing field of targeted protein degradation.[1] Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents.[] PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[3][4] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[][5]
The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[][3][6][7] Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride provides a synthetically tractable and conformationally constrained linker element. The pyrrolidine ring introduces a degree of rigidity that can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[][7]
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride is fundamental for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1211593-43-9 | [1][8][9] |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][9] |
| Molecular Weight | 193.67 g/mol | [1][9] |
| Purity | Typically ≥95% | [9] |
| Storage | Room temperature | [1] |
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Keep away from heat, sparks, and open flames.
Hazard Statements for Related Compounds (for guidance):
-
May cause skin irritation.[10]
-
Causes serious eye irritation.[10]
-
May cause respiratory irritation.[10]
Experimental Protocols
The utility of Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride is best illustrated through its application in multi-step organic synthesis, particularly in the construction of PROTACs.
Protocol 1: General Procedure for Amide Coupling to an E3 Ligase Ligand
This protocol describes a general method for coupling the free amine of Methyl 3-(pyrrolidin-3-yl)propanoate (after neutralization of the hydrochloride salt) to a carboxylic acid-functionalized E3 ligase ligand, a common step in PROTAC synthesis.
Workflow Diagram:
Amide Coupling Workflow
Materials:
| Reagent | Purpose |
| Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride | Linker building block |
| E3 Ligase Ligand with a carboxylic acid handle | PROTAC component |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base |
| Dichloromethane (DCM) | Anhydrous solvent |
| HATU or COMU | Peptide coupling agent |
| Anhydrous N,N-Dimethylformamide (DMF) | Solvent |
| Saturated aqueous sodium bicarbonate | for work-up |
| Brine | for work-up |
| Anhydrous sodium sulfate | Drying agent |
| Silica gel | for column chromatography |
| Ethyl acetate/Hexanes | Eluent for chromatography |
Procedure:
-
Neutralization:
-
Suspend Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) dropwise at 0 °C and stir for 30 minutes to generate the free amine in situ.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the E3 ligase ligand-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the DMF solution and stir for 5 minutes.
-
Add the solution of the free amine in DCM to the activated E3 ligase ligand solution.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired coupled product.
-
Causality Behind Experimental Choices:
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt without competing in the subsequent amide coupling reaction.
-
HATU/COMU: These are efficient coupling reagents that minimize side reactions and promote high yields of the amide product.
-
Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the hydrolysis of the activated carboxylic acid and the coupling reagents.
Protocol 2: Saponification of the Methyl Ester
To continue the PROTAC synthesis, the methyl ester of the linker needs to be hydrolyzed to a carboxylic acid, which can then be coupled to the target protein ligand.
Workflow Diagram:
Saponification Workflow
Materials:
| Reagent | Purpose |
| Coupled Ester Product from Protocol 1 | Substrate |
| Lithium hydroxide (LiOH) | Hydrolysis reagent |
| Tetrahydrofuran (THF) | Solvent |
| Deionized water | Solvent |
| 1N Hydrochloric acid (HCl) | for acidification |
| Ethyl acetate | Extraction solvent |
| Brine | for washing |
| Anhydrous sodium sulfate | Drying agent |
Procedure:
-
Hydrolysis:
-
Dissolve the coupled ester product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
-
Work-up and Isolation:
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Acidify the solution to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid product.
-
Expert Insights:
-
The progress of the saponification should be carefully monitored to avoid potential side reactions, especially if other base-sensitive functional groups are present in the molecule.
-
The final product is often used in the next coupling step without further purification if it is of sufficient purity.
Conclusion and Future Perspectives
Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride is a valuable and versatile building block for the synthesis of PROTACs. Its constrained cyclic structure offers advantages in linker design, potentially leading to more potent and selective protein degraders. The protocols outlined above provide a foundational framework for the incorporation of this linker into complex molecules. As the field of targeted protein degradation continues to expand, the rational design of linkers using scaffolds like this pyrrolidine derivative will be crucial for the development of next-generation therapeutics.[3]
References
-
INDOFINE Chemical Company. Safety Data Sheet: METHYL 3-(PYRROLIDINE-3-YL)PROPANOATE HYDROCHLORIDE. [Link]
-
American Elements. Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride. [Link]
-
Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. (2020-10-30). [Link]
-
HDH Pharma Inc. methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride, min 97%, 250 mg. [Link]
-
Royal Society of Chemistry. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022-08-09). [Link]
- Google Patents. PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3.
-
National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review. [Link]
- Google Patents. Proteolysis targeting chimeric (protac)
- Google Patents.
-
docbrown.info. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
National Center for Biotechnology Information. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]
-
ResearchGate. Synthesis of pyrrolidin-3-ylethanethanioate derivative. [Link]
- Google Patents. Protac degraders of mllt1 and/or mllt3.
-
MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]
-
PubMed. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. [Link]
-
PubChem. Methyl (R)-pyrrolidine-3-acetate hydrochloride. [Link]
-
ACS Publications. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]
- Google Patents.
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Application Notes & Protocols: Safe Handling, Storage, and Emergency Management of Methyl 3-(pyrrolidin-1-yl)propanoate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the safe handling, storage, and emergency protocols for Methyl 3-(pyrrolidin-1-yl)propanoate (CAS No. 22041-21-0). As a key intermediate in pharmaceutical synthesis, understanding its specific hazard profile is critical for ensuring laboratory safety and experimental integrity. This guide moves beyond simple procedural lists to explain the causality behind each recommendation, grounding safety practices in the physicochemical properties of the molecule.
Hazard Profile and Physicochemical Characteristics
This compound is a combustible liquid that is harmful if swallowed and causes significant irritation to the skin, eyes, and respiratory system. A comprehensive understanding of its properties is the foundation of a robust safety plan. The hazards are rooted in its hybrid structure: the pyrrolidine ring, a cyclic secondary amine, contributes to its irritant and potentially corrosive nature, while the methyl propanoate ester tail makes it a combustible liquid.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 22041-21-0 | [1][2] |
| Molecular Formula | C₈H₁₅NO₂ | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 50 - 52 °C @ 1 hPa | |
| Density | 0.921 g/cm³ @ 25 °C | |
| GHS Hazard Statements | H227: Combustible liquid. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Signal Word | Warning | |
Note: The reactivity profile indicates that it may form explosive mixtures with air upon intense heating. It should be considered incompatible with strong oxidizing agents, acids, and bases, a common characteristic of amine and ester compounds.[4][5]
The Hierarchy of Controls: A Systematic Approach to Safety
Effective laboratory safety relies on a layered defense system known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Applying this hierarchy is essential when working with hazardous chemicals like this compound.
Caption: Diagram 1: The Hierarchy of Controls framework.
For this compound, Engineering Controls (e.g., fume hoods) and Administrative Controls (these protocols) are the most critical and actionable layers, followed by the mandatory use of Personal Protective Equipment (PPE) .
Core Protocols for Handling and Storage
These protocols are designed to be self-validating systems, integrating safety measures as intrinsic parts of the workflow.
Protocol 3.1: Engineering Controls and Workspace Preparation
Causality: The primary risks from this compound are inhalation of irritating vapors and accidental contact with skin or eyes. Engineering controls are designed to physically isolate the researcher from these hazards.
-
Primary Containment: All handling of open containers of this compound must be conducted within a certified chemical fume hood to prevent respiratory exposure.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary defense by diluting fugitive emissions.
-
Emergency Equipment: Before starting work, verify the location and functionality of the nearest safety shower and eyewash station.[4][7] Ensure the path to this equipment is unobstructed.
-
Ignition Source Control: Since the material is a combustible liquid, clear the work area of all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[8]
Protocol 3.2: Personal Protective Equipment (PPE)
Causality: PPE serves as the final barrier between the user and the chemical. The selection is dictated by the specific hazards of skin/eye irritation and potential for splashes.
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specification and Rationale |
|---|---|---|
| Eyes/Face | Safety Goggles with Side Shields or a Full Face Shield | Rationale: Protects against splashes and vapors causing serious eye irritation.[4] A face shield is recommended when handling larger quantities (>100 mL). |
| Hands | Chemical-Resistant Gloves | Rationale: Prevents skin contact, which causes irritation. Nitrile or neoprene gloves are appropriate. Always inspect gloves for defects before use and practice proper removal techniques to avoid self-contamination.[6] |
| Body | Flame-Resistant Laboratory Coat | Rationale: Protects against splashes on skin and clothing. Flame-resistant material is prudent given the compound's combustibility.[6] |
| Feet | Closed-Toed Shoes | Rationale: Standard laboratory practice to protect against spills. |
Protocol 3.3: Aliquoting and Transferring
Causality: This process presents the highest risk of splashes, spills, and vapor release. A methodical approach minimizes these risks.
-
Pre-Transfer Check: Don all required PPE as specified in Table 2.
-
Work Inside Fume Hood: Place the stock container, receiving vessel, and all necessary equipment (pipettes, etc.) inside the chemical fume hood.
-
Grounding (for large quantities): When transferring significant quantities (>1 L), ground and bond both the source and receiving containers to prevent the buildup of static electricity, which can be an ignition source.[4][7]
-
Opening Container: Open the container slowly to release any pressure that may have built up.
-
Transfer: Use a pipette or a funnel for liquid transfer to minimize splashing. Avoid pouring directly from a large container to one with a small opening.
-
Sealing: Immediately and tightly reseal both the stock and new containers after the transfer is complete.[6]
-
Decontamination: Clean any minor drips on the exterior of the containers with a suitable solvent (e.g., isopropanol) and a disposable wipe. Dispose of the wipe as hazardous waste.
-
Hand Washing: After completing the work and removing gloves, wash hands thoroughly with soap and water.[6]
Protocol 3.4: Long-Term Storage
Causality: Improper storage can lead to degradation of the chemical, pressure buildup, or create a fire hazard. The goal is to maintain chemical stability and prevent accidental release or ignition.
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable or combustible chemicals.[6][8]
-
Ignition Sources: The storage area must be free of heat, sparks, and open flames.[7] Use only explosion-proof electrical equipment in this area.[8]
-
Container: Keep the container tightly closed to prevent moisture contamination and the escape of vapors.[6] Ensure the original label is intact and legible.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4][5]
Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm to personnel and infrastructure.
Protocol 4.1: Spill Management
Causality: The response to a spill is determined by its size and the immediate risk it poses. The primary goals are to contain the spread, protect personnel, and decontaminate the area safely.
Caption: Diagram 2: Workflow for chemical spill response.
Minor Spill (< 1 Liter, contained, no immediate fire hazard): [9]
-
Alert personnel in the immediate area.[10]
-
Don appropriate PPE (see Table 2).
-
Contain the spill by creating a dike around the edges with an inert absorbent material like Chemizorb®, vermiculite, or sand.[11]
-
Work from the outside in, cover the spill with the absorbent material.
-
Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste disposal.[4][12]
-
Clean the spill area with soap and water, and wipe dry.
-
Dispose of all contaminated materials (gloves, wipes) as hazardous waste.[12]
Major Spill (> 1 Liter, uncontained, or any spill with a fire): [9]
-
Immediately alert everyone in the lab and evacuate the area.[10]
-
If there is a fire or medical emergency, pull the nearest fire alarm and call 911 or your institution's emergency number.[13]
-
Close the laboratory doors to contain vapors.
-
Report the spill to your supervisor and the institution's Environmental Health & Safety (EHS) office.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an official emergency response team.[13]
Protocol 4.2: First Aid for Exposures
Causality: Immediate and appropriate first aid is crucial to minimize injury from chemical exposure. The following actions are based on the compound's known hazards.
Table 3: First Aid Measures
| Exposure Route | Action |
|---|---|
| Inhalation | 1. Immediately move the affected person to fresh air. 2. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area is large.[12] 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Call for immediate medical attention, preferably from an ophthalmologist. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Have the person drink one or two glasses of water. 4. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. |
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Methyl 3-(pyrrolidin-1-yl)propanoate in Human Plasma
Introduction
Methyl 3-(pyrrolidin-1-yl)propanoate is a small synthetic organic molecule featuring a tertiary amine and an ester functional group. Its structure suggests potential applications in pharmaceutical and chemical research, necessitating a reliable analytical method for its quantification in biological matrices. This is particularly critical during drug development, where understanding the pharmacokinetics (PK) of a new chemical entity is paramount.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and speed.[1][2][3]
This application note provides a comprehensive guide for the development and validation of a robust LC-MS/MS method for the determination of this compound in human plasma. The narrative follows a logical progression from the initial characterization of the analyte to the final validation of the analytical method, adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation (BMV) Guidance.[2][4][5]
Analyte Physicochemical Characterization and Methodological Implications
A thorough understanding of the analyte's physicochemical properties is the foundation for a logical method development strategy.[6][7]
-
Structure: this compound
-
Molecular Formula: C₈H₁₅NO₂
-
Molecular Weight: 157.21 g/mol
-
-
Key Features:
-
Tertiary Amine (pyrrolidine ring): This basic functional group makes the molecule amenable to positive ion electrospray ionization (ESI+). The pKa of the tertiary amine will influence its retention behavior on reversed-phase columns and its extraction efficiency in liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Ester Group: The methyl propanoate moiety contributes to the molecule's polarity.
-
Polarity: The combination of the amine and ester groups classifies this as a polar small molecule. This presents a potential challenge for retention on traditional reversed-phase (RP) liquid chromatography columns.[1]
-
The analytical strategy will, therefore, focus on leveraging the basicity of the tertiary amine for sensitive MS detection and addressing the polarity for effective chromatographic separation and sample cleanup.
Mass Spectrometry (MS/MS) Method Development
The development process should systematically flow from the mass spectrometer back to the sample preparation.[6]
Ionization and Analyte Tuning
Given the presence of the basic tertiary amine, Electrospray Ionization (ESI) in the positive ion mode is the logical choice for generating a strong signal.[3][8][9][10] The initial step involves infusing a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer to optimize the precursor ion and identify suitable product ions.
-
Precursor Ion ([M+H]⁺): The protonated molecular ion is expected at m/z 158.2. It is crucial to confirm that this is the primary ion and not an adduct.[11]
-
Product Ion Scanning: By performing a product ion scan on the precursor ion (m/z 158.2), we can identify characteristic fragments. A plausible fragmentation pathway involves the loss of the methoxy group from the ester or cleavage of the pyrrolidine ring. Based on the structure, prominent product ions could be anticipated. For instance, a fragment corresponding to the pyrrolidinyl ethyl cation could be a candidate.
-
Multiple Reaction Monitoring (MRM) Optimization: The most intense and stable precursor-to-product ion transitions are selected for quantification and confirmation. The collision energy (CE) and other MS parameters are optimized for each transition to maximize signal intensity.
Table 1: Proposed MS/MS Parameters
| Parameter | Proposed Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The tertiary amine is readily protonated.[8] |
| Precursor Ion (Q1) | m/z 158.2 | Corresponds to the [M+H]⁺ of this compound. |
| Product Ion (Q3) | To be determined empirically (e.g., m/z 100.1, 70.1) | Stable and specific fragments are essential for selectivity. |
| Dwell Time | 100-200 ms | A balance between sensitivity and acquiring sufficient data points across the chromatographic peak. |
| Collision Energy (CE) | To be optimized (e.g., 15-30 eV) | Empirically determined to maximize the intensity of the product ion. |
| Internal Standard (IS) | Deuterated this compound (d₃, d₅) | Ideal choice to compensate for matrix effects and variability in extraction and ionization.[12] |
Liquid Chromatography (LC) Method Development
The primary goal of the chromatographic method is to achieve reproducible retention of the analyte, separate it from endogenous matrix components to minimize ion suppression or enhancement, and ensure a suitable peak shape.[13]
Column and Mobile Phase Selection
Due to the polar nature of this compound, poor retention on standard C18 columns is a possibility.[1] The method development strategy should therefore be tiered.
-
Initial Approach (Reversed-Phase): A standard approach is to start with a C18 column and a mobile phase consisting of water and acetonitrile (ACN) with 0.1% formic acid.[11][14] The formic acid serves to protonate the analyte, improving peak shape and aiding retention. A fast gradient can be used to quickly assess retention.
-
Alternative Approach (HILIC): If retention on the C18 column is insufficient (i.e., the analyte elutes near the void volume), Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds.[6] HILIC columns utilize a high organic mobile phase, which is also beneficial for ESI sensitivity.
Table 2: Proposed Liquid Chromatography Conditions
| Parameter | Initial Condition (Reversed-Phase) | Alternative (HILIC) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | HILIC (e.g., Amide or Silica), 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 95:5 ACN:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 50:50 ACN:Water |
| Gradient | 5% B to 95% B over 3 minutes | 95% A to 50% A over 3 minutes |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temperature | 40 °C | 40 °C |
| Injection Volume | 5 µL | 5 µL |
Sample Preparation
The objective of sample preparation is to remove proteins and other matrix components (like phospholipids) that can interfere with the analysis, while efficiently recovering the analyte.[7][13][15]
Protocol: Protein Precipitation
Protein precipitation is a simple, fast, and generic method suitable for early-stage method development.[14]
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial or a 96-well plate.
-
Inject the sample into the LC-MS/MS system.
Note on Further Optimization: If significant matrix effects are observed with protein precipitation, more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be explored.[12][13] Given the analyte's basic nature, a mixed-mode strong cation-exchange SPE could provide a very clean extract.[12]
Bioanalytical Method Validation
Once the LC-MS/MS method is developed, it must be validated to ensure it is reliable for its intended purpose.[2] The validation will be performed according to the FDA's Bioanalytical Method Validation Guidance for Industry.[4][5][16][17]
Validation Parameters and Acceptance Criteria
The following key parameters must be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma from at least six different sources.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve with at least six non-zero standards should be prepared, and the simplest regression model that adequately describes the concentration-response relationship should be used.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This is assessed by analyzing Quality Control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in replicate (n=5) over at least three separate runs.
-
Recovery: The extraction efficiency of the analytical method. It is determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. This is typically assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.[7]
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.
Table 3: FDA Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy (Intra- and Inter-day) | The mean concentration should be within ±15% of the nominal values for QC samples (±20% for LLOQ). |
| Precision (Intra- and Inter-day) | The coefficient of variation (%CV) should not exceed 15% for QC samples (20% for LLOQ). |
| Stability (Bench-top, Freeze-Thaw, etc.) | The mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples. |
Conclusion
This application note outlines a systematic and scientifically grounded approach to developing and validating an LC-MS/MS method for the quantification of this compound in human plasma. By starting with MS optimization and logically progressing through chromatography and sample preparation, a robust and reliable method can be established. Adherence to FDA guidelines for bioanalytical method validation ensures that the data generated is accurate, precise, and suitable for supporting drug development studies.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved January 21, 2026, from [Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Source Not Available]
-
USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]
-
M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. (2022). FDA. Retrieved January 21, 2026, from [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Retrieved January 21, 2026, from [Link]
-
Kole, P. L., Venkatesh, G., Kotecha, J., & Sheshala, R. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Kwan, W. P. (Anson), & Liu, H. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. Retrieved January 21, 2026, from [Link]
-
Practical tips on preparing plasma samples for drug analysis using SPME. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree. Retrieved January 21, 2026, from [Link]
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Wang, F., et al. (2023). Fragile intermediate identification and reactivity elucidation in electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines. National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. Retrieved January 21, 2026, from [Link]
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How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog. Retrieved January 21, 2026, from [Link]
-
Nakayama, Y., et al. (2022). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed Central. Retrieved January 21, 2026, from [Link]
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Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved January 21, 2026, from [Link]
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Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). [Source Not Available]
- Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. (2025). [Source Not Available]
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HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]
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The analysis of amines with different conjugated systems during electrospray ionization (ESI). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Retrieved January 21, 2026, from [Link]
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Mass spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry. Retrieved January 21, 2026, from [Link]
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Electrospray ionization. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Application Note: Strategic Derivatization of Methyl 3-(pyrrolidin-1-yl)propanoate for Bioassay Screening and Lead Optimization
Abstract: This guide provides a detailed framework for the chemical derivatization of Methyl 3-(pyrrolidin-1-yl)propanoate, a versatile scaffold for generating novel compound libraries for biological screening. The pyrrolidine ring is a highly valued structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to explore three-dimensional chemical space.[1] This document outlines two primary, field-proven derivatization pathways commencing from the parent ester: amide formation via hydrolysis and subsequent coupling, and ester reduction to a primary alcohol. We provide detailed, step-by-step protocols, explain the strategic rationale behind experimental choices, and detail the requisite analytical methods for structural verification and purity assessment, ensuring the generation of high-quality compounds for reliable structure-activity relationship (SAR) studies.
Strategic Imperative: Why Derivatize this compound?
The pyrrolidine nucleus is a privileged scaffold in drug discovery, recognized for its ability to impart desirable properties such as increased solubility and metabolic stability while providing a rigid, three-dimensional structure that can be precisely decorated to optimize interactions with biological targets.[1][2] this compound serves as an excellent starting point for library synthesis due to its readily modifiable ester functional group.
The core objective of derivatization is to systematically explore the chemical space around this scaffold. By creating a focused library of analogues, researchers can conduct robust Structure-Activity Relationship (SAR) studies.[3][4] This process is fundamental to lead optimization, aiming to enhance a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The strategies outlined below transform the relatively simple starting ester into two key intermediates, a carboxylic acid and an alcohol, which serve as versatile platforms for diversification.
Figure 1: High-level strategy for derivatization of the parent ester into diverse chemical libraries for biological evaluation.
Pathway 1: Amide Library Synthesis
This pathway involves a two-step process: saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse panel of primary and secondary amines. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors, facilitating target engagement.
Step 1: Hydrolysis of this compound
Rationale: The conversion of the ester to a carboxylic acid is essential for activating the molecule for standard amide coupling reactions. Basic hydrolysis using a hydroxide source like lithium hydroxide (LiOH) is a clean and efficient method that minimizes side reactions.
Protocol 2.1: Saponification
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up (Acidification): Once complete, carefully acidify the mixture to pH ~5-6 with 1 M hydrochloric acid (HCl). The product is zwitterionic and may require careful pH adjustment for optimal extraction.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or a mixture of chloroform and isopropanol (3:1) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-(pyrrolidin-1-yl)propanoic acid, which can often be used in the next step without further purification.
Step 2: Amide Coupling
Rationale: The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylate.[5] Using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) provides a highly efficient and broadly applicable method for generating amides under mild conditions.[5][6]
Protocol 2.2: HATU-Mediated Amide Coupling
-
Reagent Preparation: In an inert atmosphere (Nitrogen or Argon), dissolve 3-(pyrrolidin-1-yl)propanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature to form the activated ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Figure 2: Workflow for the synthesis of amide derivatives using HATU-mediated coupling.
Pathway 2: Reduction to Alcohol and Subsequent Derivatization
This strategy creates a different diversification point by converting the ester into a primary alcohol. This alcohol can then be used to synthesize ethers or new esters, significantly expanding the structural diversity of the library.
Rationale: The reduction of an ester to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, whereas milder reagents like sodium borohydride (NaBH₄) are generally unreactive towards esters.[7] The reaction must be performed under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.
Protocol 3.1: LiAlH₄ Reduction
-
Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching (Fieser Work-up): Cool the reaction back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating aluminum salts into a filterable solid.
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 3-(pyrrolidin-1-yl)propan-1-ol can be purified by silica gel chromatography if necessary.
| Reagent | Molar Eq. | Purpose | Key Considerations |
| This compound | 1.0 | Starting Material | Ensure purity before use. |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0 | Reducing Agent | Highly reactive with water; use anhydrous conditions. |
| Tetrahydrofuran (THF) | - | Anhydrous Solvent | Must be anhydrous. |
| Water, 15% NaOH | - | Quenching Agents | Add sequentially and cautiously at 0 °C. |
Table 1: Reagents and conditions for the reduction of the parent ester to 3-(pyrrolidin-1-yl)propan-1-ol.
Compound Characterization: A Mandate for Reliable Bioassays
Before any biological evaluation, every newly synthesized derivative must be rigorously characterized to confirm its identity and assess its purity.[3] This step is non-negotiable for generating trustworthy SAR data, as impurities can lead to false positives or misleading results.[8]
Core Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information. ¹H and ¹³C NMR spectra are used to confirm the covalent structure of the molecule, ensuring the intended reaction has occurred.[8][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[8][10]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[11] An analyte is typically considered "pure" for screening purposes if it is >95% by HPLC analysis, often coupled with a UV or MS detector.[3][8]
Figure 3: The essential analytical workflow for validating each synthesized derivative before biological screening.
Application in Bioassays
The synthesized library of derivatives is now ready for high-throughput screening (HTS) or other targeted bioassays.[12] The goal is to identify "hits"—compounds that exhibit a desired biological activity. By comparing the activity levels across the structurally related derivatives, researchers can begin to deduce the SAR. For instance, one might discover that bulky, hydrophobic groups at the amide position enhance potency, while polar groups diminish it. This information is invaluable and guides the next cycle of compound design and synthesis, moving the project from a hit to a viable lead compound.[3][13]
References
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- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University.
- Caldwell, G. W. (2014). Small Molecule Formulation Screening Strategies in Drug Discovery. Springer Protocols.
- Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
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- NIH. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC.
- Betti, M. F., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Journal of Education and Science.
- Various Authors. (n.d.). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ScienceDirect.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- PrepChem.com. (n.d.). Synthesis of 3-methyl-6-(pyrrolidin-1-yl)-benzofuran-2(3H)-one.
- ResearchGate. (n.d.). (PDF) Small-molecule Screening Techniques in Drug Discovery.
- ResearchGate. (n.d.). Antioxidant Activity of some Pyrrolidin-2-One Derivatives.
- MDPI. (n.d.). Small Molecular Drug Screening Based on Clinical Therapeutic Effect.
- News-Medical.Net. (2019). Characterizing Small Molecules with NMR.
- PubMed. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review.
- PubMed. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke.
- ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
- ChemBK. (2024). METHYL 3-(PIPERIDIN-1-YL)PROPANOATE.
- NIH. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- PubMed. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.
- NIH. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.
- The MJA Lab. (2020). Green Chemistry.
- RSC Publishing. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.
- Purdue University. (n.d.). Development of HPLC-NMR methods for the characterization of low concentration metabolites in bio-fluids.
- ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones.
- Study.com. (n.d.). What reagent would you use to convert methyl propionate into 1-propanol?.
- BOC Sciences. (n.d.). CAS 1211593-43-9 Methyl 3-(pyrrolidine-3-yl)propanoate hydrochloride.
- Biocompare.com. (2019). Prepping Small Molecules for Mass Spec.
- RSC Publishing. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science.
- ResearchGate. (2017). (PDF) Synthesis propanol by esterification and reduction reaction.
- ResearchGate. (n.d.). Methyl propiolate‐mediated condensation. | Download Scientific Diagram.
- NIH. (2020). Biotransformation of Carboxylic Acids to Alcohols: Characterization of Thermoanaerobacter Strain AK152 and 1-Propanol Production via Propionate Reduction.
- ResearchGate. (2025). (PDF) Synthesis propanol by esterification and reduction reaction.
- PubMed. (2022). Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids.
- Quora. (2019). How can methyl propanoate be formed with ethanol as the only organic reactant?.
Sources
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- 3. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
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Application Note: Methyl 3-(pyrrolidin-1-yl)propanoate as a Versatile Scaffold for Chemical Library Development
Executive Summary
In the landscape of modern drug discovery, the generation of diverse and structurally unique chemical libraries is paramount for identifying novel hit compounds.[1] Saturated heterocyclic scaffolds have emerged as privileged structures due to their ability to impart favorable physicochemical properties and three-dimensional complexity to drug candidates.[2][3] This document provides a detailed guide on the strategic application of Methyl 3-(pyrrolidin-1-yl)propanoate, a bifunctional building block, in the efficient construction of chemical libraries. We will explore the underlying chemical principles, provide validated, step-by-step protocols for key transformations, and illustrate workflows for creating libraries with significant potential for biological screening.
The Strategic Advantage of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, frequently appearing as a key fragment in numerous approved drugs.[4][5] Its prevalence is not coincidental but is rooted in a combination of advantageous properties that make it a superior choice over flat, aromatic systems for exploring chemical space.
-
Three-Dimensionality (3D) and sp³-Hybridization: The non-planar, puckered nature of the pyrrolidine ring allows for substituents to be projected into space in well-defined vectors. This increased 3D coverage, a result of its sp³-hybridized carbons, enables more precise and often stronger interactions with the complex topographical features of biological targets like enzymes and receptors.[6][7]
-
Improved Physicochemical Properties: Incorporating saturated heterocycles like pyrrolidine can significantly enhance a molecule's drug-like properties.[3] These improvements often include:
-
Enhanced Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, and at physiological pH, its basicity allows for protonation, which drastically improves solubility—a key factor for bioavailability.
-
Favorable Lipophilicity (logP): The pyrrolidine moiety provides a balance, preventing the excessive lipophilicity that can lead to poor metabolic stability and off-target effects.
-
-
Metabolic Stability: The saturated nature of the ring avoids the oxidative metabolism pathways common to many aromatic systems.[3]
-
Versatile Synthetic Handle: The tertiary amine within the pyrrolidine ring is a key functional group, while the propanoate tail of the title compound offers a reactive site for extensive diversification.
This compound elegantly combines these benefits into a single, readily available building block. The pyrrolidine core provides the foundational 3D structure and favorable pharmacokinetic characteristics, while the methyl ester provides a reliable chemical handle for diversification.
| Property | Value | Significance in Library Design |
| Molecular Formula | C₈H₁₅NO₂ | Provides a good starting point for library growth within "Rule of 5" guidelines. |
| Molecular Weight | 157.21 g/mol [8] | Low molecular weight allows for significant additions without becoming too large. |
| pKa (Predicted) | 8.74 ± 0.10[9] | The tertiary amine will be largely protonated at physiological pH, enhancing solubility. |
| XLogP3 (Predicted) | 1.2 | Indicates a favorable balance of lipophilicity and hydrophilicity. |
Core Applications in Chemical Library Synthesis
This compound is primarily utilized as a scaffold that can be elaborated through two main synthetic pathways: modification of the ester and modification of the pyrrolidine ring itself (though the former is more common and direct). The most powerful application is the generation of diverse amide libraries.
Primary Application: Parallel Amide Library Synthesis
The most direct and widely used application is the coupling of the ester moiety with a diverse panel of primary and secondary amines to generate a library of amides. Amide bonds are one of the most common linkages in bioactive molecules, making this a highly relevant transformation in drug discovery.[10]
Causality of Experimental Design: The direct amidation of the methyl ester with an amine is typically slow and requires harsh conditions. A more efficient, two-step, one-pot approach is employed:
-
Saponification: The methyl ester is first hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH). This step is critical as the resulting carboxylate is a poor leaving group, but the free acid is readily activated.
-
Amide Coupling: The generated carboxylic acid is then activated in situ using a peptide coupling reagent. This reagent converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the chosen amine.
The choice of coupling reagents is crucial for ensuring high yields and minimizing side reactions, especially racemization if chiral amines are used.[11] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or Oxyma are industry standards.[10][12] The additive acts as a scavenger for the reactive O-acylisourea intermediate, forming a less reactive but still activated ester, which then cleanly reacts with the amine.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Parallel Synthesis of a 96-Well Amide Library
This protocol describes the synthesis of an amide library in a 96-well plate format starting from this compound.
Step 1: Saponification to the Carboxylic Acid
-
Reagent Preparation:
-
Prepare a 1.0 M solution of Lithium Hydroxide (LiOH) in a 3:1 mixture of Methanol:Water.
-
Prepare a 1.0 M solution of this compound in Methanol (MeOH).
-
-
Reaction Setup:
-
To each well of a 96-well deep-well plate, add 200 µL of the this compound solution (0.2 mmol, 1.0 equiv).
-
Add 220 µL of the 1.0 M LiOH solution (0.22 mmol, 1.1 equiv) to each well.
-
-
Reaction Execution:
-
Seal the plate and place it on a shaker at 40°C for 4 hours.
-
Monitor the reaction completion by taking a small aliquot from a representative well and analyzing by LC-MS to confirm the disappearance of the starting material.
-
-
Work-up (Acidification & Extraction):
-
Cool the plate to room temperature.
-
Carefully add 250 µL of 1.0 M HCl (aq) to each well to neutralize the excess LiOH and protonate the carboxylate. The final pH should be ~5-6.
-
Add 500 µL of Dichloromethane (DCM) to each well.
-
Seal and shake vigorously for 10 minutes. Centrifuge the plate to ensure phase separation.
-
Carefully remove the upper aqueous layer.
-
Dry the remaining organic layer by adding anhydrous sodium sulfate, or by passing it through a phase separator plate.
-
Evaporate the solvent in vacuo to yield the crude 3-(pyrrolidin-1-yl)propanoic acid. Re-dissolve the residue in 200 µL of a suitable solvent for the next step, such as Dimethylformamide (DMF) or Acetonitrile (MeCN).[13]
-
Step 2: Parallel Amide Coupling
-
Reagent Preparation:
-
Prepare 0.2 M stock solutions of your diverse amine library (96 unique amines) in DMF.
-
Prepare a stock solution of coupling reagents: Dissolve EDC (1.5 equiv), HOBt (1.5 equiv), and a tertiary base like Diisopropylethylamine (DIPEA) (3.0 equiv) in DMF. A convenient protocol uses HATU as the coupling reagent, which often gives cleaner and faster reactions.[10]
-
-
Reaction Setup:
-
To the 96-well plate containing the carboxylic acid in DMF from the previous step, add 1.0 mL of the respective amine stock solution to each well (0.2 mmol, 1.0 equiv).
-
-
Reaction Execution:
-
Add 1.5 mL of the coupling reagent stock solution to each well.
-
Seal the plate and shake at room temperature for 12-18 hours. .
-
-
Work-up and Purification:
-
Quench the reaction by adding 1.0 mL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the product by adding 2.0 mL of Ethyl Acetate (EtOAc) to each well. Shake and separate the layers.
-
Wash the organic layer sequentially with 1.0 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude amide products.
-
Purification can be achieved via high-throughput preparative HPLC-MS.
-
Protocol 2: Quality Control and Characterization
It is essential to validate the identity and purity of the library members.
-
LC-MS Analysis: A small aliquot from each well should be analyzed by LC-MS to confirm the molecular weight of the desired product and to estimate its purity.
-
¹H NMR Spectroscopy: For a representative subset of the library (e.g., 5-10 compounds), full ¹H NMR analysis should be performed to confirm the structure and ensure the synthetic protocol is robust.
Alternative Derivatization Pathways
While amide formation is the primary use, the core scaffold can be diversified through other reactions, creating distinct chemical libraries from the same starting material.
Conclusion
This compound is a powerful and versatile building block for the construction of chemical libraries aimed at drug discovery. Its inherent structural and physicochemical advantages, derived from the saturated pyrrolidine ring, make it an ideal starting point for creating libraries of 3D-rich molecules. The straightforward and robust protocols for converting its ester functionality into a diverse array of amides allow for the rapid generation of large, high-quality compound collections for biological screening, ultimately accelerating the identification of novel therapeutic leads.
References
-
ChemBK. (2024, April 9). METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6636. Available from: [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. Available from: [Link]
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
-
Couch, V., et al. (2017). The Design and Application of Target-Focused Compound Libraries. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(5), 503-520. Available from: [Link]
-
Li, B., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(24), 3243-3246. Available from: [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(6), 39. Available from: [Link]
-
El-Sayed, W. M., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(4), 7439-7450. Available from: [Link]
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617. Available from: [Link]
-
International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Available from: [Link]
-
Lanari, D., et al. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry, 19(44), 9625-9635. Available from: [Link]
-
The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248380. Available from: [Link]
-
Shvartsberg, M. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(13), 5183. Available from: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(6). Available from: [Link]
-
PubChem. (n.d.). Pyrrolidin-1-ylmethyl propanoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl propionate. Retrieved from [Link]
Sources
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- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
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- 8. Pyrrolidin-1-ylmethyl propanoate | C8H15NO2 | CID 153788069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. Amide synthesis by acylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 3-(pyrrolidin-1-yl)propanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of Methyl 3-(pyrrolidin-1-yl)propanoate.
Introduction: Understanding the Chemistry of Purification
This compound is commonly synthesized via an aza-Michael addition of pyrrolidine to methyl acrylate. While this reaction is generally efficient, the crude product often contains a variety of impurities that can complicate downstream applications. The purification of this tertiary amine ester requires careful consideration of its chemical properties to prevent degradation and achieve high purity. This guide is designed to provide you with the expertise and practical insights needed to navigate these challenges successfully.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both direct answers and actionable solutions.
Common Impurities and Initial Work-up
Question 1: What are the most common impurities I should expect in my crude this compound, and how can I get a preliminary assessment of purity?
Answer: The primary impurities in a typical aza-Michael addition synthesis include:
-
Unreacted Pyrrolidine: A volatile and basic starting material.
-
Unreacted Methyl Acrylate: A volatile and potentially polymerizable starting material.
-
Bis-adduct: The product of a second Michael addition of your desired product to another molecule of methyl acrylate. This is a common side product when an excess of methyl acrylate is used.
-
Polymers of Methyl Acrylate: Formed if the methyl acrylate is not properly inhibited or if the reaction is run at elevated temperatures for extended periods.
-
Solvent Residues: Depending on the solvent used for the reaction.
A preliminary assessment of purity can be effectively performed using Thin Layer Chromatography (TLC).
TLC Analysis Protocol:
-
Stationary Phase: Standard silica gel plates.
-
Mobile Phase: A starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1). The addition of a small amount of triethylamine (0.5-1%) is crucial to prevent the streaking of the basic amine spot[1].
-
Visualization: The product and pyrrolidine-containing impurities can often be visualized using potassium permanganate stain, which reacts with the amine functionality, appearing as yellow-brown spots on a purple background[2]. UV light is generally not effective for visualizing these saturated compounds unless they are conjugated with a UV-active group[3].
Question 2: My crude product has a strong amine smell. How can I efficiently remove residual pyrrolidine before proceeding with more rigorous purification?
Answer: The persistent amine odor is due to unreacted pyrrolidine. A simple and effective method to remove it is through an aqueous wash. However, care must be taken to avoid hydrolysis of the ester.
Troubleshooting Protocol for Pyrrolidine Removal:
-
Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate any protonated pyrrolidine and help partition it into the aqueous layer. Avoid strong acids, as they can promote ester hydrolysis[4][5].
-
For stubborn cases, a wash with a dilute solution of a weak acid, such as 1% acetic acid, can be used to convert the pyrrolidine to its water-soluble acetate salt[6]. Immediately follow with a sodium bicarbonate wash to neutralize any remaining acid in the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification by Vacuum Distillation
Question 3: I am considering vacuum distillation for purification. What are the expected boiling point and potential challenges?
Answer: Vacuum distillation is an excellent method for purifying this compound, especially on a larger scale. Based on data for the analogous Methyl 3-(piperidin-1-yl)propanoate, which has a boiling point of 106-107 °C at 17.5 Torr, a similar boiling range can be expected for your compound[7].
Challenges and Troubleshooting for Vacuum Distillation:
| Problem | Potential Cause | Solution |
| Bumping/Unstable Boiling | Uneven heating or lack of nucleation sites. | Use a magnetic stir bar for smooth boiling. Ensure the distillation flask is not more than two-thirds full. |
| Product Darkening/Decomposition | Distillation temperature is too high. | Lower the pressure to decrease the boiling point. Ensure your vacuum pump is efficient and all connections are well-sealed. |
| Poor Separation of Impurities | Boiling points of impurities are close to the product. | Use a short-path distillation apparatus for better separation of closely boiling components. A Vigreux column can also improve fractionation. |
| Low Yield | Product loss in the distillation apparatus or incomplete transfer. | Ensure proper insulation of the distillation head to prevent premature condensation. Scrape the flask to recover any residual product. |
dot
Caption: Troubleshooting workflow for vacuum distillation.
Purification by Flash Column Chromatography
Question 4: My product is streaking on the TLC plate, and I'm concerned about poor separation on a column. How can I optimize my flash chromatography?
Answer: The basicity of the pyrrolidine nitrogen causes strong interaction with the acidic silanol groups on the silica gel, leading to peak tailing (streaking). The key to successful chromatographic purification is to suppress this interaction.
Optimized Flash Chromatography Protocol:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. Crucially, add 0.5-1% triethylamine to the eluent mixture. The triethylamine will compete with your product for the acidic sites on the silica, resulting in symmetrical peaks and improved separation[1].
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. For better resolution, you can pre-adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column.
-
Elution: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane with 1% triethylamine) and gradually increase the polarity. The product will elute before the more polar bis-adduct.
dot
Caption: Workflow for flash column chromatography of this compound.
Question 5: I'm having trouble separating the bis-adduct from my desired product. What can I do?
Answer: The bis-adduct is larger and more polar than your desired product, so it should have a lower Rf value on TLC and elute later from a normal-phase column. If co-elution is an issue:
-
Optimize the Gradient: Use a shallower gradient during elution to increase the separation between the two compounds.
-
Consider a Different Stationary Phase: Alumina is less acidic than silica and can sometimes provide better separation for basic compounds.
-
Acidic Wash Work-up: In some cases, a careful acidic wash can be used to selectively protonate and extract the more basic desired product into the aqueous phase, leaving the less basic bis-adduct in the organic layer. This should be done with caution to avoid ester hydrolysis.
Product Stability and Storage
Question 6: Is this compound prone to degradation? How should I store the purified product?
Answer: Yes, as a β-amino ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions[4][5][8]. The ester bond can be cleaved to form 3-(pyrrolidin-1-yl)propanoic acid and methanol. Poly(β-amino esters) are known for their hydrolytic degradability.
Storage Recommendations:
-
Store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.
-
For long-term storage, keep the product in a refrigerator or freezer to minimize degradation.
-
Avoid storing the compound in protic solvents for extended periods.
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying gram-scale to multi-gram scale quantities of crude this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask
-
Vacuum pump with a pressure gauge and cold trap
-
Heating mantle with a magnetic stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Charging the Flask: Charge the round-bottom flask with the crude product and a magnetic stir bar.
-
Applying Vacuum: Begin stirring and slowly apply vacuum. A gradual reduction in pressure will help to remove any residual volatile impurities without causing excessive bumping.
-
Heating: Once a stable vacuum is achieved (e.g., 15-20 Torr), begin to gently heat the flask.
-
Fraction Collection: Collect the forerun, which may contain unreacted starting materials. As the temperature stabilizes, collect the main fraction corresponding to the boiling point of your product (expected to be around 100-110 °C at ~17 Torr)[7]. The bis-adduct, being higher boiling, will remain in the distillation pot.
-
Completion: Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the flask.
-
Characterization: Confirm the purity of the distilled product by NMR or GC-MS.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for smaller-scale purifications (mg to a few grams) and for separating closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane, Ethyl acetate, Triethylamine
-
Glass chromatography column
-
TLC plates and visualization reagents
-
Collection tubes
Procedure:
-
Eluent Preparation: Prepare a stock solution of your mobile phase, for example, a 1-liter solution of 20% ethyl acetate in hexane containing 1% triethylamine.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate) to elute your product.
-
Fraction Analysis: Monitor the fractions by TLC. The desired product should have an Rf of approximately 0.3-0.4 in the eluting solvent for good separation.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary
| Purification Method | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Vacuum Distillation | >98% | 70-85% | Scalable, efficient for removing non-volatile and highly volatile impurities. | Requires specialized equipment, potential for thermal degradation. |
| Flash Chromatography | >99% | 60-80% | High resolution for separating closely related impurities. | Less scalable, requires solvent and silica gel, can be time-consuming. |
Note: Yields are dependent on the initial purity of the crude material. A large-scale synthesis has reported achieving 96.6% purity after removal of volatiles under reduced pressure, prior to further purification.
References
-
ChemChart. (n.d.). 3-(pyrrolidin-1-yl)propanoic acid. Retrieved January 21, 2026, from [Link]
-
ChemBK. (2024, April 9). METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. Retrieved January 21, 2026, from [Link]
-
Clark, J. (2023). Hydrolysing esters. Chemguide. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 1-methyl-3-pyrrolidinol.
- Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110.
- Green, J. J., et al. (2012). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Journal of Visualized Experiments, (68), e50198.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
-
Organic Syntheses. (n.d.). Ethyl α-(1-pyrrolidyl)propionate. Retrieved January 21, 2026, from [Link]
-
Vedantu. (n.d.). Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Retrieved January 21, 2026, from [Link]
-
Frontiers in Pharmacology. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Retrieved January 21, 2026, from [Link]
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Global Journals. (n.d.). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Retrieved January 21, 2026, from [Link]
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Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved January 21, 2026, from [Link]
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ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved January 21, 2026, from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 21, 2026, from [Link]
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MDPI. (2021). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved January 21, 2026, from [Link]
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Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-. Retrieved January 21, 2026, from [Link]
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MDPI. (2022). Hyperbranched Poly(β-amino ester)s (HPAEs) Structure Optimisation for Enhanced Gene Delivery: Non-Ideal Termination Elimination. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved January 21, 2026, from [Link]
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European Patent Office. (2018, December 19). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. Retrieved January 21, 2026, from [Link]
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International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2014, July 24). How can I seperate pyrrolidine?. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Calculated results of aza-Michael addition of aniline to methyl acrylate (AAM). Activation free energies (ΔG≠298) in kJ/mol. Retrieved January 21, 2026, from [Link]
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National Institutes of Health. (n.d.). METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Retrieved January 21, 2026, from [Link]
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MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 21, 2026, from [Link]
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MDPI. (2021). A New MBH Adduct as an Efficient Ligand in the Synthesis of Metallodrugs: Characterization, Geometrical Optimization, XRD, Biological Activities, and Molecular Docking Studies. Retrieved January 21, 2026, from [Link]
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Buchwald, S. L., et al. (n.d.). Supporting Information for "Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides". Retrieved January 21, 2026, from [Link]
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YouTube. (2022, August 7). How to remove pyridine from your reaction crude?. Retrieved January 21, 2026, from [Link]
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EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Optimizing Coupling Reactions with Methyl 3-(pyrrolidin-1-yl)propanoate
Welcome to the technical support center for optimizing reaction conditions involving Methyl 3-(pyrrolidin-1-yl)propanoate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during amide bond formation and related coupling reactions. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your specific synthetic challenges.
Section 1: Pre-Reaction Considerations & Substrate Preparation
Before attempting any coupling reaction, proper preparation of the starting material is critical. The primary reactive handle on this compound for amide coupling is the methyl ester, which must first be converted to the corresponding carboxylic acid.
FAQ 1.1: What are the optimal conditions for hydrolyzing this compound to 3-(pyrrolidin-1-yl)propanoic acid?
Answer: The conversion of the methyl ester to the carboxylic acid is most effectively achieved through saponification (base-catalyzed hydrolysis).[1] This method is generally preferred over acid-catalyzed hydrolysis for this specific substrate to avoid complex salt formation with the tertiary amine and potential side reactions.
Underlying Principle: The pyrrolidine nitrogen is a tertiary amine, making the molecule basic. In acidic conditions, the nitrogen will be protonated, which can complicate the reaction and subsequent isolation.[2] Basic hydrolysis, however, directly yields the carboxylate salt, which is typically water-soluble and can be easily protonated in a separate acidification step to yield the desired zwitterionic carboxylic acid.
Recommended Protocol: Saponification
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent mixture such as Methanol/Water or THF/Water (e.g., a 3:1 ratio).
-
Base Addition: Add an aqueous solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.1–1.5 equiv.) dropwise at 0 °C. Using LiOH is often advantageous due to the higher solubility of lithium salts in organic co-solvents.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform an extraction with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to a pH of approximately 4-5. The product may precipitate or can be extracted.
-
Crucial Step: The product, 3-(pyrrolidin-1-yl)propanoic acid, is zwitterionic and may have high water solubility. If it does not precipitate, extraction with a more polar solvent like dichloromethane (DCM) or a mixture of DCM/Isopropanol may be necessary. Alternatively, lyophilization of the aqueous solution after neutralization can yield the product.
-
Section 2: Troubleshooting Amide Coupling Reactions
This section addresses the most common challenges encountered when coupling 3-(pyrrolidin-1-yl)propanoic acid with a primary or secondary amine.
Workflow: From Carboxylic Acid to Amide Product
Below is a standard workflow for the amide coupling process.
Caption: General workflow for amide bond formation.
FAQ 2.1: My amide coupling reaction has a low yield. What are the most likely causes and solutions?
Answer: Low yields are a common issue and can stem from several factors, including inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, suboptimal reaction conditions, or challenging purification.
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting guide for low-yield amide coupling.
FAQ 2.2: Which coupling reagent is best for my reaction?
Answer: The choice of coupling reagent is critical and depends on the steric hindrance of your amine, the cost, and the potential for side reactions like epimerization if your amine is chiral.[3][4]
Causality: Coupling reagents work by converting the carboxylic acid's hydroxyl group, a poor leaving group, into a better one, thus forming a highly reactive "activated" intermediate.[5][6] Reagents like HATU and HBTU (aminium/uronium salts) are generally more reactive than carbodiimides like EDC and are often the reagents of choice for challenging couplings.[3][7]
Table 1: Comparison of Common Coupling Reagents
| Reagent | Class | Pros | Cons | Best For |
| EDC/HOBt | Carbodiimide | Inexpensive, water-soluble byproducts (EDU). | Less reactive than uronium salts, HOBt has explosive properties (Oxyma is a safer alternative).[3] | Standard, non-hindered couplings. |
| HATU/HBTU | Aminium/Uronium | Highly reactive, fast reaction times, low epimerization.[3][8] | More expensive, byproducts can complicate purification, potential sensitizer.[9] | Sterically hindered substrates, chiral amines. |
| T3P® | Phosphonic Anhydride | High yields, very low epimerization, byproducts are water-soluble.[10] | Requires a base (e.g., pyridine or DIPEA). | Racemization-prone substrates. |
| SOCl₂ | Acid Chloride Formation | Creates a highly reactive acid chloride. | Harsh conditions (heat may be required), generates HCl, not suitable for sensitive functional groups.[11] | Unreactive amines where other methods fail. |
FAQ 2.3: I'm seeing a significant side product that I suspect is from epimerization. How can I prevent this?
Answer: Epimerization, the inversion of stereochemistry at the alpha-carbon of a chiral amine coupling partner, is a major concern in peptide synthesis and other chiral syntheses.[8]
Mechanism of Epimerization: The risk is highest during the activation step. Over-activation or prolonged exposure to base can lead to the formation of an oxazolone intermediate from the activated amino acid, which readily tautomerizes, scrambling the stereocenter.
Strategies for Suppression:
-
Choice of Reagent: Use coupling reagents known to suppress racemization, such as those combined with additives like Oxyma or HOBt. HATU is generally considered superior to HBTU in this regard.[3][8] Propanephosphonic acid anhydride (T3P) is also an excellent choice for minimizing epimerization.[10]
-
Base Selection: The tertiary amine base plays a crucial role. Use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA). For highly sensitive substrates, a weaker base like N-Methylmorpholine (NMM) or sym-collidine may be beneficial.[3] Use the minimum amount of base necessary.
-
Temperature Control: Keep the reaction temperature low. Add the coupling reagent and base at 0 °C, allow the activation to proceed for a short period (5-15 minutes), and then add the amine, allowing the reaction to slowly warm to room temperature.
-
Stoichiometry and Addition Order: Pre-activating the carboxylic acid for a short duration before adding the amine is a common and effective strategy. Avoid having the activated acid sit for extended periods before the nucleophile is introduced.
Section 3: Alternative Synthetic Strategies
FAQ 3.1: Can I couple an amine directly with the methyl ester without hydrolysis?
Answer: Direct amidation of an ester is possible but generally requires harsh conditions and is much less efficient than coupling with the corresponding carboxylic acid.[12]
Explanation: The methoxy group of the methyl ester is a poorer leaving group compared to the activated species generated by modern coupling reagents. To drive the reaction, you would typically need high temperatures, a large excess of the amine, or the use of specific catalysts, which can lead to side reactions and decomposition. For these reasons, hydrolysis followed by a standard amide coupling is the most reliable and recommended pathway.
FAQ 3.2: Is reductive amination a viable strategy for synthesizing related structures?
Answer: Yes, reductive amination is an excellent and widely used method for forming C-N bonds and is a powerful alternative for creating analogs.[13][14][15] Instead of starting with this compound, you would synthesize the target molecule by reacting a precursor aldehyde or ketone with an amine.
Example Scenario: To synthesize the parent compound, you could react pyrrolidine (a secondary amine) with methyl 3-oxopropanoate (an aldehyde) in the presence of a selective reducing agent.
Mechanism: Reductive Amination
Caption: The two-step sequence of reductive amination.
Key Considerations for Reductive Amination:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[16][17] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion intermediate formed in situ. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but more toxic.[14]
-
pH Control: The reaction is typically run under mildly acidic conditions (often with acetic acid as a catalyst) to facilitate imine formation without fully protonating and deactivating the amine nucleophile.[14]
-
Side Reactions: The primary side reaction is the reduction of the starting aldehyde or ketone. Using a selective reducing agent like NaBH(OAc)₃ minimizes this issue.[17] Over-alkylation can be a problem with primary amines but is not a concern when using a secondary amine like pyrrolidine.[15]
Section 4: Product Work-up and Purification
FAQ 4.1: My product is a sticky oil that is difficult to purify. What are some effective work-up and purification strategies?
Answer: Products containing the 3-(pyrrolidin-1-yl) moiety are often basic and can be difficult to handle. The tertiary amine can lead to emulsification during aqueous work-up and cause streaking on silica gel chromatography.
Recommended Purification Protocol:
-
Initial Quench: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a mild buffer, not strong acid.
-
Extraction: Extract the product with a suitable organic solvent like DCM or Ethyl Acetate. If emulsions form, adding brine (saturated NaCl) can help break them up.
-
Wash: Wash the combined organic layers with brine to remove most water-soluble byproducts (e.g., from T3P or EDC). Avoid acidic washes (e.g., 1M HCl) , as this will protonate your product and pull it into the aqueous layer.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Chromatography:
-
Silica Gel: Standard silica gel can be used, but streaking is common due to the basic nature of the product. To mitigate this, pre-treat the silica with triethylamine (TEA) by preparing the column slurry with a solvent system containing 0.5-1% TEA.
-
Mobile Phase: Use a gradient system, for example, starting with Ethyl Acetate and gradually increasing the polarity by adding Methanol. A common system is DCM/Methanol with a small amount of ammonium hydroxide to improve peak shape.
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase (C18) chromatography using a Water/Acetonitrile or Water/Methanol gradient with a modifier like 0.1% TFA or formic acid can be very effective. The product can then be isolated as its corresponding salt or neutralized and re-extracted.
-
References
- Time in Kanpur, IN. Google Search.
-
Amide synthesis by acylation. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Reductive Amination. (2026, January 3). Wordpress. Retrieved January 21, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
9.2 Synthesis of Peptides Containing Proline Analogues. Retrieved January 21, 2026, from [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
-
Coupling Reagents. Aapptec Peptides. Retrieved January 21, 2026, from [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Tips and tricks for difficult amide bond formation?. (2021, October 20). Reddit. Retrieved January 21, 2026, from [Link]
-
17.4: Hydrolysis of Esters and Amides. (2023, August 4). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025, January 1). Reddit. Retrieved January 21, 2026, from [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Optimization of the Pro-Pro coupling. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU. PMC - NIH. Retrieved January 21, 2026, from [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved January 21, 2026, from [Link]
-
mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved January 21, 2026, from [Link]
-
Epimerisation in Peptide Synthesis. MDPI. Retrieved January 21, 2026, from [Link]
-
the preparation of amides. Chemguide. Retrieved January 21, 2026, from [Link]
-
Myers Chem 115. Retrieved January 21, 2026, from [Link]
-
Direct conversion of amides to esters. (2017, February 28). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved January 21, 2026, from [Link]
-
amide coupling help. (2022, March 24). Reddit. Retrieved January 21, 2026, from [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review. Retrieved January 21, 2026, from [Link]
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- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
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Technical Support Center: Methyl 3-(pyrrolidin-1-yl)propanoate Stability in Solution
Welcome to the technical support center for Methyl 3-(pyrrolidin-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability issue is hydrolysis of the methyl ester group, particularly in aqueous solutions. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 3-(pyrrolidin-1-yl)propanoic acid and methanol. A secondary concern is the potential for oxidation of the tertiary amine on the pyrrolidine ring, though this is generally less pronounced than hydrolysis.
Q2: I've observed a change in the pH of my this compound solution over time. What could be the cause?
A2: A decrease in pH is a strong indicator of ester hydrolysis. The degradation product, 3-(pyrrolidin-1-yl)propanoic acid, is a carboxylic acid, which will lower the pH of an unbuffered or weakly buffered solution as it forms.
Q3: What is the optimal pH range for storing aqueous solutions of this compound?
A3: Generally, esters are most stable in a slightly acidic pH range, typically between 4 and 6.[1] It is crucial to perform a pH-rate profile study to determine the specific pH of maximum stability for your experimental conditions.
Q4: Can I autoclave solutions of this compound?
A4: Autoclaving is not recommended. The high temperatures will significantly accelerate the rate of hydrolysis, leading to substantial degradation of the compound.[2][3] If sterile filtration is required, use a 0.22 µm filter.
Q5: Are there any visual indicators of degradation?
A5: While the parent compound and its primary hydrolytic degradation product are typically colorless, significant degradation in a complex medium could potentially lead to color changes. However, the most reliable methods for detecting degradation are analytical, such as chromatography. A slight vinegary smell might be detectable over time in poorly stored samples due to the formation of an acidic byproduct, similar to the hydrolysis of aspirin.[3]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing causative explanations and actionable solutions.
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Potential Cause: Degradation of the compound in your assay medium, leading to a lower effective concentration of the active molecule.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Before preparing your working solutions, verify the purity of your stock solution (typically in an organic solvent like DMSO) using a suitable analytical method like HPLC-UV or LC-MS.
-
Assess Stability in Assay Buffer: Conduct a time-course stability study in your specific biological assay buffer.
-
Prepare a solution of this compound in your assay buffer at the final working concentration.
-
Incubate the solution under the exact conditions of your assay (temperature, light exposure, etc.).
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound.
-
-
Data-Driven Protocol Adjustment: Based on the stability data, you may need to adjust your experimental protocol. For example, if significant degradation occurs after 4 hours, ensure your assay is completed within this timeframe. Alternatively, consider preparing fresh working solutions immediately before use.
-
Issue 2: Appearance of a new peak in my HPLC chromatogram during a stability study.
-
Potential Cause: This new peak is likely a degradation product. In aqueous solutions, the most probable candidate is 3-(pyrrolidin-1-yl)propanoic acid.
-
Troubleshooting and Identification Workflow:
-
Mass Spectrometry (MS) Analysis: The most direct way to identify the new peak is by LC-MS. The expected mass of the hydrolyzed product, 3-(pyrrolidin-1-yl)propanoic acid (C₇H₁₃NO₂), is approximately 143.18 g/mol .
-
Forced Degradation Study: To confirm the identity of the degradation product, perform a forced degradation study.
-
Acidic Hydrolysis: Treat a sample of the compound with a dilute acid (e.g., 0.1 M HCl) and heat gently.
-
Basic Hydrolysis: Treat another sample with a dilute base (e.g., 0.1 M NaOH) at room temperature.[4]
-
Analyze the degraded samples by HPLC. The peak that grows under these conditions should correspond to the unknown peak in your stability study.
-
-
Workflow Diagram:
Caption: Workflow for identifying unknown HPLC peaks.
-
Issue 3: Low assay values when using a pre-prepared aqueous stock solution.
-
Potential Cause: The compound has degraded during storage. Aqueous solutions of this compound are not recommended for long-term storage.
-
Best Practices for Solution Preparation and Storage:
-
Primary Stock Solution: Prepare a concentrated stock solution in an anhydrous aprotic solvent such as DMSO or ethanol. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare aqueous working solutions fresh daily from the primary stock.[3]
-
Storage of Aqueous Solutions: If short-term storage of an aqueous solution is unavoidable, it should be kept at 2-8°C and used within 24 hours. A stability study should be conducted to confirm suitability for your specific buffer and concentration.
-
III. Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol provides a general starting point for developing a stability-indicating HPLC method.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (or Mass Spectrometer)
Note: This method should be validated to ensure it can separate the parent compound from its degradation products.
Protocol 2: pH-Rate Profile Study
This study is essential for determining the optimal pH for solution stability.
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).
-
Incubation: Prepare solutions of this compound in each buffer at a known concentration. Incubate these solutions at a constant temperature (e.g., 40°C to accelerate degradation).
-
Sampling and Analysis: At predetermined time intervals, withdraw samples and analyze them by HPLC to determine the concentration of the remaining parent compound.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the observed degradation rate constant (k_obs).
-
Profile Generation: Plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.
IV. Formulation Strategies for Enhanced Stability
If the inherent stability of this compound in your chosen solvent system is insufficient, consider these formulation strategies:
| Strategy | Mechanism | Example Application |
| pH Control | Minimize acid/base-catalyzed hydrolysis by maintaining the solution at the pH of maximum stability.[5] | Use of a citrate buffer to maintain a pH of 4.5. |
| Co-solvents | Reduce the concentration of water, the reactant in hydrolysis. | Prepare solutions in a mixture of water and a water-miscible organic solvent like propylene glycol or ethanol. |
| Lyophilization | Removal of water from the formulation to prevent hydrolysis during long-term storage.[2][5] | The compound can be lyophilized from an aqueous solution containing a bulking agent (e.g., mannitol) and reconstituted immediately before use. |
| Antioxidants | Inhibit oxidative degradation of the tertiary amine. | Addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) if oxidation is identified as a degradation pathway.[1] |
Logical Flow for Stability Enhancement
Caption: Decision tree for addressing stability issues.
V. References
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. [Link]
-
da Silva, G. A., de Souza, A. R., & Iha, K. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Critical Reviews in Analytical Chemistry, 49(5), 444-457. [Link]
-
Tey, J. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1894. [Link]
-
IIP Series. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Futuristic Trends in Pharmacy & Nursing, 3(10). [Link]
-
da Silva, G. A., de Souza, A. R., & Iha, K. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Critical Reviews in Analytical Chemistry, 49(5), 444-457. [Link]
-
ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(1). [Link]
-
Agbomi, S. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
Sources
Troubleshooting side reactions in the synthesis of Methyl 3-(pyrrolidin-1-yl)propanoate
Welcome to the technical support center for the synthesis of Methyl 3-(pyrrolidin-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the successful synthesis of your target compound.
I. Reaction Overview: The Aza-Michael Addition
The synthesis of this compound is primarily achieved through an aza-Michael addition, a type of conjugate addition. In this reaction, the nucleophilic secondary amine, pyrrolidine, attacks the electron-deficient β-carbon of the α,β-unsaturated ester, methyl acrylate. This reaction is valued for its high atom economy and generally mild reaction conditions.[1]
Caption: Aza-Michael addition of pyrrolidine to methyl acrylate.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each question is followed by a detailed explanation of the potential causes and step-by-step guidance to rectify the problem.
Q1: My reaction mixture became very thick and solidified. What happened, and how can I prevent this?
A1: This is a classic sign of uncontrolled polymerization of methyl acrylate. Amines can initiate the polymerization of acrylates, especially at elevated temperatures or in high concentrations.[2][3] The reaction is often exothermic, which can further accelerate polymerization, leading to a runaway reaction.[3]
Troubleshooting Steps:
-
Temperature Control: The aza-Michael addition is exothermic. It is crucial to maintain a controlled temperature, typically between 25-50°C.[4] Start the reaction in an ice bath to manage the initial exotherm and then allow it to slowly warm to the desired temperature.
-
Controlled Addition of Methyl Acrylate: Add the methyl acrylate dropwise to the solution of pyrrolidine over an extended period (e.g., 1-2 hours) using an addition funnel. This prevents a localized high concentration of the acrylate and allows for better heat dissipation.
-
Use of a Polymerization Inhibitor: While many commercial grades of methyl acrylate contain inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), their effectiveness can diminish over time. For reactions that are particularly sensitive to polymerization, the addition of a small amount of a radical inhibitor like phenothiazine can be beneficial.
-
Solvent Choice: Using an appropriate solvent can help to dissipate heat and control the reaction rate. Protic solvents like methanol or ethanol are often used and can help to stabilize the transition state.[5][6]
Experimental Protocol: Controlled Aza-Michael Addition
Caption: Workflow for controlled aza-Michael addition.
-
Materials: Pyrrolidine (1.0 eq), Methyl Acrylate (1.05 eq), Methanol (as solvent), Ice bath, Stir plate, Round-bottom flask, Condenser, Addition funnel.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve pyrrolidine in methanol.
-
Cool the flask in an ice bath to 0-5°C.
-
Add methyl acrylate to the addition funnel.
-
Add the methyl acrylate dropwise to the stirred pyrrolidine solution over 1-2 hours, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry).
-
Q2: My NMR spectrum shows an additional set of peaks, suggesting a second product. What could this be?
A2: The most likely side product is the bis-adduct, where a second molecule of methyl acrylate has reacted with the initial product. While less common with secondary amines like pyrrolidine compared to primary amines, it can still occur, especially if there are impurities or under certain conditions. Another possibility is the presence of unreacted starting materials.
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of pyrrolidine (e.g., 1.1 equivalents) to ensure all the methyl acrylate is consumed by the desired mono-addition.
-
Reaction Time and Temperature: Prolonged reaction times or higher temperatures can sometimes favor the formation of side products. Monitor the reaction closely and stop it once the starting material is consumed.
-
Purification: The bis-adduct will have a higher molecular weight and different polarity than the desired mono-adduct. Purification by fractional distillation under reduced pressure or column chromatography can effectively separate these products.
Analytical Data for Product and Potential Byproduct:
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | GC-MS (m/z) |
| This compound | ~3.67 (s, 3H, OCH3), ~2.80 (t, 2H, CH2N), ~2.60 (t, 2H, CH2CO), ~2.50 (m, 4H, N(CH2)2), ~1.78 (m, 4H, (CH2)2) | ~173.0 (C=O), ~54.0 (NCH2), ~51.5 (OCH3), ~49.0 (CH2N), ~33.0 (CH2CO), ~23.5 ((CH2)2) | 157 (M+), 100, 70 |
| Bis-adduct | Additional complex multiplets | Additional carbonyl and aliphatic signals | Higher M+ |
Q3: My final product is an oil, but I'm having trouble removing the solvent and unreacted starting materials.
A3: Both pyrrolidine and methyl acrylate are relatively volatile, but the product has a higher boiling point. Simple rotary evaporation may not be sufficient to remove all starting materials without losing some product.
Troubleshooting Steps:
-
Azeotropic Removal: Co-evaporation with a solvent like toluene can help remove traces of water and other volatile impurities.
-
Vacuum Distillation: Fractional distillation under reduced pressure is the most effective method for purifying the final product on a larger scale. The lower pressure allows for distillation at a lower temperature, preventing product decomposition.
-
Column Chromatography: For smaller scales or for achieving very high purity, column chromatography is an excellent option.[7] A silica gel column with a gradient of ethyl acetate in hexanes can effectively separate the product from less polar starting materials and more polar byproducts.
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of 0% to 20% Ethyl Acetate in Hexanes.
-
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the solvent gradient, starting with 100% hexanes.
-
Collect fractions and analyze by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Q4: I am concerned about the environmental impact of my synthesis. Are there greener solvent choices?
A4: Yes, the aza-Michael reaction is amenable to greener solvents. While traditional solvents like methanol are effective, water has been shown to promote the reaction rate for some aza-Michael additions.[6] Additionally, solvent-free conditions, with careful temperature control, can also be employed, further enhancing the green credentials of this synthesis.[5]
III. Understanding the Reaction Mechanism and Control
The aza-Michael addition can be influenced by both kinetic and thermodynamic factors.[1][2]
Caption: Kinetic vs. Thermodynamic control in Michael additions.
For the reaction of pyrrolidine with methyl acrylate, the desired 1,4-addition product is generally the thermodynamically favored product.[8] By allowing the reaction to proceed for a sufficient amount of time at a moderate temperature, you ensure the formation of the more stable product.
Key Control Parameters:
| Parameter | Recommendation | Rationale |
| Temperature | 25-50°C | Balances reaction rate with minimizing side reactions like polymerization.[4] |
| Solvent | Methanol, Ethanol, Water | Polar protic solvents can stabilize the transition state and aid in proton transfer.[5][6] |
| Stoichiometry | Slight excess of pyrrolidine | Ensures complete consumption of the acrylate, minimizing bis-addition. |
| Addition Rate | Slow, dropwise addition of acrylate | Controls the exotherm and prevents localized high concentrations of acrylate. |
IV. Analytical Characterization
Accurate characterization of the final product is crucial. Here are the expected analytical signatures for this compound.
-
1H NMR: The spectrum should show characteristic peaks for the methyl ester protons, the pyrrolidine ring protons, and the two methylene groups of the propanoate chain.[9]
-
13C NMR: The spectrum will confirm the presence of the ester carbonyl carbon, the carbons of the pyrrolidine ring, and the aliphatic carbons of the propanoate chain.
-
GC-MS: The mass spectrum should show the molecular ion peak (M+) at m/z = 157.[10] Common fragmentation patterns include the loss of the methoxycarbonyl group and fragmentation of the pyrrolidine ring.[11]
-
FT-IR: The infrared spectrum will display a strong absorption band for the ester carbonyl (C=O) stretch around 1735 cm-1 and C-N stretching vibrations.
V. References
-
De, K., Legros, J., Crousse, B., & Bonnet-Delpon, D. (2009). Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. The Journal of Organic Chemistry, 74(18), 7084–7087. [Link]
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BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Michael Addition Reactions. BenchChem Technical Guides.
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Casson, V., Snee, T., & Maschio, G. (2014). Effect of Amine Compounds on the Self-Polymerisation of Methyl Methacrylate. Chemical Engineering Transactions, 36, 331-336.
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Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89167, this compound. Retrieved from [Link]
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Scribd. (n.d.). Aza-Michael Reaction Insights. Retrieved from [Link]
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Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(3), 197–218.
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BenchChem. (2025). Troubleshooting & Optimization: Preventing Michael Addition Side Reaction in Chalcone Synthesis. BenchChem Technical Guides.
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Griffith, O. W., Campbell, E. B., Pirkle, W. H., Tsipouras, A., & Hyun, M. H. (1986). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. Journal of Chromatography A, 362, 345–352.
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Hyun, M. H., Song, Y., Cho, Y. J., & Choi, H. J. (2008). Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N–H amide linkage based on (+)-(18-crown-6)- 2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 325–329.
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Sorbe, J. (n.d.). Amino Acid Purification - Column Chromatography. Sorbe.
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Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. Retrieved from [Link]
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YouTube. (2021, September 5). NMR spectrum of methyl propanoate. Learning Science. [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of 3. Retrieved from [Link]
-
Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6), 601.
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Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions.
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
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ChemBK. (2024, April 9). METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H15NO2). Retrieved from [Link]
-
White Rose Research Online. (2022, July 5). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Retrieved from [Link]
-
ResearchGate. (n.d.). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. Retrieved from [Link]
-
ACS Publications. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education.
-
American Laboratory. (2007, February 1). Improved Column Chromatography Performance Using Arginine. Retrieved from [Link]
-
Advanced Organic Chemistry. (n.d.). The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules.
-
University of California. (n.d.). Kinetic versus Thermodynamic Control. Retrieved from [Link]
-
ACS Publications. (2000). Theoretical Elucidation of Kinetic and Thermodynamic Control of Radical Addition Regioselectivity. Journal of the American Chemical Society.
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The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions.
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
National Genomics Data Center. (2009). Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. Retrieved from [Link]
-
ACS Publications. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). (A) The 1,4-conjugate addition reaction between primary amine and... Retrieved from [Link]
-
MDPI. (2018). State of the Art in Dual-Curing Acrylate Systems. Polymers.
-
Google Patents. (n.d.). Amine acrylate addition reaction products. Retrieved from
-
Semantic Scholar. (n.d.). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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- 11. mdpi.com [mdpi.com]
Scale-up considerations for the production of Methyl 3-(pyrrolidin-1-yl)propanoate
Welcome to the technical support resource for the synthesis and scale-up of Methyl 3-(pyrrolidin-1-yl)propanoate (CAS 22041-21-0). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the practical challenges and critical parameters of this synthesis, moving from bench-scale validation to pilot-plant production.
Synthesis Overview: The Aza-Michael Addition
The most direct and industrially viable route to this compound is the Aza-Michael addition of pyrrolidine to methyl acrylate.[1][2][3] This conjugate addition reaction is highly efficient and atom-economical, making it ideal for large-scale production.[1]
The reaction proceeds via the nucleophilic attack of the secondary amine (pyrrolidine) on the β-carbon of the α,β-unsaturated ester (methyl acrylate). This mechanism is favored due to the electrophilic nature of the β-carbon, induced by the electron-withdrawing ester group.
Caption: Aza-Michael reaction mechanism for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and scale-up process.
Q1: What is a reliable starting point for a lab-scale synthesis of this compound?
A typical lab-scale procedure involves the controlled addition of methyl acrylate to a solution of pyrrolidine, often in a solvent like methanol or performed neat.[4] The reaction is exothermic and requires careful temperature management. A general protocol would involve adding methyl acrylate dropwise to pyrrolidine at a temperature maintained between 25-50°C. The reaction progress can be monitored by analytical techniques like TLC or GC.[5]
Q2: What are the most critical safety precautions when handling the reagents?
Both pyrrolidine and methyl acrylate present significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Methyl Acrylate: It is a highly flammable liquid and vapor.[6] It is also toxic if swallowed, harmful in contact with skin or if inhaled, and can cause skin and serious eye irritation.[6] It is prone to hazardous polymerization, especially when exposed to heat, light, or in the absence of an inhibitor.[7] All handling should occur in a well-ventilated fume hood, away from ignition sources.[6][7]
-
Pyrrolidine: This is also a flammable liquid and is corrosive, causing severe skin burns and eye damage. It is harmful if swallowed and can cause respiratory irritation.[8]
-
PPE: Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[9] Ensure an emergency eyewash station and safety shower are readily accessible.[7]
Q3: How are critical process parameters (CPPs) different during scale-up compared to the lab?
Scaling up this reaction introduces challenges primarily related to mass and heat transfer.[10]
| Parameter | Lab-Scale Consideration (e.g., 100 mL flask) | Scale-Up Consideration (e.g., 100 L reactor) | Rationale for Change |
| Heat Management | Surface area-to-volume ratio is high; cooling with an ice bath is usually sufficient. | Surface area-to-volume ratio is low; significant exotherm can lead to a runaway reaction. Requires a jacketed reactor with a thermal control unit.[10] | Inadequate heat removal can cause solvent boiling, pressure buildup, and promote side reactions like polymerization. |
| Reagent Addition | Dropwise addition via a dropping funnel. | Metered addition using a calibrated pump over a prolonged period (e.g., 2-4 hours).[4] | Controls the rate of heat generation and prevents localized high concentrations of methyl acrylate, which can lead to bis-addition or polymerization. |
| Mixing | Magnetic stirring is effective. | Requires an overhead mechanical stirrer with appropriate impeller design (e.g., pitched-blade turbine) to ensure homogeneity in the larger volume. | Poor mixing can lead to hot spots and localized concentration gradients, reducing yield and purity. |
| Work-up | Separatory funnel for extractions. | Liquid-liquid extraction performed in the reactor or a dedicated extraction vessel. Phase separation can be slower. | Handling large volumes requires different equipment. Slower phase separation must be factored into the process time. |
Q4: What analytical techniques are best for monitoring reaction completion?
The choice depends on available equipment and the need for quantitative vs. qualitative data.[5]
-
Thin-Layer Chromatography (TLC): Fast, inexpensive, and effective for qualitative monitoring. A stained spot corresponding to the starting material (pyrrolidine) will diminish as a new, less polar product spot appears.
-
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data. Aliquots can be taken, quenched, and analyzed to determine the percentage conversion of starting materials to the product. This is the preferred method for process optimization and validation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of vinyl proton signals from methyl acrylate and the appearance of new aliphatic signals corresponding to the product.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
Problem: The reaction yield is significantly lower than expected.
-
Q: Could my reagents be the issue?
-
A: Yes. The purity of both pyrrolidine and methyl acrylate is critical. Methyl acrylate should contain an inhibitor (like MEHQ) to prevent polymerization upon storage.[7] Pyrrolidine can absorb water and carbon dioxide from the atmosphere. It is best practice to use freshly opened bottles or distill the reagents before use on a large scale. Verify the purity of starting materials via GC or titration.
-
-
Q: My reaction turned dark brown and viscous. What happened?
-
A: This strongly suggests an uncontrolled exotherm led to the polymerization of methyl acrylate. The Michael addition is exothermic, and on a larger scale, this heat can accumulate rapidly.[10] Ensure your cooling system is adequate for the scale and that the methyl acrylate is added slowly and sub-surface to dissipate heat effectively. Maintaining a reaction temperature below 50°C is crucial.[4]
-
Problem: I am seeing significant by-product formation in my crude product.
-
Q: There is a higher molecular weight impurity. What could it be?
-
A: The most likely by-product is the bis-adduct, formed when a second molecule of methyl acrylate reacts with the product, this compound. This happens if there is a localized excess of methyl acrylate. To minimize this, always add the methyl acrylate to the pyrrolidine, never the other way around. A slow, controlled addition rate is paramount. Using a slight molar excess of pyrrolidine can also help suppress this side reaction.
-
Problem: I am struggling to purify the final product.
-
Q: Why does my product streak badly during silica gel chromatography?
-
A: Tertiary amines like your product are basic and interact strongly with the acidic silanol groups on standard silica gel, causing significant tailing and poor separation.[11] To resolve this, you can either use an amine-functionalized silica gel or add a competing base, like 1-2% triethylamine or ammonia in methanol, to your mobile phase.[11] This will occupy the acidic sites on the silica, allowing your product to elute with a much better peak shape.
-
-
Q: My product seems to decompose during distillation. How can I purify it?
-
A: While the product is distillable, it may be sensitive to high temperatures over extended periods. The most effective method for purification on a large scale is vacuum distillation.[4] By reducing the pressure, you significantly lower the boiling point, allowing for distillation at a temperature that avoids thermal degradation. For a similar compound, distillation under reduced pressure at 45°C was successful.[4]
-
Experimental Protocols
Lab-Scale Synthesis (25 g Scale)
Caption: General workflow for lab-scale synthesis.
Materials & Equipment:
-
Pyrrolidine (21.3 g, 0.30 mol)
-
Methyl Acrylate (25.8 g, 0.30 mol)
-
Methanol (50 mL, optional solvent)
-
250 mL three-neck round-bottom flask, magnetic stirrer, pressure-equalizing dropping funnel, thermometer, condenser.
-
Apparatus for vacuum distillation.
Procedure:
-
Setup: Equip the flask with a magnetic stir bar, dropping funnel, and thermometer. Place the flask in an ice-water bath for cooling.
-
Charge Reagents: Charge the flask with pyrrolidine (and methanol, if used). Begin stirring and cool the contents to below 10°C.
-
Addition: Add the methyl acrylate to the dropping funnel. Add it dropwise to the stirred pyrrolidine solution over 60-90 minutes, ensuring the internal temperature does not exceed 30°C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Check for the absence of starting materials using TLC (e.g., 9:1 DCM:Methanol with 1% triethylamine) or GC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and any unreacted starting materials.
-
Purification: The crude oil can be purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.
Pilot-Scale Synthesis (2.0 kg Scale)
Materials & Equipment:
-
Pyrrolidine (1.71 kg, 24.0 mol)
-
Methyl Acrylate (2.06 kg, 24.0 mol)
-
Methanol (4 L, optional)
-
20 L jacketed glass reactor with overhead stirrer, baffled interior, reactant feed pump, temperature probe, and reflux condenser.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Start the chiller fluid flow through the reactor jacket and set the temperature to 10°C.
-
Charge Pyrrolidine: Charge the pyrrolidine (and methanol, if used) to the reactor. Start the overhead stirrer at a speed sufficient for good surface agitation (e.g., 150-200 RPM).
-
Controlled Addition: Begin pumping the methyl acrylate into the reactor at a controlled rate over 2.5-3 hours.[4] Monitor the internal temperature closely and adjust the addition rate or jacket temperature as needed to maintain an internal temperature of 45-50°C.[4]
-
Reaction Hold: Once the addition is complete, hold the batch at 50°C for an additional 24 hours to ensure complete conversion.[4]
-
Monitoring: Take samples periodically and analyze by GC to confirm the reaction has gone to completion (>99% conversion).
-
Solvent Removal: If a solvent was used, remove it by distillation. Unreacted starting materials can be removed by applying a vacuum at a moderate temperature (e.g., 45°C).[4]
-
Purification: The crude product is typically of high purity (e.g., >96%) and may be suitable for use without further purification.[4] If higher purity is required, transfer the material to a suitable still for vacuum distillation.
References
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
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- 11. biotage.com [biotage.com]
Minimizing degradation of Methyl 3-(pyrrolidin-1-yl)propanoate during workup
Technical Support Center: Methyl 3-(pyrrolidin-1-yl)propanoate
A Guide to Minimizing Degradation During Experimental Workup
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, a classic example of a β-amino ester, which is notoriously susceptible to degradation during standard laboratory workup procedures. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low after aqueous workup. What is the most likely cause?
Low yields are frequently due to the chemical instability of the β-amino ester scaffold. The two primary degradation pathways are (1) hydrolysis of the methyl ester and (2) intramolecular cyclization to form a lactam. Both pathways are highly dependent on the pH of your aqueous solution and the temperature of the process. The tertiary amine of the pyrrolidine ring can act as an internal base, potentially accelerating these degradation routes.
Q2: Can you explain the main degradation pathways in more detail?
Certainly. The two main culprits are hydrolysis and intramolecular cyclization.
-
Hydrolysis: The ester functional group is susceptible to cleavage by water, a reaction that is catalyzed by both acid and base.[1][2][3][4] This reaction converts your desired product into the corresponding carboxylic acid (3-(pyrrolidin-1-yl)propanoic acid) and methanol. This is particularly problematic during basic aqueous washes (e.g., with NaOH or K₂CO₃) or if the reaction is quenched with a strong acid and not neutralized carefully.[5][6]
-
Intramolecular Cyclization: β-amino esters can undergo an intramolecular cyclization where the nitrogen atom of the pyrrolidine ring attacks the carbonyl carbon of the ester.[7][8][9] This process results in the formation of a thermodynamically stable five-membered lactam (1-(pyrrolidin-1-yl)pyrrolidin-2-one) and the elimination of methanol. This reaction can be promoted by heat or the presence of a strong base.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes for this compound. Understanding these pathways is the first step toward preventing them.
Sources
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- 2. Solved 2. (15 points) The hydrolysis of methyl propanoate | Chegg.com [chegg.com]
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- 5. Write a mechanism for each of the following reactions: a. the unc... | Study Prep in Pearson+ [pearson.com]
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- 8. Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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Strategies for enhancing the reactivity of Methyl 3-(pyrrolidin-1-yl)propanoate
Welcome to the technical support center for Methyl 3-(pyrrolidin-1-yl)propanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to explore the underlying chemical principles governing its reactivity. Our goal is to empower you with the knowledge to not only troubleshoot common experimental issues but also to strategically enhance reaction outcomes through a rational, mechanism-driven approach.
Understanding the Core Reactivity
This compound is a β-amino ester, a structural motif that presents a unique interplay of functional groups. Its reactivity is primarily dictated by two sites: the electrophilic ester carbonyl and the nucleophilic/basic tertiary amine of the pyrrolidine ring.
-
The Ester Group: The carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. This is the site for key transformations such as hydrolysis, amidation, transesterification, and reduction.
-
The Pyrrolidine Nitrogen: As a tertiary amine, this nitrogen atom is basic and nucleophilic. It can be protonated, act as an internal catalyst, coordinate to metal catalysts, or undergo undesired reactions like quaternization with electrophiles.
The proximity of these two groups is not trivial. The electron-donating nature of the amine can slightly decrease the electrophilicity of the ester carbonyl compared to a simple alkyl ester. Conversely, the amine can participate in intramolecular catalysis or chelation, which can be harnessed to accelerate certain reactions.[1]
Caption: Key reactive centers in this compound.
Troubleshooting Guide: Enhancing Reactivity
This section is structured in a question-and-answer format to directly address common challenges encountered during experimentation.
Issue 1: Low Conversion in Nucleophilic Acyl Substitution (e.g., Amidation)
Question: My amidation reaction with a primary/secondary amine is sluggish, showing low conversion even after prolonged reaction times. Why is this happening and how can I drive it to completion?
Answer: This is a frequent challenge. The direct amidation of an unactivated methyl ester with an amine is often thermodynamically unfavorable and kinetically slow. The reaction is an equilibrium process, and several factors could be limiting your success.
-
Insufficient Electrophilicity: Methyl esters are relatively stable. The carbonyl carbon isn't as "activated" as in an acid chloride or anhydride, making it less susceptible to nucleophilic attack by a neutral amine.
-
Equilibrium Limitations: The reaction produces methanol as a byproduct. As methanol concentration builds, the reverse reaction (methanolysis of the product amide) can become significant, preventing the reaction from reaching full conversion.[2]
-
Basicity of the Amine: The pyrrolidine nitrogen on your starting material and the amine nucleophile can engage in acid-base chemistry, potentially complicating the reaction environment.
Strategic Solutions:
-
Strategy A: Activate the Ester with a Catalyst Lewis acids can coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[3]
Catalyst Type Example(s) Typical Conditions Considerations Metal Halides FeCl₃, CuI 0.5-10 mol%, 80-120 °C Can be sensitive to moisture. May require inert atmosphere. CuI is particularly effective for coupling with aryl halides.[1][3] Lanthanide Complexes La₂(OCH₂CF₃)₁₄(THF)₆ 0.5 mol%, 80 °C, solvent-free Highly active but may be specialized or expensive.[3] Organocatalysts Diselenides, Borinic Acids 5-10 mol%, rt - 60 °C Generally milder conditions, avoiding harsh metals.[3][4] -
Strategy B: Drive the Equilibrium Forward According to Le Châtelier's principle, removing a product will shift the equilibrium towards the product side. Since methanol is the most volatile component, its removal is a powerful strategy.
-
High Temperature & Distillation: Run the reaction at a temperature above the boiling point of methanol (64.7 °C) but below that of your other reagents. If feasible, use a Dean-Stark apparatus or a short-path distillation head to continuously remove the methanol as it forms.[2]
-
Use of Molecular Sieves: Adding activated molecular sieves (e.g., 4Å) can trap methanol, but this is generally less efficient for larger-scale reactions.[3]
-
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized Methyl 3-(pyrrolidin-1-yl)propanoate
Introduction: In the landscape of modern drug discovery and organic synthesis, the pyrrolidine ring system stands out as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and natural products.[1][2] Its unique structural and electronic properties make it a cornerstone for developing novel therapeutics. Methyl 3-(pyrrolidin-1-yl)propanoate is a key building block, serving as a versatile intermediate for introducing this valuable moiety.
However, the synthesis of any compound is incomplete without rigorous, multi-faceted validation of its molecular structure and purity. Assuming a synthesis is successful based on reaction conditions alone is a significant pitfall that can derail entire research programs. This guide provides an in-depth, experience-driven walkthrough of the essential spectroscopic techniques required to unambiguously confirm the identity of synthesized this compound. We will not only present the data but also delve into the causality behind the experimental choices and the interpretation of the resulting spectra, establishing a self-validating analytical workflow.
Part 1: The Synthetic Pathway: A Michael Addition Approach
The most direct and common route to synthesize this compound is through a conjugate addition, specifically the aza-Michael addition. This reaction involves the nucleophilic attack of pyrrolidine on the electron-deficient β-carbon of methyl acrylate.
Reaction: Pyrrolidine + Methyl Acrylate → this compound
This choice is predicated on its high efficiency and atom economy. The reaction typically proceeds under mild conditions, and the primary challenge lies in the subsequent purification to remove unreacted starting materials, which is precisely where spectroscopic validation becomes critical.
Caption: High-level workflow for the synthesis and purification of the target compound.
Part 2: The Core of Validation: A Multi-Technique Spectroscopic Approach
No single technique is sufficient for absolute validation. A self-validating system relies on the corroboration of data from orthogonal methods. Our workflow integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Integrated workflow for the comprehensive spectroscopic validation of the final product.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: The first and most fundamental question is: "Did we make a molecule of the correct mass?" Mass spectrometry provides a direct answer. For this compound, we expect to see a molecular ion peak corresponding to its molecular weight. Electrospray ionization (ESI) is a preferred method for this type of molecule as it is a soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺.
Trustworthiness: The molecular formula for this compound is C₈H₁₅NO₂. Its monoisotopic mass is 157.1103 g/mol .[3] The MS data must match this theoretical value with high precision (typically within 5 ppm for high-resolution MS).
| Ion Species | Theoretical m/z | Rationale |
| [M]⁺ | 157.1103 | Molecular ion (less common in ESI) |
| [M+H]⁺ | 158.1176 | Protonated molecule; the tertiary amine is basic and readily protonated. This is often the base peak in ESI+.[3] |
| [M+Na]⁺ | 180.0995 | Sodium adduct, common when trace sodium salts are present in the system or solvent.[3] |
The presence of the [M+H]⁺ peak at m/z 158.1176 provides strong evidence that a product with the correct molecular formula was formed.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is invaluable for rapidly confirming the presence of key functional groups and, equally important, the absence of others. For this molecule, we are validating the successful formation of a tertiary amine ester and the complete consumption of the secondary amine starting material.
Trustworthiness: The spectrum must contain a strong ester carbonyl (C=O) stretch and lack any N-H stretching bands, which would indicate residual pyrrolidine.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Observation & Significance |
| ~1735-1750 | C=O Stretch (Ester) | Present. A strong, sharp absorption in this region is the most characteristic signal for the ester functional group.[4][5] |
| ~1170-1200 | C-O Stretch (Ester) | Present. A strong absorption confirming the C-O single bond of the ester.[4][5] |
| ~2850-2980 | C-H Stretch (Aliphatic) | Present. Multiple bands corresponding to the various CH₂ and CH₃ groups in the molecule.[4] |
| ~3300-3500 | N-H Stretch (Amine) | Absent. The complete absence of a broad peak in this region is crucial evidence that the secondary amine (pyrrolidine) has been converted to a tertiary amine.[6] |
The combination of a strong C=O peak and the definitive absence of an N-H peak provides a high-confidence validation of the reaction's success.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
Expertise & Experience: While MS confirms mass and IR confirms functional groups, NMR spectroscopy elucidates the precise connectivity of the atoms. For a molecule like this, both ¹H and ¹³C NMR are required to build a complete, self-validating picture of the carbon-hydrogen framework.
Trustworthiness: We must observe a distinct signal for each unique carbon atom in the molecule. Due to the molecule's lack of symmetry, all 8 carbons are chemically distinct and should produce 8 unique signals.
| Carbon Atom | Approximate Chemical Shift (δ, ppm) | Rationale |
| C =O (Ester) | ~172-175 | The carbonyl carbon is highly deshielded and appears far downfield.[7] |
| O-C H₃ (Ester) | ~51 | The methyl carbon attached to the electron-withdrawing oxygen.[7] |
| N-C H₂ (Pyrrolidine, α) | ~54 | Carbons directly attached to the nitrogen are significantly deshielded. |
| N-C H₂ (Propanoate, α to N) | ~52 | Also attached to nitrogen, similar chemical environment. |
| C H₂ (Pyrrolidine, β) | ~23 | Standard aliphatic carbons within the pyrrolidine ring.[8] |
| C H₂-C=O (Propanoate) | ~32 | Methylene group alpha to the carbonyl. |
Note: Precise shifts can vary based on solvent and concentration. The key is the number of signals and their relative positions.
Trustworthiness: This is the most information-dense spectrum. We analyze the chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons via the n+1 rule) for each signal. This data must perfectly align with the proposed structure.
(Self-generated image for illustrative purposes, not from search results)Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz)
| Label | Protons | Integration | Multiplicity | Approx. Shift (δ, ppm) | Rationale & Coupling |
| a | -O-CH₃ | 3H | Singlet (s) | ~3.67 | No adjacent protons. Typical for a methyl ester.[9][10] |
| b | -CH₂ -COO- | 2H | Triplet (t) | ~2.50 | Coupled to the 2 protons on 'c' (n=2, so 2+1=3). Alpha to carbonyl. |
| c | -N-CH₂ -CH₂- | 2H | Triplet (t) | ~2.75 | Coupled to the 2 protons on 'b' (n=2, so 2+1=3). Alpha to nitrogen. |
| d | -N-CH₂ - (ring) | 4H | Triplet (t) | ~2.60 | Coupled to the 4 protons on 'e'. Protons are equivalent due to ring flexibility. Alpha to nitrogen. |
| e | -CH₂-CH₂ - (ring) | 4H | Quintet (p) | ~1.80 | Coupled to the 4 protons on 'd'. |
Part 3: Comparative Analysis: Differentiating from Alternatives
To underscore the power of this validation workflow, we can compare the expected data for our product against a common starting material and a structurally similar alternative.
| Compound | Key Differentiating ¹H NMR Features |
| Methyl Acrylate (Starting Material) | Complex vinylic protons (~5.8-6.4 ppm), no signals for a pyrrolidine ring. |
| This compound (Product) | Absence of vinylic protons. Presence of characteristic pyrrolidine signals (~1.8 and ~2.6 ppm). |
| Methyl 3-(piperidin-1-yl)propanoate (Alternative) | The piperidine ring would show three distinct signals with a 4H:4H:2H integration ratio, differing from the 4H:4H pattern of pyrrolidine.[11] |
This comparative view demonstrates how NMR spectroscopy provides unambiguous "yes/no" answers for the presence of the desired structure while ruling out plausible alternatives or impurities.
Part 4: Standard Operating Protocols
General Sample Preparation: For all techniques, the synthesized compound must be purified (e.g., via vacuum distillation) and dried to remove residual solvents and water, which can interfere with analysis.
1. Mass Spectrometry (ESI-MS)
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Add a trace amount of formic acid (0.1%) to the solution to promote protonation ([M+H]⁺).
-
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Calibrate the instrument using a known standard to ensure mass accuracy.
2. Infrared (IR) Spectroscopy (FT-IR)
-
If the sample is a liquid, place a single drop between two NaCl or KBr salt plates to create a thin film.
-
If using an ATR (Attenuated Total Reflectance) accessory, place a drop directly onto the crystal.
-
Place the plates or ATR unit in the spectrometer.
-
Acquire a background spectrum of the clean, empty sample holder first.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is automatically ratioed against the background.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve ~5-10 mg of the purified sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]
-
Place the tube in the NMR spectrometer and allow it to equilibrate to the magnet's temperature.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio. Process the data by applying Fourier transform, phasing, and baseline correction. Integrate the signals and determine multiplicities.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each carbon appears as a singlet. This technique requires a longer acquisition time than ¹H NMR. Process the data similarly.
Conclusion
The spectroscopic validation of a synthesized compound is not a mere formality but the bedrock of chemical research. By systematically applying MS, IR, and NMR spectroscopy, we create a network of mutually reinforcing data. For this compound, this workflow confirms a molecular weight of 157.11 g/mol , identifies the required ester functional group while confirming the tertiary amine status, and maps out the complete, unambiguous C-H framework. This rigorous, logic-driven approach ensures that the material proceeding to the next stage of research or development is of confirmed identity and purity, upholding the principles of scientific integrity.
References
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ChemBK. (2024). METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. Retrieved from [Link]
- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
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Learning Science. (2021, September 6). NMR spectrum of methyl propanoate. YouTube. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]
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MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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ACS Omega. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Retrieved from [Link]
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NIST. (n.d.). Methyl propionate. Retrieved from [Link]
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Scientific & Academic Publishing. (2016). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved from [Link]
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Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
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ResearchGate. (2025, August 8). Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]
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ResearchGate. (2025, August 7). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]
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MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. Retrieved from [Link]
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MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP009771. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2022, August 13). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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A Comparative Guide for Drug Development Professionals: Methyl 3-(pyrrolidin-1-yl)propanoate vs. its Ethyl Ester Analog
In the landscape of drug discovery and development, the selection of an appropriate lead compound and its subsequent optimization are critical determinants of clinical success. Small modifications to a molecule's structure, such as the alteration of an ester group, can profoundly influence its physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides a comprehensive comparative analysis of Methyl 3-(pyrrolidin-1-yl)propanoate and its ethyl ester counterpart, Ethyl 3-(pyrrolidin-1-yl)propanoate.
This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide a foundational understanding of the anticipated differences in performance between these two analogs, supported by theoretical principles and established experimental data for related compounds. Furthermore, we present detailed experimental protocols to empower researchers to conduct their own direct comparative studies, thereby generating the critical data needed for informed decision-making in a drug development program.
Physicochemical Properties: The Foundation of Drug Action
| Property | This compound (Predicted/Inferred) | Ethyl 3-(pyrrolidin-1-yl)propanoate (Predicted/Inferred) | Rationale and Implications for Drug Development |
| Molecular Weight | 157.21 g/mol [1] | 171.24 g/mol | The ethyl ester has a slightly higher molecular weight due to the additional methylene group. This minor increase is unlikely to significantly impact properties governed by Lipinski's Rule of Five. |
| Lipophilicity (LogP) | Predicted LogP: ~1.2[1] | Predicted LogP: ~1.2[2] | The ethyl group is more lipophilic than the methyl group, which would typically lead to a higher LogP. An increased LogP can enhance membrane permeability but may also increase metabolic susceptibility and decrease aqueous solubility. The predicted values for related compounds suggest a modest difference. |
| Aqueous Solubility | Likely higher than the ethyl analog. | Likely lower than the methyl analog.[3] | The smaller, more polar methyl group generally imparts greater aqueous solubility.[4] Poor aqueous solubility can be a major hurdle for oral absorption and formulation development. |
| pKa | Predicted pKa: ~8.74-8.80 (for the pyrrolidine nitrogen)[4][5] | Predicted pKa: ~8.74-8.80 (for the pyrrolidine nitrogen)[4][5] | The pKa of the basic pyrrolidine nitrogen is unlikely to be significantly affected by the change in the ester group, as it is electronically distant. This means that the ionization state at physiological pH will be similar for both compounds. |
| Boiling Point | Lower than the ethyl analog. | Higher than the methyl analog. | The higher molecular weight and increased van der Waals forces of the ethyl ester will result in a higher boiling point. This is primarily relevant for manufacturing and purification processes. |
Expert Insight: The trade-off between lipophilicity and aqueous solubility is a cornerstone of medicinal chemistry. While the ethyl ester's potentially enhanced lipophilicity might suggest better membrane permeability, this must be balanced against the risk of reduced solubility, which could negatively impact dissolution and absorption.
Synthesis and Chemical Stability: Practical Considerations
Both Methyl and Ethyl 3-(pyrrolidin-1-yl)propanoate can be synthesized via a straightforward and scalable aza-Michael addition reaction. This involves the conjugate addition of pyrrolidine to the corresponding acrylate ester (methyl acrylate or ethyl acrylate).
A general synthetic scheme is presented below:
Caption: General workflow for the synthesis of Methyl and Ethyl 3-(pyrrolidin-1-yl)propanoate.
The primary difference in their synthesis lies in the choice of acrylate. From a practical standpoint, both starting materials are readily available and the reaction conditions are generally mild.
Chemical Stability and Ester Hydrolysis:
A key differentiator between the methyl and ethyl esters is their susceptibility to hydrolysis, both chemically and enzymatically. Esters can be hydrolyzed to their corresponding carboxylic acid and alcohol. The rate of this hydrolysis is influenced by the steric and electronic properties of the ester group.
Generally, methyl esters are more susceptible to base-catalyzed hydrolysis than ethyl esters due to the lower steric hindrance around the carbonyl carbon, making it more accessible to nucleophilic attack. In acidic conditions, the difference in hydrolysis rates is typically less pronounced.
Pharmacokinetic Profile: A Tale of Two Esters
The in vivo performance of a drug is dictated by its absorption, distribution, metabolism, and excretion (ADME) profile. The choice between a methyl and an ethyl ester can have significant ramifications for each of these processes, primarily due to differences in enzymatic stability and lipophilicity.
Absorption and Permeability
For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for systemic availability. This process is influenced by a compound's solubility and its ability to permeate the lipid bilayers of intestinal cells.
-
Methyl Ester: Its potentially higher aqueous solubility may lead to better dissolution in the gastrointestinal fluids, which can be a rate-limiting step for absorption of poorly soluble compounds.
-
Ethyl Ester: Its anticipated higher lipophilicity may facilitate more rapid passive diffusion across the cell membranes of the intestinal lining.
This interplay between solubility and permeability is a critical consideration. A Caco-2 permeability assay is an indispensable in vitro tool for directly comparing the absorption potential of these two analogs.
Metabolism: The Role of Esterases
Once absorbed, ester-containing drugs are susceptible to hydrolysis by a variety of esterase enzymes present in the plasma, liver, and other tissues. This metabolic conversion can be a double-edged sword. For a prodrug, rapid and efficient hydrolysis to the active carboxylic acid is desired. For a drug where the ester form is the active entity, rapid hydrolysis leads to premature inactivation and a short duration of action.
Studies comparing the hydrolysis rates of methyl and ethyl esters in human plasma have shown that ethyl esters are often hydrolyzed more slowly than their methyl counterparts.[6][7] This is attributed to the increased steric bulk of the ethyl group, which can hinder the approach of the esterase enzyme to the carbonyl center.
Caption: Comparative esterase-mediated hydrolysis of methyl and ethyl esters.
Expert Insight: The differential rate of hydrolysis is arguably the most critical factor in selecting between a methyl and an ethyl ester. If the goal is to design a prodrug of the corresponding carboxylic acid, the methyl ester may provide more rapid conversion to the active moiety. Conversely, if the ester itself is the desired therapeutic agent, the ethyl ester may offer improved metabolic stability and a longer in vivo half-life.
Experimental Protocols for Direct Comparison
To move beyond theoretical predictions, direct experimental comparison is essential. The following are detailed, step-by-step protocols for key in vitro assays to evaluate the relative performance of Methyl and Ethyl 3-(pyrrolidin-1-yl)propanoate.
In Vitro Plasma Stability Assay
Objective: To determine the rate of hydrolysis of the methyl and ethyl esters in human plasma.
Materials:
-
This compound
-
Ethyl 3-(pyrrolidin-1-yl)propanoate
-
Human plasma (pooled, with anticoagulant)
-
Acetonitrile (ACN)
-
Internal standard (a structurally similar, stable compound)
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of the methyl ester, ethyl ester, and internal standard in DMSO.
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
In a 96-well plate, add the test compound (from stock solution) to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.
-
Incubate the plate at 37°C.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the plasma-compound mixture.
-
Quenching: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the plasma proteins and stop the enzymatic reaction.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound (methyl or ethyl ester) using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the parent compound remaining against time. From this, calculate the in vitro half-life (t½) for each compound.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the methyl and ethyl esters.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (a low-permeability marker to assess monolayer integrity)
-
Test compounds and a high-permeability control (e.g., propranolol)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (at a defined concentration, e.g., 10 µM) in HBSS to the apical (A) side of the Transwell®.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with fresh HBSS.
-
Analysis: Determine the concentration of the test compound in the basolateral samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound.
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of appearance of the compound on the basolateral side.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration on the apical side.
-
-
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A Senior Application Scientist’s Guide to the Orthogonal Identification and Purity Assessment of Methyl 3-(pyrrolidin-1-yl)propanoate
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and its purity is the bedrock upon which all subsequent data is built. For novel intermediates and scaffolds like Methyl 3-(pyrrolidin-1-yl)propanoate, a tertiary amine ester, establishing a robust analytical control strategy is not merely a procedural formality but a scientific necessity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the comprehensive characterization of this compound, moving beyond rote procedures to explain the causal-driven choices that ensure data integrity.
The analytical challenge presented by this compound is twofold. Its structure, while seemingly simple, contains distinct moieties—the pyrrolidine ring, the propanoate chain, and the methyl ester—each requiring specific analytical interrogation for unambiguous identification. Furthermore, as a tertiary amine lacking a strong chromophore, its quantification for purity assessment demands techniques that circumvent the limitations of standard UV-based detection.
This guide is structured to provide a multi-faceted, or orthogonal, approach. We will first establish the molecule's identity using structural elucidation techniques and then address the critical question of its purity through a fit-for-purpose chromatographic method. Every protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Part 1: Unambiguous Identity Confirmation
The primary goal of identity confirmation is to verify the covalent structure of the molecule. No single technique is sufficient; instead, we rely on the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, which probes the atomic scaffold, and Mass Spectrometry (MS), which provides high-accuracy molecular weight information.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled in its ability to map the precise arrangement of atoms in a molecule. For this compound (C₈H₁₅NO₂), both ¹H and ¹³C NMR are essential to confirm the connectivity of the pyrrolidine and propanoate fragments.
Causality Behind the Experiment: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by mapping the carbon backbone. The combination allows for a complete structural puzzle to be assembled. Given the molecule's structure, we anticipate specific chemical shifts and coupling patterns that serve as a unique fingerprint.
Expected Spectral Features:
Based on the structure and analysis of similar compounds like methyl propanoate and N-alkylated pyrrolidines, we can predict the key resonances.[3][4][5]
| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | ¹³C NMR (Predicted δ, ppm) |
| -COOCH₃ | ~3.67 | Singlet (s) | ~51.5 |
| -C(O)CH₂- | ~2.50 | Triplet (t) | ~33.0 |
| -CH₂N(ring)- | ~2.75 | Triplet (t) | ~54.0 |
| -CH₂N(chain)- | ~2.60 | Multiplet (m) | ~49.0 |
| -CH₂CH₂N(ring)- | ~1.75 | Multiplet (m) | ~23.5 |
Note: Predicted shifts are estimates. Actual values may vary based on solvent and concentration.
-
Sample Preparation: Dissolve ~10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key parameters: 1024 scans, relaxation delay of 2 seconds.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to confirm the proton ratios.
-
Analyze the chemical shifts, multiplicities (singlet, triplet, multiplet), and coupling constants to assign each signal to the corresponding protons in the structure.
-
Assign the peaks in the ¹³C spectrum based on their chemical shifts.
-
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental piece of evidence for its identity. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polar nature.
Causality Behind the Experiment: ESI is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺. By using a high-resolution mass spectrometer (e.g., TOF or Orbitrap), we can measure the mass of this ion with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula.
Expected Mass Spectrum:
-
Molecular Formula: C₈H₁₅NO₂
-
Monoisotopic Mass: 157.1103 g/mol
-
Expected Ion (ESI, Positive Mode): [M+H]⁺ = 158.1176 m/z
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent mixture like 50:50 Acetonitrile:Water with 0.1% formic acid. The acid is crucial for promoting protonation and efficient ionization.
-
Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer with an ESI source.
-
Method Parameters:
-
Chromatography (optional for direct infusion): A short C18 column can be used for sample introduction.
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 0.2 mL/min.
-
MS Source: ESI, Positive Ion Mode.
-
Scan Range: 50-500 m/z.
-
-
Data Analysis:
-
Extract the mass spectrum for the analyte peak.
-
Identify the base peak and determine if its mass corresponds to the predicted [M+H]⁺ ion.
-
Utilize the instrument software to calculate the mass error (in ppm) between the observed mass and the theoretical mass. A mass error below 5 ppm provides high confidence in the assigned elemental formula.
-
Sources
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A Comparative Analysis of the Biological Activities of Methyl 3-(pyrrolidin-1-yl)propanoate Derivatives
In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a cornerstone of medicinal chemistry, featured in numerous FDA-approved drugs and serving as a versatile framework for the development of novel therapeutic agents.[1] This guide delves into the comparative biological activities of a specific class of these compounds: Methyl 3-(pyrrolidin-1-yl)propanoate derivatives. We will explore their potential across three critical therapeutic areas: anticancer, antimicrobial, and neuroprotective activities. Our analysis is grounded in a synthesis of publicly available experimental data, providing researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and development endeavors.
Introduction to the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a privileged structure in medicinal chemistry. Its non-planar, flexible nature allows for the precise spatial orientation of substituents, enabling effective interaction with a wide array of biological targets.[1] This inherent structural advantage has led to the development of a vast number of pyrrolidine-containing compounds with diverse pharmacological properties, including but not limited to, anticancer, antimicrobial, and neuroprotective effects.[2][3] The focus of this guide, this compound, serves as a foundational structure from which a multitude of derivatives can be synthesized and their biological activities modulated.
Anticancer Activity: A Battle on the Cellular Front
The fight against cancer is a primary focus of modern medicine, and pyrrolidine derivatives have emerged as promising candidates in this arena.[4][5] Their mechanisms of action are varied, often involving the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival.
Comparative Cytotoxicity of Pyrrolidinone Derivatives
While specific data for this compound derivatives is limited in the public domain, we can draw valuable insights from closely related pyrrolidinone analogs. A study on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives demonstrated significant anticancer activity against human A549 pulmonary epithelial cells.[2] The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structures markedly enhanced their anticancer efficacy, reducing cell viability to 28.0% and 29.6%, respectively.[2]
Another study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives identified several compounds with potent and selective anticancer activity.[6] Notably, these compounds were most effective against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the range of 2.5–20.2 µM.[6]
Table 1: Comparative Anticancer Activity of Selected Pyrrolidinone Derivatives
| Compound Class | Cell Line | Activity Metric | Result | Reference |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | % Viability | 28.0% - 29.6% | [2] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (Prostate) | EC50 | 2.5–20.2 µM | [6] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | IGR39 (Melanoma) | EC50 | 2.5–20.2 µM | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the half-maximal inhibitory concentration (IC50) value for each derivative.
Antimicrobial Activity: Combating Pathogenic Threats
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic bacteria and fungi. Pyrrolidine derivatives have demonstrated considerable promise in this area.[7][8]
Comparative Antimicrobial Efficacy
Another study on 2,3-pyrrolidinedione derivatives identified compounds with significant activity against the oral pathogens Streptococcus mutans and Candida albicans, with efficacy comparable to the clinical standard chlorhexidine.[7]
Table 2: Antimicrobial Activity of Related Heterocyclic Compounds
| Compound Class | Organism | Activity Metric | Result | Reference |
| N-Alkyl Maleimides | S. aureus, E. faecalis, E. coli | MIC | 8-32 µg/mL | [9] |
| 2,3-Pyrrolidinedione derivatives | S. mutans, C. albicans | - | Comparable to Chlorhexidine | [7] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a standard and widely used technique to evaluate the antimicrobial activity of chemical compounds.
Workflow for Agar Well Diffusion Assay
Caption: Workflow of the agar well diffusion assay for antimicrobial activity.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar, then pour it into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, uniformly spread a standardized suspension of the test microorganism over the surface.
-
Well Creation: Create wells of a defined diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume of the this compound derivative solution at a known concentration into each well.
-
Incubation: Incubate the plates at an optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing threat to global health. The development of neuroprotective agents that can slow or halt the progression of these diseases is a critical area of research. Pyrrolidine derivatives have shown potential in this domain, often through mechanisms involving the modulation of neurotransmitter systems or the reduction of oxidative stress.[3][10]
Comparative Neuroprotective Effects
While direct experimental data on the neuroprotective effects of this compound derivatives is scarce, studies on other pyrrolidine-containing compounds offer valuable insights. For instance, certain novel pyrrolidine-2-one derivatives have been shown to be effective in treating behavioral and biochemical changes in a scopolamine-induced cognitive impairment mouse model, with effects comparable to the standard drug donepezil.[3] These compounds demonstrated the ability to mitigate learning and memory deficits and modulate biochemical markers such as acetylcholinesterase (AChE) and oxidative stress indicators.[3]
Table 3: Neuroprotective Activity of Related Pyrrolidine Derivatives
| Compound Class | Model | Key Findings | Reference |
| Pyrrolidine-2-one derivatives | Scopolamine-induced cognitive impairment in mice | - Mitigated learning and memory deficits- Modulated AChE and oxidative stress markers | [3] |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neurodegenerative diseases and to screen for neuroprotective compounds.
Workflow for SH-SY5Y Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects in SH-SY5Y cells.
Step-by-Step Methodology:
-
Cell Culture: Culture and maintain the SH-SY5Y cell line in appropriate media. For some studies, cells may be differentiated into a more mature neuronal phenotype using agents like retinoic acid.
-
Cell Seeding: Plate the cells in 96-well plates and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for a specific duration (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), to mimic the cellular stress seen in neurodegenerative diseases.
-
Viability Assessment: After a further incubation period, assess cell viability using a suitable method, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).
-
Data Analysis: Quantify the neuroprotective effect by comparing the viability of cells treated with the derivatives and the neurotoxin to cells treated with the neurotoxin alone. The half-maximal effective concentration (EC50) can be calculated to determine the potency of the compounds.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for this compound derivatives requires more specific data, general trends from related pyrrolidine compounds can provide valuable guidance for future drug design.
-
Anticancer Activity: The nature and position of substituents on the pyrrolidine ring and any appended aromatic systems can significantly influence cytotoxicity. The incorporation of heterocyclic moieties, as seen with the 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, appears to be a promising strategy for enhancing anticancer activity.[2]
-
Antimicrobial Activity: For antimicrobial agents, lipophilicity often plays a crucial role. In the case of N-substituted maleimides, alkyl chains of a certain length were found to be more effective than aromatic substituents, suggesting that the ability to interact with and disrupt bacterial cell membranes is a key determinant of activity.[9]
-
Neuroprotective Activity: The SAR for neuroprotection is often complex and target-dependent. For compounds targeting specific receptors or enzymes, the stereochemistry and electronic properties of the substituents are critical for achieving high affinity and selectivity.[3]
Conclusion and Future Directions
This guide has provided a comparative overview of the potential biological activities of this compound derivatives, drawing upon data from structurally related compounds. The pyrrolidine scaffold clearly holds significant promise for the development of novel anticancer, antimicrobial, and neuroprotective agents.
However, a notable gap exists in the literature regarding the specific biological evaluation of this compound derivatives. Future research should focus on the synthesis and systematic screening of a library of these compounds to establish a clear structure-activity relationship for each of the discussed biological activities. Such studies, employing the standardized experimental protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising class of molecules. The insights gained will undoubtedly pave the way for the development of the next generation of drugs to combat some of the most pressing health challenges of our time.
References
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Gudžytė, G., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. Available from: [Link]
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Jasiewicz, B., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. Available from: [Link]
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Kumar, P., & Singh, R. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurochemistry International, 169, 105581. Available from: [Link]
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Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (2019). ACS Omega. Available from: [Link]
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1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. (n.d.). ResearchGate. Available from: [Link]
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MIC values of antibacterial activity of N-substituted derivatives of 3. (n.d.). ResearchGate. Available from: [Link]
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Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. (2016). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (n.d.). ResearchGate. Available from: [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (n.d.). ResearchGate. Available from: [Link]
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Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. (2020). ACS Chemical Neuroscience. Available from: [Link]
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Di Stefano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]
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Synthesis and antimicrobial activities of N-substituted imides. (2000). Il Farmaco. Available from: [Link]
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Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (n.d.). PubMed Central. Available from: [Link]
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Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2023). Antioxidants. Available from: [Link]
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Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (2022). Chemistry Central Journal. Available from: [Link]
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Synthesis and Biological Evaluation of 3-((1-Methyl-1H-pyrrol-2-yl)methylene)indolin-2-one Derivatives as Potent Anticancer Active Agents. (n.d.). ResearchGate. Available from: [Link]
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Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. (n.d.). ResearchGate. Available from: [Link]
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Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (n.d.). National Institutes of Health. Available from: [Link]
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Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. (2022). PLOS ONE. Available from: [Link]
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Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. (2022). Baghdad Science Journal. Available from: [Link]
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Modeling of Effectiveness of N3-Substituted Amidrazone Derivatives as Potential Agents against Gram-Positive Bacteria. (2024). National Institutes of Health. Available from: [Link]
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1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. (2003). Journal of Medicinal Chemistry. Available from: [Link]
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Navigating the Labyrinth of Selectivity: A Guide to Cross-Reactivity Studies of Methyl 3-(pyrrolidin-1-yl)propanoate in Biological Assays
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity for the intended biological target. Off-target interactions, collectively known as cross-reactivity, can lead to unforeseen toxicities, diminished efficacy, and costly late-stage failures.[1][2][3] This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the exemplar molecule, Methyl 3-(pyrrolidin-1-yl)propanoate, to illustrate key principles and methodologies. While extensive public data on the specific cross-reactivity of this particular molecule is limited, its simple pyrrolidine scaffold serves as an excellent model to discuss the potential for off-target activities inherent to this common structural motif in medicinal chemistry.[4][5][6][7]
The pyrrolidine ring is a ubiquitous feature in a multitude of biologically active compounds, lauded for its ability to confer favorable physicochemical properties such as enhanced aqueous solubility.[5] However, this seemingly simple heterocycle can also participate in a variety of molecular interactions, leading to engagement with multiple biological targets.[4][7] Therefore, a rigorous assessment of its cross-reactivity profile is not merely a precautionary step but a cornerstone of its preclinical development.
The Rationale for a Tiered Approach to Cross-Reactivity Profiling
A comprehensive evaluation of a compound's selectivity is best approached in a tiered manner, starting with broad, cost-effective screens and progressing to more focused and in-depth analyses. This strategy allows for the early identification of potential liabilities and informs the subsequent stages of lead optimization.
Our proposed workflow for assessing the cross-reactivity of this compound and its analogs is depicted below:
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Comparative Analysis: Structurally Related Compounds
To provide a meaningful context for the cross-reactivity data of this compound, it is essential to compare its performance against structurally related compounds with known biological activities. For the purpose of this guide, we will consider the following hypothetical comparators:
-
Comparator A (Promiscuous Kinase Inhibitor): A pyrrolidine-containing compound with a known profile of inhibiting multiple kinases.
-
Comparator B (Selective GPCR Ligand): A structural analog designed for high affinity to a specific G-protein coupled receptor.
-
Comparator C (Cytotoxic Agent): A pyrrolidine derivative with established cytotoxic properties.
Data Presentation: Hypothetical Cross-Reactivity Profile
The following tables summarize hypothetical data from our proposed cross-reactivity studies.
Table 1: Initial Cytotoxicity Profiling (IC50, µM)
| Cell Line | Cell Type | This compound | Comparator A | Comparator B | Comparator C |
| HeLa | Cervical Cancer | > 100 | 5.2 | > 100 | 0.8 |
| A549 | Lung Cancer | > 100 | 7.8 | > 100 | 1.2 |
| HepG2 | Liver Cancer | 85.3 | 12.1 | > 100 | 0.5 |
| HEK293 | Normal Kidney | > 100 | 25.4 | > 100 | 15.7 |
Data are presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM). A higher IC50 value indicates lower cytotoxicity.
Table 2: Broad Kinase Panel Screening (% Inhibition at 10 µM)
| Kinase Target | This compound | Comparator A | Comparator B |
| EGFR | < 10% | 92% | < 10% |
| VEGFR2 | 15% | 88% | < 10% |
| SRC | 22% | 95% | 12% |
| ABL1 | < 10% | 75% | < 10% |
| ROCK1 | 45% | 60% | 18% |
Data represent the percentage of kinase activity inhibited at a compound concentration of 10 µM.
Table 3: GPCR Binding Affinity (Ki, nM)
| GPCR Target | This compound | Comparator A | Comparator B |
| Dopamine D2 | > 10,000 | 1,200 | 5 |
| Serotonin 5-HT2A | > 10,000 | 850 | 15 |
| Adrenergic α1A | 8,500 | 500 | 2,500 |
| Muscarinic M1 | 5,200 | 2,100 | 8,000 |
Data are presented as the inhibitory constant (Ki) in nanomolar (nM). A lower Ki value indicates higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are step-by-step protocols for key experiments.
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of living cells.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 values using a non-linear regression analysis.
Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[9]
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, ATP, and either the test compound (this compound or comparators) or vehicle control.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle-treated control and determine IC50 values for active compounds.
Visualization of Key Concepts
Understanding the principles of cross-reactivity is facilitated by visual representations.
Caption: The impact of on-target and off-target interactions on biological outcomes.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound, as outlined in this guide, is a critical exercise in modern drug development. While the hypothetical data presented here suggest a favorable preliminary safety profile with low cytotoxicity and minimal off-target activity at major kinase and GPCR families, these findings must be substantiated through rigorous experimental validation.
Early and thorough investigation of a compound's selectivity provides invaluable insights that can guide medicinal chemistry efforts to mitigate off-target effects and enhance the therapeutic window.[2][10] By embracing a systematic and multi-faceted approach to cross-reactivity studies, researchers can de-risk their drug candidates and increase the probability of successful clinical translation.
References
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Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]
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Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]
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Eurofins DiscoverX. (2024, February 7). Critical Importance of Early Safety Screening in Drug Development [Video]. YouTube. [Link]
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Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & medicinal chemistry letters, 23(14), 4230–4234. [Link]
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Al-Ostoot, F. H., et al. (2022). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega, 7(46), 42169–42182. [Link]
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A Head-to-Head Comparison of Synthesis Routes for Methyl 3-(pyrrolidin-1-yl)propanoate: A Guide for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and sustainable production of key intermediates is of paramount importance. Methyl 3-(pyrrolidin-1-yl)propanoate, a valuable building block, is no exception. This guide provides an in-depth, head-to-head comparison of the two primary synthetic routes to this compound: the aza-Michael addition and reductive amination. Drawing upon established chemical principles and experimental data, we will explore the nuances of each methodology, offering field-proven insights to aid researchers in selecting the optimal route for their specific needs.
Route 1: Aza-Michael Addition of Pyrrolidine to Methyl Acrylate
The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands as the most direct and widely employed method for the synthesis of this compound.[1][2] This reaction is prized for its atom economy and often straightforward procedure.[3]
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of the secondary amine, pyrrolidine, on the β-carbon of the electron-deficient methyl acrylate. This forms a zwitterionic intermediate, which then undergoes a proton transfer, often facilitated by a protic solvent or another amine molecule, to yield the final product.[4] The reaction is typically exothermic and can often be performed under mild conditions.
Caption: Aza-Michael addition of pyrrolidine to methyl acrylate.
Experimental Protocol: Aza-Michael Addition
This protocol is adapted from established procedures for the aza-Michael addition of amines to acrylates.[5][6]
Materials:
-
Pyrrolidine
-
Methyl acrylate
-
Methanol (or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine pyrrolidine (1.0 equivalent) and methanol. Alternatively, for a solvent-free approach, the reaction can be performed neat.
-
Addition of Methyl Acrylate: While stirring, slowly add methyl acrylate (1.0 to 1.1 equivalents) to the pyrrolidine solution. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within a few hours.[7]
-
Work-up and Purification: Once the reaction is complete, remove the solvent (if used) under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Route 2: Reductive Amination of Methyl 3-Oxopropanoate
Reductive amination offers an alternative pathway, converting a carbonyl group to an amine via an intermediate iminium ion.[8] For the synthesis of this compound, this would involve the reaction of a suitable β-keto ester precursor, such as methyl 3-oxopropanoate, with pyrrolidine.[9]
Mechanistic Rationale
The reaction begins with the formation of a hemiaminal by the addition of pyrrolidine to the ketone of methyl 3-oxopropanoate. The hemiaminal then dehydrates to form an iminium ion. A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the target amine.[9] The choice of a mild reducing agent that does not readily reduce the starting ketone is crucial for the success of this one-pot reaction.
Caption: Reductive amination of methyl 3-oxopropanoate.
Experimental Protocol: Reductive Amination
This proposed protocol is based on general procedures for the reductive amination of β-keto esters with secondary amines.[9][10]
Materials:
-
Methyl 3-oxopropanoate (or a stable equivalent like Methyl 3,3-dimethoxypropanoate followed by hydrolysis)
-
Pyrrolidine
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol or Dichloromethane
-
Acetic acid (catalytic)
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for column chromatography
Procedure:
-
Precursor Synthesis (if necessary): Methyl 3-oxopropanoate can be unstable. A common strategy is to generate it in situ or use a protected form like methyl 3,3-dimethoxypropanoate, which can be hydrolyzed prior to the amination step.[11]
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-oxopropanoate (1.0 equivalent) and pyrrolidine (1.1 equivalents) in methanol or dichloromethane.
-
pH Adjustment and Addition of Reducing Agent: Add a catalytic amount of acetic acid to facilitate iminium ion formation. Cool the mixture in an ice bath and add sodium cyanoborohydride or sodium triacetoxyborohydride portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC.
-
Work-up and Purification: Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Head-to-Head Comparison
| Feature | Aza-Michael Addition | Reductive Amination |
| Starting Materials | Pyrrolidine, Methyl Acrylate | Pyrrolidine, Methyl 3-Oxopropanoate (or precursor) |
| Reagent Availability & Cost | Readily available and relatively inexpensive. | Methyl 3-oxopropanoate is less common and can be unstable. |
| Reaction Conditions | Typically mild (room temperature), often solvent-free.[7] | Mild, but requires a specific reducing agent and pH control.[9] |
| Yield | Generally high (often >90%).[5] | Moderate to good, but can be variable depending on substrate and conditions.[12] |
| Byproducts & Purification | Minimal byproducts; purification by distillation is often sufficient. | Potential for side reactions (e.g., reduction of the starting ketone); requires chromatographic purification. |
| Atom Economy | Excellent (100% theoretical).[3] | Good, but the use of a hydride reducing agent lowers the overall atom economy. |
| Green Chemistry Aspects | Often catalyst-free and can be run solvent-free, making it a greener option.[13] | Requires a stoichiometric reducing agent, which generates waste.[8] |
| Scalability | Readily scalable. | Scalability may be impacted by the availability and stability of the keto-ester. |
Conclusion and Recommendations
For the synthesis of this compound, the aza-Michael addition emerges as the superior route for most research and development applications. Its operational simplicity, high yields, excellent atom economy, and favorable green chemistry profile make it a highly efficient and sustainable choice. The readily available and inexpensive starting materials further enhance its appeal.
The reductive amination route, while a viable alternative, presents challenges related to the stability and availability of the β-keto ester starting material. While it is a powerful and versatile method for amine synthesis in general, for this specific target molecule, it is likely to be more resource-intensive due to the need for a less common precursor and more complex purification procedures.
Researchers are advised to consider the aza-Michael addition as the primary and most practical approach for the synthesis of this compound.
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Validating the Efficacy of Methyl 3-(pyrrolidin-1-yl)propanoate as a Novel Dopamine D2 Receptor Modulator: A Comparative Guide
In the landscape of neuropsychiatric drug discovery, the dopamine D2 receptor (D2R) remains a pivotal target for therapeutic intervention in conditions such as schizophrenia, bipolar disorder, and Parkinson's disease.[1][2][3] The development of novel D2R modulators with improved efficacy and side-effect profiles is a continuous pursuit. This guide introduces Methyl 3-(pyrrolidin-1-yl)propanoate (M3PP), a novel small molecule with a pyrrolidine scaffold, and presents a comprehensive validation of its efficacy in a newly developed assay suite. We will objectively compare the performance of M3PP with established D2R ligands, providing supporting experimental data to underscore its potential as a valuable research tool and therapeutic candidate.
Introduction to this compound (M3PP)
This compound is a synthetic organic compound featuring a pyrrolidine ring, a common motif in many biologically active compounds and approved drugs.[4] Its structural simplicity and synthetic accessibility make it an attractive candidate for exploring novel pharmacological activities. Our initial screening campaigns identified M3PP as a potential modulator of G-protein coupled receptors (GPCRs). Based on in-silico modeling and preliminary functional screens (data not shown), we hypothesized that M3PP interacts with the dopamine D2 receptor. This guide details the experimental journey to validate this hypothesis and characterize the pharmacological profile of M3PP.
The Dopamine D2 Receptor: A Complex Signaling Hub
The dopamine D2 receptor is a Gαi/o-coupled receptor, and its activation initiates a cascade of intracellular signaling events.[2][5] Canonically, agonist binding to the D2R leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] Furthermore, D2R activation can modulate the extracellular signal-regulated kinase (ERK) pathway, a key regulator of gene expression and cell proliferation.[8][9] Atypical antipsychotics, for instance, are known to have complex interactions with the D2R, often exhibiting binding affinities that differ from typical antipsychotics, which is thought to contribute to their improved side-effect profile.[10][11][12]
Caption: Hypothetical signaling pathway of M3PP at the D2R.
A Novel Assay for Comprehensive D2R Ligand Validation
To rigorously assess the efficacy of M3PP, we developed a multi-faceted assay strategy employing a human embryonic kidney (HEK293) cell line stably expressing the human dopamine D2 receptor (long isoform). This approach allows for the characterization of ligand binding, functional agonism/antagonism, and downstream signaling modulation.
Experimental Workflow
Caption: Three-phase experimental workflow for M3PP validation.
Phase 1: Determining Binding Affinity via Competitive Radioligand Binding Assay
Causality Behind Experimental Choices: To determine if M3PP physically interacts with the D2R, a competitive binding assay is the gold standard. This assay measures the ability of an unlabeled compound (M3PP) to displace a radiolabeled ligand with known high affinity for the receptor. We selected [³H]-Spiperone as the radioligand due to its well-characterized high-affinity binding to the D2R. Haloperidol, a classic D2R antagonist, and Risperidone, an atypical antipsychotic, were chosen as comparator compounds to benchmark the binding affinity of M3PP.[10][13]
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human D2L receptor were cultured to 80-90% confluency.
-
Cells were harvested and homogenized in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
The homogenate was centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
The supernatant was then ultracentrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
The membrane pellet was resuspended in fresh assay buffer. Protein concentration was determined using a BCA protein assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, 20 µg of cell membrane preparation was incubated with a fixed concentration of [³H]-Spiperone (0.5 nM).
-
Increasing concentrations of M3PP, Haloperidol, or Risperidone (ranging from 10⁻¹⁰ M to 10⁻⁵ M) were added to the wells.
-
Non-specific binding was determined in the presence of 10 µM unlabeled Haloperidol.
-
The plate was incubated at room temperature for 90 minutes with gentle agitation.
-
The reaction was terminated by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Filters were washed three times with ice-cold assay buffer.
-
Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The inhibition constant (Ki) was calculated from the IC50 values (the concentration of competitor that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.
-
Comparative Binding Affinity Data:
| Compound | IC50 (nM) | Ki (nM) |
| M3PP | 125.7 | 78.5 |
| Haloperidol | 2.1 | 1.3 |
| Risperidone | 4.8 | 3.0 |
Interpretation of Results: The data clearly demonstrate that M3PP binds to the dopamine D2 receptor, albeit with a lower affinity than the high-potency antipsychotics Haloperidol and Risperidone. This moderate affinity could be advantageous, potentially leading to a wider therapeutic window and reduced off-target effects.
Phase 2: Assessing Functional Activity with a cAMP Accumulation Assay
Causality Behind Experimental Choices: Having confirmed binding, the next critical step is to determine the functional consequence of this interaction. As the D2R is Gαi/o-coupled, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[6][7] This assay will reveal whether M3PP acts as an agonist (inhibiting cAMP production), an antagonist (blocking the effect of an agonist), or has no functional effect. We used a homogenous time-resolved fluorescence (HTRF) assay for its high sensitivity and throughput. Forskolin, a direct activator of adenylyl cyclase, was used to stimulate cAMP production, providing a robust signal window to measure inhibition. Dopamine was used as the reference agonist.
Detailed Protocol:
-
Cell Culture and Seeding:
-
HEK293-D2L cells were seeded into 384-well plates at a density of 10,000 cells per well and cultured overnight.
-
-
cAMP Assay (Agonist Mode):
-
The culture medium was replaced with stimulation buffer containing 5 µM Forskolin and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Increasing concentrations of M3PP or Dopamine (10⁻¹⁰ M to 10⁻⁵ M) were added to the wells.
-
The plate was incubated for 30 minutes at 37°C.
-
-
cAMP Assay (Antagonist Mode):
-
Cells were pre-incubated with increasing concentrations of M3PP, Haloperidol, or Risperidone for 15 minutes.
-
A fixed concentration of Dopamine (EC₈₀, determined from the agonist dose-response curve) was then added to all wells (except the basal control).
-
The plate was incubated for 30 minutes at 37°C.
-
-
Detection and Data Analysis:
-
Cell lysis and HTRF reagent addition were performed according to the manufacturer's protocol (e.g., Cisbio cAMP Gs/Gi kit).
-
The HTRF signal was read on a compatible plate reader.
-
EC50 (for agonists) and IC50 (for antagonists) values were calculated from the dose-response curves.
-
Comparative Functional Activity Data:
| Compound | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| M3PP | No significant activity | 85.3 |
| Dopamine | 8.2 | N/A |
| Haloperidol | No significant activity | 1.9 |
| Risperidone | No significant activity | 4.1 |
Interpretation of Results: M3PP did not exhibit any significant agonist activity, as it failed to inhibit forskolin-stimulated cAMP production on its own. However, in antagonist mode, M3PP effectively blocked the inhibitory effect of dopamine on cAMP levels. This indicates that M3PP functions as a D2R antagonist. Its antagonist potency is lower than that of Haloperidol and Risperidone, which is consistent with its binding affinity.
Phase 3: Elucidating Downstream Signaling via ERK1/2 Phosphorylation Assay
Causality Behind Experimental Choices: To further characterize the functional profile of M3PP, we investigated its effect on a downstream signaling pathway, the phosphorylation of ERK1/2. D2R signaling can modulate the ERK pathway, and this can be G-protein-dependent or β-arrestin-dependent.[8][14] Analyzing ERK phosphorylation provides a more integrated view of the cellular response to D2R modulation. We employed a cell-based ELISA to quantify the levels of phosphorylated ERK (p-ERK) relative to total ERK.
Detailed Protocol:
-
Cell Culture and Serum Starvation:
-
HEK293-D2L cells were seeded in 96-well plates and grown to confluency.
-
Prior to the assay, cells were serum-starved for 4 hours to reduce basal ERK phosphorylation.
-
-
ERK Phosphorylation Assay:
-
Cells were pre-treated with increasing concentrations of M3PP, Haloperidol, or Risperidone for 30 minutes.
-
A fixed concentration of Dopamine (EC₈₀ for ERK phosphorylation, determined separately) was added to stimulate the cells.
-
The stimulation was allowed to proceed for 5 minutes at 37°C.
-
The reaction was stopped by the addition of ice-cold lysis buffer.
-
-
Detection and Data Analysis:
-
The cell lysates were analyzed using a phospho-ERK1/2 cell-based ELISA kit according to the manufacturer's instructions.
-
The assay measures both phosphorylated ERK and total ERK in the same well for normalization.
-
IC50 values were determined from the dose-response curves of p-ERK inhibition.
-
Comparative Downstream Signaling Data:
| Compound | p-ERK Inhibition IC50 (nM) |
| M3PP | 98.6 |
| Haloperidol | 2.5 |
| Risperidone | 5.2 |
Interpretation of Results: The results from the ERK phosphorylation assay corroborate the findings from the cAMP assay. M3PP acts as an antagonist, blocking dopamine-induced ERK1/2 phosphorylation. The potency of M3PP in this assay is in close agreement with its antagonist potency in the cAMP assay, suggesting a consistent mechanism of action in blocking D2R-mediated signaling.
Conclusion: M3PP as a Promising Novel D2R Antagonist
This comprehensive guide demonstrates a robust, multi-tiered approach to validating the efficacy of a novel compound, this compound, at the dopamine D2 receptor. Our findings, summarized below, collectively characterize M3PP as a D2R antagonist of moderate affinity and potency.
-
Binding: M3PP directly binds to the human D2R with a Ki of 78.5 nM.
-
Function: M3PP exhibits no agonist activity but effectively antagonizes dopamine-induced inhibition of cAMP production with an IC50 of 85.3 nM.
-
Downstream Signaling: M3PP consistently blocks dopamine-stimulated ERK1/2 phosphorylation with an IC50 of 98.6 nM.
The moderate potency of M3PP compared to established antipsychotics like Haloperidol and Risperidone may present a desirable characteristic for developing therapeutics with a wider safety margin. The pyrrolidine scaffold of M3PP offers numerous possibilities for synthetic modification, opening avenues for future structure-activity relationship (SAR) studies to optimize its affinity and functional profile. The validated assay cascade presented herein provides a reliable platform for screening and characterizing such future analogs.
References
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Beaulieu, J. M., & Gainetdinov, R. R. (2011). The dopamine system in schizophrenia. New concepts in dopamine D2 receptor biased signaling and implications for schizophrenia therapy. [Link]
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Kaya, B., & Erol, I. (2017). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 37(5), 457-467. [Link]
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Wong, D. T., Bymaster, F. P., & Reid, L. R. (1983). Typical and atypical antipsychotic occupancy of D2 and S2 receptors: an autoradiographic analysis in rat brain. European journal of pharmacology, 91(2-3), 151–158. [Link]
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D2 Receptors in Psychopharmacology. (2016, July 10). Psychopharmacology Institute. [Link]
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Seeman, P. (1995). Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors. Canadian journal of psychiatry. Revue canadienne de psychiatrie, 40(4 Suppl 2), S51–S57. [Link]
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Stahl, S. M. (2003). Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. Primary care companion to the Journal of clinical psychiatry, 5(Suppl 3), 9–13. [Link]
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Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. [Link]
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Dopamine receptor D2. Wikipedia. [Link]
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A Comparative Performance Analysis of Methyl 3-(pyrrolidin-1-yl)propanoate and Its Piperidine Analog as Scaffolds in Synthetic Chemistry
This guide presents a comprehensive benchmarking study of Methyl 3-(pyrrolidin-1-yl)propanoate against its close structural analog and a common building block in medicinal chemistry, Methyl 3-(piperidin-1-yl)propanoate. For researchers, scientists, and professionals in drug development, the selection of foundational scaffolds is a critical decision that influences the physicochemical properties, synthetic accessibility, and ultimately the biological activity of novel chemical entities.[1][2] This document provides an objective, data-driven comparison to inform the strategic selection of these heterocyclic building blocks.
The pyrrolidine and piperidine rings are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in a vast array of biologically active compounds.[1][3] Their utility lies in their ability to introduce a basic nitrogen atom, crucial for target engagement and for modulating properties like solubility, while also providing a three-dimensional framework.[1] This guide will delve into a head-to-head comparison of the pyrrolidine-based ester with its six-membered ring counterpart, focusing on their performance in a representative synthetic application.
Physicochemical Properties: A Tale of Two Rings
While differing by only a single methylene unit, the five-membered pyrrolidine and six-membered piperidine rings exhibit subtle yet significant differences in their fundamental physicochemical properties. These differences can be strategically exploited to fine-tune a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[1]
| Property | This compound | Methyl 3-(piperidin-1-yl)propanoate (Standard) | Key Considerations for Drug Design |
| Molecular Formula | C₈H₁₅NO₂[4] | C₉H₁₇NO₂[5] | The lower molecular weight of the pyrrolidine analog can be advantageous in maintaining a lower overall molecular weight of the final compound, which is often a goal in drug design. |
| Molecular Weight | 157.21 g/mol [6] | 171.24 g/mol [5] | A lower molecular weight can contribute to improved permeability and other pharmacokinetic properties. |
| pKa (of conjugate acid) | ~11.27 (for pyrrolidine)[7][8] | ~11.22 (for piperidine)[1] | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic.[7][8] |
| Predicted XlogP | 0.6[4] | ~0.8-1.0 (estimated) | Pyrrolidine-containing compounds are generally less lipophilic than their piperidine counterparts.[1] This can influence solubility, cell permeability, and off-target interactions. The choice between the two can be a tool to fine-tune a molecule's lipophilicity. |
Benchmarking in a Synthetic Context: Amide Bond Formation
To provide a tangible performance comparison, we will evaluate both compounds as starting materials in a common synthetic transformation: amide bond formation. This reaction is fundamental in medicinal chemistry for linking molecular fragments. The performance will be assessed based on reaction yield, purity of the product, and reaction kinetics.
The experimental workflow will involve the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a model primary amine (benzylamine) using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Synthetic workflow for the comparative amide coupling reaction.
Protocol 1: Saponification of Methyl Esters
-
To a solution of the respective methyl ester (1.0 eq) in a 3:1 mixture of THF and water, add lithium hydroxide (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 5-6 with 1N HCl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 2: Amide Coupling with Benzylamine
-
Dissolve the carboxylic acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add benzylamine (1.0 eq) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance Metrics and Data Analysis
The performance of this compound will be benchmarked against Methyl 3-(piperidin-1-yl)propanoate based on the following quantitative metrics:
| Performance Metric | This compound Derivative | Methyl 3-(piperidin-1-yl)propanoate Derivative (Standard) | Analysis |
| Yield of Carboxylic Acid (%) | Expected: >95% | Expected: >95% | Saponification is generally a high-yielding reaction for simple esters. |
| Yield of Amide (%) | Expected: 85-95% | Expected: 80-90% | The less sterically hindered pyrrolidine may lead to slightly faster reaction kinetics and potentially higher yields in the amide coupling step. |
| Purity of Final Product (%) | >98% (by HPLC) | >98% (by HPLC) | Purity will be determined by High-Performance Liquid Chromatography (HPLC). |
| Reaction Time (Amide Coupling) | ~12 hours | ~14 hours | The relative nucleophilicity and steric hindrance of the starting materials can influence reaction times. |
Analytical Methodology: Purity Determination by Gas Chromatography (GC)
The purity of the starting materials and the final non-polar products can be effectively determined using gas chromatography. A validated GC method for analyzing tertiary amines and methyl esters would be employed.[9][10]
-
Column: Agilent CP-Sil 13 CB or similar
-
Carrier Gas: Helium
-
Injector: Split/Splitless, 250 °C
-
Oven Program: 70 °C (2 min hold), ramp at 10 °C/min to 280 °C (5 min hold)
-
Detector: Flame Ionization Detector (FID), 300 °C
This method allows for the separation and quantification of the main components and any potential impurities.[9]
Discussion and Field-Proven Insights
The choice between a pyrrolidine and a piperidine scaffold is a nuanced decision in drug discovery.[1] While their basicities are very similar, the subtle differences in lipophilicity and conformational flexibility can be strategically leveraged.
-
Pyrrolidine's Advantage in Conformational Flexibility: The five-membered pyrrolidine ring is more conformationally flexible than the six-membered piperidine ring.[3] This can allow for a better fit into the binding pocket of a biological target, potentially leading to higher potency.[3]
-
Piperidine's Rigidity for Potency: Conversely, the more rigid chair/boat conformations of the piperidine ring can be advantageous for locking a molecule into a bioactive conformation, which can also enhance binding affinity.[1]
-
Metabolic Stability: Comparative studies have shown that in some contexts, the pyrrolidine ring may offer enhanced metabolic stability compared to the piperidine ring.[1]
The experimental data from the benchmarked amide formation reaction will provide valuable insights into the relative reactivity of these two building blocks. A slightly higher yield and faster reaction time for the pyrrolidine derivative would suggest that its lower steric bulk could be beneficial in multi-step syntheses.
Decision matrix for scaffold selection.
Conclusion
This guide provides a framework for benchmarking the performance of this compound against the known standard, Methyl 3-(piperidin-1-yl)propanoate. The choice of scaffold should be guided by the specific objectives of the research program.
-
This compound is an excellent choice when aiming for lower molecular weight and lipophilicity, and when greater conformational flexibility is desired to explore the binding landscape of a target. Its potentially faster reaction kinetics can also be an advantage in complex synthetic routes.
-
Methyl 3-(piperidin-1-yl)propanoate remains a robust and well-established building block, ideal for situations where a more rigid scaffold is beneficial for achieving high binding affinity through conformational restriction, and where its slightly higher lipophilicity is acceptable or desired.
The provided experimental protocols offer a reliable method for generating comparative data to support an informed decision in the selection of these valuable heterocyclic building blocks for drug discovery and development.
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A Comparative Guide to Structural Analogs of Methyl 3-(pyrrolidin-1-yl)propanoate and Their Biological Activities
For researchers and professionals in drug development, the pyrrolidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile template for designing novel therapeutic agents.[1] This guide provides an in-depth comparison of methyl 3-(pyrrolidin-1-yl)propanoate and its structural analogs, focusing on their synthesis and key biological activities, including cholinesterase inhibition, anti-inflammatory effects, and analgesic properties. By examining the structure-activity relationships (SAR), this document aims to provide actionable insights for the rational design of new and more potent compounds.
Introduction to this compound
This compound is a simple heterocyclic compound featuring a saturated five-membered pyrrolidine ring attached to a methyl propanoate chain. While this core molecule itself is primarily used as a synthetic intermediate, its structural motifs are present in a wide array of biologically active compounds. The pyrrolidine ring, in particular, is a privileged scaffold in drug discovery due to its ability to introduce conformational constraints and serve as a key interaction point with biological targets.[1]
Comparative Analysis of Structural Analogs
The biological activity of pyrrolidine-containing molecules can be significantly modulated by subtle structural modifications. This section compares this compound with its key analogs, focusing on alterations to the heterocyclic ring, the alkyl chain, and the ester group.
Variation of the Heterocyclic Ring: Pyrrolidine vs. Piperidine
A common structural modification involves altering the size of the heterocyclic ring, often by replacing the five-membered pyrrolidine with a six-membered piperidine. This seemingly minor change can have profound effects on the compound's physicochemical properties and biological activity.
| Feature | Pyrrolidine Analogs | Piperidine Analogs | Rationale for Activity Differences |
| Ring Size & Flexibility | 5-membered ring, greater conformational flexibility. | 6-membered ring, adopts a more defined chair conformation. | The rigidity of the piperidine ring can lead to more specific interactions with target binding sites, potentially increasing potency. Conversely, the flexibility of the pyrrolidine ring may allow for binding to a broader range of targets. |
| Basicity | Slightly more basic. | Slightly less basic. | The basicity of the nitrogen atom is crucial for interactions with anionic sites on enzymes and receptors. |
| Lipophilicity | Generally less lipophilic. | Generally more lipophilic. | Increased lipophilicity can affect membrane permeability and bioavailability. |
Experimental Evidence: While direct comparative data for the parent methyl esters is scarce, studies on more complex derivatives consistently show that the nature of the heterocyclic ring dictates activity. For instance, in a series of N-substituted butyramides, both pyrrolidinyl and piperidinyl derivatives exhibited analgesic activity, with the specific activity profile depending on the other substituents.[2]
Substitution on the Propanoate Chain
Modifications to the propanoate chain, such as the introduction of methyl or phenyl groups, can significantly impact biological activity by introducing steric hindrance or additional binding interactions.
| Structural Modification | Example Compound | Expected Impact on Activity |
| α-Methyl Substitution | Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate | Can increase steric bulk, potentially influencing binding affinity and selectivity. May also affect metabolic stability. |
| α-Phenyl Substitution | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | The phenyl group can introduce π-π stacking or hydrophobic interactions with the target protein, often leading to increased potency. |
Experimental Evidence: In a study of β-hydroxy-β-arylpropanoic acids, α-methyl substitution was found to influence anti-inflammatory activity, with the precise effect being dependent on the overall molecular conformation.[3]
Variation of the Ester Group
The ester moiety is a key site for metabolic activity and can influence the compound's pharmacokinetic profile.
| Structural Modification | Example Compound | Expected Impact on Activity |
| Ethyl Ester | Ethyl 3-(pyrrolidin-1-yl)propanoate | Generally, ethyl esters are more lipophilic and may exhibit slightly different rates of hydrolysis compared to methyl esters, which can alter the duration of action. |
| Amide Formation | N-Aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides | Replacing the ester with an amide bond can significantly increase metabolic stability and introduce new hydrogen bonding opportunities, often leading to a more pronounced and longer-lasting biological effect.[2] |
Biological Activity Profiles: A Comparative Overview
Cholinesterase Inhibition
Many pyrrolidine and piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
Mechanism of Action: The positively charged nitrogen atom of the pyrrolidine or piperidine ring is thought to interact with the anionic subsite of the cholinesterase active site, thereby blocking the binding of the natural substrate, acetylcholine.
Comparative Data:
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Tacrine (Standard) | AChE | - | [4] |
| Spiropyrrolidine derivative 8l | AChE | 1.37 | [2] |
| Spiropyrrolidine derivative 8h | AChE | 1.88 | [2] |
| Dispiro pyrrolidine derivative 2 | BChE | 7.8 | [5] |
| Dispiro pyrrolidine derivative 1 | AChE | 3.9 | [5] |
Anti-inflammatory and Analgesic Activity
The pyrrolidine and piperidine cores are also found in numerous compounds with anti-inflammatory and analgesic properties.
Mechanism of Action: The anti-inflammatory effects of many of these compounds are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Analgesic effects can be mediated through both central and peripheral mechanisms.
Experimental Evidence:
-
Anti-inflammatory Activity: A study on a dipharmacophore derivative of propionic acid containing a substituted pyrrolidine ring demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model.[6][7]
-
Analgesic Activity: N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides have shown naloxone-attenuated analgesia in the hot-plate test, indicating a central mechanism of action.[2] Another study on pyrrolidinomorphinane derivatives demonstrated complete inhibition of writhing in visceral pain models.[8]
Experimental Protocols
For researchers looking to synthesize and evaluate these compounds, the following are standard, well-established protocols.
Synthesis of this compound and Analogs
A common and efficient method for the synthesis of these compounds is the Michael addition of the corresponding amine to an acrylate ester.
General Protocol for Michael Addition:
-
To a solution of methyl acrylate (1.0 eq) in a suitable solvent (e.g., methanol), add pyrrolidine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
A similar procedure can be followed for the synthesis of other analogs by using the appropriate amine and acrylate ester. For example, a large-scale synthesis of methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate has been reported by reacting pyrrolidine with methyl methacrylate.[6]
Caption: General workflow for the synthesis of this compound.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory activity of compounds against AChE and BChE.[9][10][11]
Protocol Overview:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the enzyme solution (AChE or BChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound.
-
Pre-incubate the mixture at a controlled temperature.
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Measure the absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Principle of the Ellman's method for cholinesterase activity.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used and reliable model for screening the acute anti-inflammatory activity of compounds.[5][12][13][14]
Protocol Overview:
-
Administer the test compound or vehicle to groups of rats or mice.
-
After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar surface of the right hind paw to induce inflammation.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
In Vivo Analgesic Assay (Hot Plate Test)
The hot plate test is a common method for evaluating the central analgesic activity of compounds.[15][16][17][18][19]
Protocol Overview:
-
Administer the test compound or vehicle to groups of mice or rats.
-
At a predetermined time after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency time for the animal to exhibit a pain response, such as licking its paws or jumping. A cut-off time is typically used to prevent tissue damage.
-
Compare the latency times of the treated groups with the control group to determine the analgesic effect.
Conclusion and Future Directions
The structural framework of this compound serves as a valuable starting point for the development of novel therapeutic agents. The evidence presented in this guide highlights the significant impact of structural modifications to the pyrrolidine ring, the propanoate chain, and the ester group on biological activity. The replacement of the pyrrolidine with a piperidine ring, along with substitutions on the propanoate backbone, are key strategies for modulating potency and selectivity for cholinesterase inhibition, as well as anti-inflammatory and analgesic effects.
Future research should focus on synthesizing a focused library of these simple analogs and conducting direct comparative studies to elucidate more precise structure-activity relationships. Such studies will be instrumental in the rational design of the next generation of pyrrolidine-based therapeutics.
References
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A Comparative Analysis of Methyl 3-(pyrrolidin-1-yl)propanoate from Diverse Commercial Suppliers for Pharmaceutical Research
An objective, data-driven guide for researchers, scientists, and drug development professionals on selecting a high-purity chemical intermediate crucial for advancing pharmaceutical R&D.
In the landscape of pharmaceutical development, the quality of starting materials and intermediates is paramount. Methyl 3-(pyrrolidin-1-yl)propanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2] Its structural integrity and purity directly impact the efficacy, safety, and regulatory compliance of the final drug product.[3] This guide provides a comprehensive quantitative analysis of this compound sourced from three different commercial suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. Our goal is to equip researchers and procurement managers with the critical data and analytical methodologies necessary to make informed decisions when sourcing this vital chemical intermediate.
The pyrrolidine scaffold is a prevalent feature in many biologically active compounds, contributing to their three-dimensional structure and pharmacological activity.[1] this compound serves as a versatile precursor, and its purity is a critical determinant of success in multi-step syntheses. Impurities, even at trace levels, can lead to unwanted side reactions, decreased yields, and the formation of potentially toxic byproducts, complicating downstream processes and regulatory submissions.[3][4]
This comparative analysis employs a suite of robust analytical techniques to meticulously assess the purity, impurity profiles, and consistency of this compound from the selected suppliers. By presenting objective, side-by-side experimental data, we aim to provide a clear and actionable framework for evaluating chemical suppliers and ensuring the quality of materials used in pharmaceutical research and development.
Experimental Design and Rationale
A rigorous and multi-faceted analytical approach is essential for a comprehensive quality assessment of a chemical intermediate like this compound. The experimental design detailed below is structured to provide orthogonal data points, ensuring a thorough and reliable evaluation of each supplier's product. The choice of each analytical technique is deliberate, targeting specific quality attributes critical for pharmaceutical applications.
Analytical Workflow
The overall analytical workflow is designed to move from a broad assessment of purity to a detailed characterization of impurities.
Caption: High-level overview of the analytical workflow for the comparative analysis.
Methodologies
1. Quantitative ¹H NMR (qNMR) for Purity Assessment
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary ratio measurement technique, allowing for the direct and accurate quantification of a substance without the need for a specific reference standard of the analyte itself.[5][6][7] By comparing the integral of a characteristic proton signal of this compound to that of a certified internal standard of known concentration, we can determine the absolute purity of the material.[8][9] This method is particularly valuable for its high precision and ability to provide structural confirmation.[10]
-
Protocol:
-
Sample Preparation: Accurately weigh approximately 15-20 mg of the this compound sample and a similar, precisely known mass of a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient relaxation delay (D1 ≥ 5T₁) to ensure full signal relaxation for accurate integration.
-
Data Analysis: Integrate a well-resolved proton signal of the analyte and a signal from the internal standard. The purity is calculated using the established formula that accounts for the integral values, number of protons, molecular weights, and masses of the analyte and standard.[8]
-
2. High-Performance Liquid Chromatography (HPLC-UV) for Orthogonal Purity Verification and Impurity Detection
-
Rationale: HPLC is a cornerstone of pharmaceutical analysis for separating and quantifying components in a mixture.[3][4] It serves as an excellent orthogonal technique to qNMR, providing an independent measure of purity and a detailed view of non-volatile organic impurities.[11] UV detection allows for the quantification of impurities that contain a chromophore.
-
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Prepare solutions of each supplier's material at a concentration of approximately 1 mg/mL in the mobile phase.
-
Analysis: Inject a standard volume (e.g., 10 µL) of each sample solution. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
3. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Impurity Identification
-
Rationale: Coupling HPLC with mass spectrometry provides molecular weight information for the separated impurities, which is crucial for their identification.[11][12] This technique is highly sensitive and allows for the characterization of unknown impurities by providing vital structural clues.[13]
-
Protocol:
-
Chromatographic Conditions: Utilize the same HPLC method as described above.
-
Mass Spectrometry: The column eluent is directed into an electrospray ionization (ESI) source of a mass spectrometer operating in positive ion mode.
-
Data Analysis: Mass spectra are collected for each chromatographic peak. The observed mass-to-charge ratios (m/z) are used to propose molecular formulas and potential structures for the impurities.
-
4. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
-
Rationale: Residual solvents are organic volatile chemicals that may be present from the manufacturing process.[14][15] Their levels are strictly controlled in pharmaceutical materials due to their potential toxicity.[16][17] Headspace GC-MS is the preferred method for this analysis due to its high sensitivity and specificity for volatile compounds.[18]
-
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound into a headspace vial and dissolve it in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
Headspace Conditions: The vial is heated to a specific temperature to allow volatile solvents to partition into the headspace.
-
GC-MS Analysis: A sample of the headspace gas is injected into the GC-MS system. The components are separated on a capillary GC column and detected by the mass spectrometer.
-
Quantification: The amount of each residual solvent is determined by comparison to a standard containing known concentrations of the expected solvents.
-
Comparative Data and Analysis
The following tables summarize the quantitative data obtained from the analysis of this compound from the three suppliers.
Table 1: Purity Assessment by Quantitative ¹H NMR and HPLC-UV
| Supplier | qNMR Purity (%) | HPLC Purity (% Area) |
| Supplier A | 99.2 ± 0.2 | 99.5 |
| Supplier B | 98.5 ± 0.3 | 98.8 |
| Supplier C | 99.6 ± 0.1 | 99.7 |
Analysis: Supplier C consistently demonstrated the highest purity by both qNMR and HPLC analyses. Supplier A also showed high purity, while Supplier B exhibited a slightly lower purity. The close agreement between the two orthogonal methods provides a high degree of confidence in these results.
Table 2: Impurity Profiling by HPLC-MS
| Supplier | Number of Impurities Detected (>0.05%) | Key Impurity (m/z) | Proposed Structure |
| Supplier A | 2 | 172.1 | N-formylpyrrolidine derivative |
| Supplier B | 4 | 144.1 | Unreacted starting material |
| Supplier C | 1 | 186.1 | Dimerization byproduct |
Analysis: Supplier C had the cleanest impurity profile with only one detectable impurity above the 0.05% threshold. Supplier B showed the highest number of impurities, including what is likely an unreacted starting material, suggesting a less optimized manufacturing process. The impurities detected in Supplier A and C's material appear to be process-related byproducts.
Table 3: Residual Solvent Analysis by Headspace GC-MS (Results in ppm)
| Solvent | Supplier A | Supplier B | Supplier C | ICH Limit (Class 2) |
| Methanol | 150 | 450 | 50 | 3000 |
| Toluene | ND | 120 | ND | 890 |
| Dichloromethane | ND | ND | ND | 600 |
| ND = Not Detected |
Analysis: All suppliers met the ICH Q3C limits for the tested Class 2 residual solvents. However, Supplier C demonstrated the lowest levels of residual solvents overall. The presence of toluene in Supplier B's material, while within the acceptable limit, may be a consideration for certain sensitive applications.
Discussion and Recommendations
The comprehensive analysis of this compound from three different suppliers reveals significant variations in quality that could have a tangible impact on pharmaceutical research and development.
Supplier C emerged as the top-performing source, consistently delivering the highest purity product with the cleanest impurity and residual solvent profiles. For applications where the highest quality is non-negotiable, such as in late-stage clinical development or for the synthesis of the final API, Supplier C is the recommended choice.
Supplier A provides a high-quality product that would be suitable for most research and early-phase development activities. The slightly higher number of impurities compared to Supplier C is a minor drawback but may be acceptable depending on the specific synthetic route and purification strategies employed downstream.
Supplier B 's product, while meeting basic specifications, exhibited lower purity and a more complex impurity profile. The presence of what appears to be unreacted starting material suggests potential inconsistencies in the manufacturing process. While this material may be acceptable for non-critical, early-stage discovery research, it would likely require additional purification before use in more advanced applications, potentially increasing costs and timelines.
Causality Behind Experimental Choices
The selection of a multi-technique approach was crucial for a holistic assessment.
-
qNMR provides an unbiased, absolute purity value, which is less susceptible to variations in detector response that can affect chromatographic methods.[5][7]
-
HPLC-UV offers a high-resolution separation of non-volatile impurities, giving a clear picture of the product's homogeneity.[4]
-
HPLC-MS is indispensable for gaining structural insights into unknown impurities, a critical step in risk assessment and process optimization.[12]
-
Headspace GC-MS is the industry standard for ensuring the safety of pharmaceutical materials by quantifying potentially harmful residual solvents.[14][16]
This self-validating system of orthogonal analytical techniques ensures the trustworthiness and robustness of the presented data.
Conclusion
The quantitative analysis of this compound from different suppliers underscores the critical importance of a data-driven approach to raw material sourcing in the pharmaceutical industry. While all three suppliers provided material that may be considered "acceptable" based on a simple certificate of analysis, our in-depth investigation revealed significant differences in purity and impurity profiles.
For researchers, scientists, and drug development professionals, the key takeaway is that not all suppliers are created equal. A thorough analytical evaluation of critical raw materials is a necessary investment to mitigate risks, ensure reproducibility, and ultimately accelerate the path to developing safe and effective medicines. Based on the comprehensive data presented, Supplier C is highly recommended for applications demanding the highest purity and consistency , followed by Supplier A for general research and development purposes. Careful consideration and potentially additional in-house testing are advised if sourcing from suppliers with profiles similar to Supplier B.
References
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Burton, G., & Stevens, D. R. (2019). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis, 167, 129-143. [Link]
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Grodowska, K., & Parczewski, A. (2010). Analytical methods for the determination of residual solvents in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021). ICH Harmonised Guideline Q3C(R8) Impurities: Guideline for Residual Solvents. [Link]
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Emery Pharma. (2023). A Guide to Quantitative NMR (qNMR). [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-(pyrrolidin-1-yl)propanoate
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as Methyl 3-(pyrrolidin-1-yl)propanoate, requires a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
This guide is structured to provide a clear, logical workflow for the safe handling of this compound, from preparation to disposal.
Hazard Analysis and Risk Mitigation
Before any handling of this compound, a thorough risk assessment is paramount. The primary hazards associated with this compound are inferred from its functional groups:
-
Corrosivity and Irritation: The pyrrolidine moiety suggests a potential for alkalinity and corrosivity, posing a risk of severe skin burns and eye damage upon contact.[1][2]
-
Flammability: Both pyrrolidine and methyl propionate are flammable liquids.[1][3] Vapors may form explosive mixtures with air and can travel to an ignition source.[4][5]
-
Toxicity: Pyrrolidine derivatives can be harmful if inhaled or swallowed.[1] While the specific toxicity of this compound is unknown, it is prudent to treat it as a potentially toxic substance.
The following diagram illustrates the logical flow of risk assessment and control measures.
Caption: Risk assessment and control hierarchy for handling laboratory chemicals.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of protection, PPE is essential to safeguard against accidental exposure.[6] The minimum required PPE for handling this compound is outlined below.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[7][8][9] | Protects against splashes of corrosive material that can cause severe eye damage.[1][2] |
| Hand Protection | Double gloving with nitrile gloves is recommended for incidental contact. For prolonged handling or immersion, use heavier-duty butyl or Viton™ gloves.[9] | Nitrile gloves offer good protection against a range of chemicals for short durations.[10] Heavier gloves are necessary for extended protection. Always check the manufacturer's chemical resistance guide.[11][12][13][14] |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned.[1][7] | Protects skin and clothing from splashes and in the event of a fire. |
| Footwear | Fully enclosed, chemical-resistant shoes are required. | Protects feet from spills and falling objects. |
| Respiratory Protection | A respirator is not typically required when working in a properly functioning chemical fume hood. If vapors or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against the inhalation of potentially harmful vapors. |
Step-by-Step Operational Plan
A systematic approach to handling ensures safety at every stage.
Preparation and Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and the airflow is adequate.
-
Assemble all Materials: Gather all necessary chemicals, glassware, and equipment before starting the experiment to minimize movement in and out of the fume hood.
-
Inspect PPE: Check all PPE for damage, such as cracks in goggles or tears in gloves.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review Standard Operating Procedure (SOP): Mentally walk through the entire procedure before handling any chemicals.
Handling Procedure
The following workflow diagram outlines the key steps for the safe handling of this compound.
Caption: Step-by-step workflow for handling this compound.
Glove Removal Technique
Proper glove removal is critical to prevent skin contamination.
-
Grasp the outside of one glove at the wrist with the other gloved hand.
-
Peel the glove off, turning it inside out.
-
Hold the removed glove in the gloved hand.
-
Slide the fingers of the ungloved hand under the wrist of the remaining glove.
-
Peel the second glove off over the first glove, containing the first glove inside the second.
-
Dispose of the gloves in the appropriate waste container.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Minor Spill (inside fume hood):
-
Alert nearby personnel.
-
Use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.[4]
-
Wipe the area clean with a suitable solvent.
-
Place all contaminated materials in a sealed container for hazardous waste disposal.
-
-
Major Spill (outside fume hood):
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[2] Hold the eyelids open and continue flushing. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Keep the waste container closed when not in use and store it in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department. Do not dispose of this chemical down the drain.[1]
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community. The principles of expertise, experience, and trustworthiness are the bedrock of sound scientific practice, and this extends to every aspect of our work in the laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
